molecular formula C10H14O4S B097947 2-Methoxyethyl 4-methylbenzenesulfonate CAS No. 17178-10-8

2-Methoxyethyl 4-methylbenzenesulfonate

Cat. No.: B097947
CAS No.: 17178-10-8
M. Wt: 230.28 g/mol
InChI Key: TZXJJSAQSRHKCZ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C10H14O4S and its molecular weight is 230.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(11,12)14-8-7-13-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXJJSAQSRHKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58320-73-3
Record name Polyethylene glycol monomethyl ether tosylate
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URL https://commonchemistry.cas.org/detail?cas_rn=58320-73-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00884963
Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17178-10-8, 58320-73-3
Record name 2-Methoxyethyl p-toluenesulfonate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Foundational & Exploratory

What is 2-Methoxyethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxyethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly referred to as 2-methoxyethyl tosylate, is a pivotal organic compound widely utilized in synthetic chemistry. Its strategic importance lies in the presence of the tosylate group (CH₃C₆H₄SO₃⁻), an exceptionally good leaving group, which renders the molecule a potent alkylating agent. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and its critical applications, particularly as a synthetic intermediate in the development of active pharmaceutical ingredients (APIs). The narrative emphasizes the mechanistic rationale behind its reactivity and the practical considerations for its use in a research and development setting.

Core Chemical Identity and Properties

This compound is an ester of p-toluenesulfonic acid and 2-methoxyethanol. The electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting tosylate anion make it an excellent leaving group in nucleophilic substitution reactions.[1] This inherent reactivity is the cornerstone of its utility in organic synthesis.

Chemical Identifiers

A clear identification is critical for regulatory and safety compliance.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 17178-10-8[3][4][5][6]
Molecular Formula C₁₀H₁₄O₄S[2][3][4][5]
InChI Key TZXJJSAQSRHKCZ-UHFFFAOYSA-N[3]
Synonyms 2-Methoxyethyl tosylate, p-Toluenesulfonic acid 2-methoxyethyl ester[4][7]
Physicochemical Properties

Understanding the physical properties is essential for handling, storage, and reaction setup.

PropertyValueSource
Molecular Weight 230.28 g/mol [3][4]
Appearance Colorless to pale yellow liquid[8][9]
Purity ≥97.0%[8]
Boiling Point 107 °C @ 0.075 Torr[9]

Synthesis and Mechanism: The Tosylation Reaction

The most common and efficient method for preparing this compound is the tosylation of 2-methoxyethanol using p-toluenesulfonyl chloride (TsCl). This reaction is a cornerstone of organic synthesis for converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).[10]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, typically pyridine or triethylamine, is required to act as an HCl scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion.[10]

G cluster_products Products R1 2-Methoxyethanol (CH₃OCH₂CH₂OH) P1 2-Methoxyethyl 4-methylbenzenesulfonate Catalyst Pyridine (Base/Catalyst) R2 p-Toluenesulfonyl Chloride (TsCl) P2 Pyridinium Hydrochloride (Byproduct) Catalyst->P1 Nucleophilic Attack & HCl Scavenging Catalyst->P2

Caption: General schematic of the tosylation of 2-methoxyethanol.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures and provides a reliable method for synthesis.[3][7]

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • 2-Methoxyethanol (Ethylene glycol monomethyl ether)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 6 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an argon atmosphere, create a slurry of p-toluenesulfonyl chloride (1.08 mol) in pyridine (150 mL).[3]

  • Cooling: Cool the slurry to below 5°C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic nature of the reaction and minimize side-product formation.

  • Reactant Addition: Slowly add 2-methoxyethanol (1.0 mol) dropwise from the dropping funnel.[3] The slow addition ensures the temperature remains stable.

  • Reaction: Once the addition is complete, continue stirring the mixture at <5°C for an additional hour to ensure the reaction goes to completion.[3]

  • Quenching: Pour the reaction mixture into 1 L of ice-water. This step quenches the reaction and precipitates the product while dissolving the pyridinium hydrochloride byproduct.[3]

  • Extraction (Workup): Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 400 mL).[3] The organic product will preferentially dissolve in the DCM layer.

  • Washing: Combine the organic layers and wash with ice-cold 6 M HCl (3 x 350 mL) to remove any remaining pyridine.[3] Follow this with a wash using deionized water and then a saturated brine solution to remove residual acid and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator in vacuo.[3] The result is the crude this compound, often as a yellow oil.[7]

Core Application: A Versatile Alkylating Agent

The primary utility of this compound is as a potent electrophile and alkylating agent in nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism.[1][11] The tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the strategic introduction of the 2-methoxyethyl moiety into a target molecule.[1]

Mechanism of Action: Sₙ2 Nucleophilic Substitution

In this mechanism, a nucleophile (e.g., an amine, alkoxide, or cyanide) directly attacks the carbon atom bonded to the tosylate group. This occurs in a single, concerted step where the nucleophile-carbon bond forms at the same time as the carbon-oxygen (tosylate) bond breaks.

SN2_Mechanism Reactants Nu⁻ (Nucleophile) CH₃OCH₂CH₂— OTs (Leaving Group) TransitionState [Nu···CH₂(CH₂OCH₃)···OTs]⁻ (Transition State) Reactants:c->TransitionState Backside Attack Products Nu—CH₂CH₂OCH₃ (Alkylated Product) TsO⁻ (Tosylate Anion) TransitionState->Products:n

Caption: Sₙ2 reaction pathway for 2-methoxyethyl tosylate.

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of complex organic molecules, including APIs.[1][12]

  • Introduction of Solubilizing Groups: The 2-methoxyethyl group can enhance the aqueous solubility of a drug candidate, which is a crucial parameter for bioavailability.

  • Building Block for Heterocycles: It is used in the synthesis of heterocyclic structures, which are common scaffolds in medicinal chemistry. For instance, it has been employed in the creation of benzimidazole derivatives investigated as potential antihistamine agents.[1]

  • Protecting Group Chemistry: While less common, the 2-methoxyethyl group can be used to protect reactive functional groups like alcohols during multi-step syntheses.[1]

Quality Control: Purification and Analysis

For applications in drug development, the purity of synthetic intermediates is paramount. Trace impurities can interfere with subsequent reactions or introduce toxicity.[13]

Purification Workflow

A standard workflow ensures the removal of unreacted starting materials and byproducts.

Purification_Workflow Crude Crude Product (Post-Workup) Wash Aqueous Wash (Dilute NaOH then Brine) Crude->Wash Remove Acidic Impurities (TsOH, residual TsCl) Drying Drying (Anhydrous Na₂SO₄ or MgSO₄) Wash->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration FinalPurification High-Purity Technique (e.g., HPLC, Chromatography) Concentration->FinalPurification PureProduct Pure 2-Methoxyethyl 4-methylbenzenesulfonate FinalPurification->PureProduct

Caption: A typical purification workflow for 2-methoxyethyl tosylate.

A crucial step is washing the crude product with a dilute base (e.g., 5% NaOH) to remove acidic impurities like p-toluenesulfonic acid, a common byproduct.[13]

Analytical Characterization

For quality assurance, techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection can be adapted to determine the purity and quantify any potential impurities.[13] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential to confirm the chemical structure of the final product.

Safety and Handling

As an active alkylating agent, this compound must be handled with appropriate care.

  • Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[11]

  • First Aid:

    • Skin Contact: Immediately take off contaminated clothing and rinse the skin with plenty of water.[14][15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14][15]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[15]

Conclusion

This compound is more than just a chemical reagent; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its value is derived from the predictable and efficient reactivity of the tosylate leaving group, enabling the precise introduction of the 2-methoxyethyl functional group. A thorough understanding of its synthesis, reaction mechanisms, and handling requirements is essential for its effective and safe utilization in research and the development of next-generation pharmaceuticals.

References

  • 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | C12H18O5S.
  • Synthesis of 2-methoxyethyl tosyl
  • This compound.
  • 2-ethoxyethyl 4-methyl benzenesulfon
  • 2 - Ethoxyethyl 4-methylbenzenesulfon
  • 2-Methoxyethyl 4-methylbenzenesulfon
  • 99% 2-Ethoxyethyl 4-Methyl Benzene Sulfon
  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions.
  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. National Institutes of Health (NIH). [Link]
  • Tosylation of alcohols.
  • This compound. Jiaxing Jlight Chemicals Co., Ltd. [Link]

Sources

2-Methoxyethyl 4-methylbenzenesulfonate CAS number 17178-10-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxyethyl 4-methylbenzenesulfonate (CAS 17178-10-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal reagent in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, it delves into the compound's synthesis, reactivity, applications, and handling, grounding its claims in established scientific principles and methodologies.

Core Concepts: Identity and Physicochemical Properties

This compound, commonly referred to as 2-methoxyethyl tosylate, is a sulfonate ester that serves as a cornerstone reagent for introducing the 2-methoxyethyl moiety into a molecular framework. Its utility stems from the exceptional leaving group ability of the tosylate anion, which facilitates a wide range of nucleophilic substitution reactions.

Key Identifiers and Properties:

PropertyValueSource(s)
CAS Number 17178-10-8[1][2]
IUPAC Name This compound[2]
Synonyms 2-Methoxyethyl p-toluenesulfonate, 2-Methoxyethanol tosylate, 2-Methoxyethyl tosylate[1]
Molecular Formula C₁₀H₁₄O₄S[1]
Molecular Weight 230.28 g/mol [1][3]
Appearance Colorless to almost colorless clear liquid[4][5]
Purity (Typical) >97.0% (GC)[4][6]
Boiling Point 141 °C / 0.2 mmHg[5]
Density ~1.21 g/cm³[5]
Solubility Insoluble in water, soluble in organic solvents like dichloromethane.[7][3]
Storage Moisture Sensitive; Store under inert gas in a cool, dark place (<15°C recommended).[5]

The Chemistry of Reactivity and Synthesis

The Principle of Tosylation: Creating an Excellent Leaving Group

The reactivity of this compound is fundamentally governed by the tosylate group (-OTs). The tosylate anion is a superb leaving group because its negative charge is delocalized and stabilized by resonance across the sulfonyl group.[8] This electronic stabilization significantly lowers the activation energy for nucleophilic attack at the adjacent carbon atom, making the compound a potent electrophile and an effective alkylating agent.[8][9]

The primary carbon center attached to the tosylate group strongly favors a bimolecular nucleophilic substitution (S_N2) mechanism.[8] This pathway involves a backside attack by a nucleophile, leading to the displacement of the tosylate group and the formation of a new carbon-nucleophile bond.

Synthesis Pathway: The Tosylation of 2-Methoxyethanol

The most common and efficient method for preparing this compound is the reaction of 2-methoxyethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.[7][3][10] The base serves a dual purpose: it acts as a catalyst and scavenges the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[11]

The reaction is typically performed at low temperatures (e.g., 0-5 °C) to control its exothermic nature and minimize side reactions.

G A 2-Methoxyethanol (Alcohol) D Nucleophilic Attack (Alcohol on Sulfur) A->D Reactant B p-Toluenesulfonyl Chloride (TsCl) B->D Reactant C Pyridine (Base) F Proton Transfer (Pyridine removes H+) C->F Catalyst & HCl Scavenger E Intermediate Complex D->E Forms E->F Rearranges via G This compound (Product) F->G Yields H Pyridinium Hydrochloride (Byproduct) F->H Yields

Caption: Synthesis mechanism of this compound.

Applications in Drug Development and Organic Synthesis

The primary function of this compound is to act as a versatile alkylating agent, enabling the strategic introduction of the 2-methoxyethyl group into target molecules.[8] This functional group can influence key molecular properties such as solubility, conformational flexibility, and receptor binding affinity, making it a valuable structural motif in medicinal chemistry.[12]

Key applications include:

  • Pharmaceutical Intermediates: It is a critical building block in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).[9][13] Its high reactivity and purity are essential for constructing complex molecular architectures required for therapeutic efficacy.

  • Nucleophilic Substitution Reactions: The compound readily reacts with a diverse range of nucleophiles (e.g., amines, thiols, carbanions), facilitating the formation of new carbon-heteroatom or carbon-carbon bonds.[8]

  • Protecting Group Chemistry: The 2-methoxyethyl group can be employed as a protecting group for reactive functionalities like alcohols. The tosylate serves as the reagent for its installation.[8]

  • Agrochemicals and Material Science: Beyond pharmaceuticals, it is used as an intermediate in the development of specialized molecules for agrochemicals and advanced materials.[8][9][13]

Validated Experimental Protocol: Laboratory Synthesis

This section provides a self-validating, step-by-step protocol for the synthesis of this compound, adapted from established procedures.[7][3] The causality behind each step is explained to ensure reproducibility and safety.

Materials and Reagents
  • 2-Methoxyethanol (ethylene glycol monomethyl ether): 1.0 mol

  • p-Toluenesulfonyl chloride (TsCl): 1.08 mol

  • Pyridine (anhydrous): 150 mL

  • Dichloromethane (DCM): 1.2 L

  • 6 M Hydrochloric Acid (HCl), ice-cold: ~1 L

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas supply

  • Ice-water bath

Step-by-Step Synthesis Procedure
  • Reactor Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Argon), create a slurry of p-toluenesulfonyl chloride (1.08 mol) in pyridine (150 mL).

    • Rationale: An inert atmosphere prevents reactions with atmospheric moisture. Pyridine acts as both the solvent and the acid scavenger.

  • Cooling: Cool the slurry to below 5°C using an ice-water bath. Maintain this temperature throughout the addition.

    • Rationale: The reaction is exothermic. Low temperature controls the reaction rate, preventing the formation of undesired byproducts.

  • Substrate Addition: Slowly add 2-methoxyethanol (1.0 mol) to the stirred slurry via the dropping funnel.

    • Rationale: Slow addition ensures the temperature remains low and the reaction proceeds smoothly without a dangerous exotherm.

  • Reaction: After the addition is complete, continue stirring the mixture for at least one hour at < 5°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This period ensures the reaction goes to completion.

  • Quenching: Pour the reaction mixture into 1 L of ice-water.

    • Rationale: This step quenches the reaction and precipitates the pyridinium hydrochloride salt into the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM). Collect the organic layer.

    • Rationale: The desired product is organic-soluble and will move into the DCM layer, leaving water-soluble impurities behind.

  • Washing: Wash the organic layer sequentially with ice-cold 6 M HCl (3 times), deionized water, and finally with brine.

    • Rationale: The HCl wash removes residual pyridine. The water and brine washes remove any remaining water-soluble impurities and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Rationale: This step removes trace amounts of water from the organic solvent.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution by evaporation under reduced pressure (rotary evaporator) to yield the final product, typically as a colorless or pale yellow oil.[7][4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Slurry TsCl in Pyridine under Argon B Cool to < 5°C A->B C Slowly Add 2-Methoxyethanol B->C D Stir for 1h at < 5°C (Monitor by TLC) C->D E Quench with Ice-Water D->E F Extract with DCM E->F G Wash Organic Layer (HCl, H₂O, Brine) F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Final Product: 2-Methoxyethyl Tosylate I->J

Caption: Experimental workflow for the synthesis of 2-Methoxyethyl tosylate.

Safety, Handling, and Storage

As a reactive chemical, this compound must be handled with appropriate precautions.

  • Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][14]

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15] Avoid breathing vapors or mists.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

    • Inhalation: Move the person to fresh air.[14]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[16] In all cases of significant exposure, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.[9] The compound is moisture-sensitive.[5]

Conclusion

This compound is a highly valuable and versatile reagent in organic chemistry. Its utility is defined by the excellent leaving group properties of the tosylate moiety, which enables its primary function as an efficient S_N2 alkylating agent. For professionals in drug discovery, process chemistry, and materials science, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel and complex molecules.

References

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  • 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | C12H18O5S. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11076628
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  • This compound. Jiaxing Jilat Chemical Co.,Ltd. URL: http://www.
  • CAS RN 17178-10-8. Fisher Scientific. URL: https://www.fishersci.com/us/en/catalog/search/products?taxonomy=cas&casRn=17178-10-8
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  • 2 - Ethoxyethyl 4-methylbenzenesulfonate. Nigam Pharmachem Industries. URL: https://www.nigampharmachem.
  • 99% 2-Ethoxyethyl 4-Methyl Benzene Sulfonate. IndiaMART. URL: https://www.indiamart.
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  • This compound. Oakwood Chemical. URL: https://oakwoodchemical.com/Products/237598
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  • This compound | 17178-10-8. SBS Genetech. URL: https://www.sbsgenetech.
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  • Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. ResearchGate. URL: https://www.researchgate.
  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5624855/
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Sources

2-Methoxyethyl p-toluenesulfonate physical constants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Constants and Handling of 2-Methoxyethyl p-toluenesulfonate

Introduction

2-Methoxyethyl p-toluenesulfonate, also known as 2-methoxyethyl tosylate, is a versatile chemical reagent widely employed in organic synthesis. It belongs to the family of sulfonic esters, specifically a tosylate, which are excellent leaving groups in nucleophilic substitution reactions. This property makes it a valuable alkylating agent for introducing the 2-methoxyethyl group into various molecules, a common motif in pharmaceuticals and other functional materials.[1] Its utility also extends to its role as a protective agent for functional groups during complex synthetic sequences.[1] This guide provides a comprehensive overview of its core physical constants, spectroscopic signature, safety protocols, and a representative synthetic application.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-Methoxyethyl p-toluenesulfonate are summarized below. These constants are critical for its application in experimental design, reaction optimization, and safety assessments.

PropertyValueSource(s)
CAS Number 17178-10-8[1][2][3]
Molecular Formula C₁₀H₁₄O₄S[1][2][4]
Molecular Weight 230.28 g/mol [1][2][4]
Appearance Colorless to almost colorless clear liquid[5][6]
Melting Point 10 °C[1][3][4]
Boiling Point 141 °C at 0.2 mmHg; 110-117 °C at 0.075 Torr[1][3][4]
Density 1.21 g/cm³[1][3]
Refractive Index 1.5100 - 1.5120[1][3]
Flash Point 161.8 °C[1]
Vapor Pressure 0.000135 mmHg at 25°C[1]

Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound. The following data provides the characteristic spectral fingerprints for 2-Methoxyethyl p-toluenesulfonate.

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum provides precise information about the molecular structure. The spectrum for 2-Methoxyethyl p-toluenesulfonate (400 MHz, acetone-d6) shows the following characteristic peaks[7][8]:

  • δ 7.71 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the sulfonate group.

  • δ 7.28 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the sulfonate group.

  • δ 4.08 (t, J = 4.6 Hz, 2H): Methylene protons adjacent to the tosylate oxygen (-CH₂-O-Ts).

  • δ 3.48 (t, J = 4.6 Hz, 2H): Methylene protons adjacent to the methoxy group (-CH₂-O-CH₃).

  • δ 3.20 (s, 3H): Methyl protons of the methoxy group (-O-CH₃).

  • δ 2.36 (s, 3H): Methyl protons of the toluene group (Ar-CH₃).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key absorption peaks for 2-Methoxyethyl p-toluenesulfonate include[7][8]:

  • 1357 cm⁻¹ (s): Asymmetric S=O stretching, characteristic of a sulfonate ester.

  • 1184 cm⁻¹ (s): Symmetric S=O stretching, also characteristic of a sulfonate ester.

  • 2938, 2889 cm⁻¹ (s): C-H stretching of the alkyl groups.

  • 1597 cm⁻¹ (m): C=C stretching of the aromatic ring.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of the reagent. 2-Methoxyethyl p-toluenesulfonate is an irritant and requires careful handling in a controlled laboratory environment.

  • Hazards: May cause skin, eye, and respiratory tract irritation.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[9][11]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash with plenty of soap and water.[8] If inhaled, move the person to fresh air.[8] Seek medical attention if irritation persists.[9]

  • Storage Conditions: Store in a tightly closed container in a dry, well-ventilated place.[9] The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature.[1][6][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Application Profile: Synthesis of 2-Methoxyethyl p-toluenesulfonate

The utility of a reagent is often best understood through its synthesis and application. The following protocol details a standard laboratory procedure for the preparation of 2-Methoxyethyl p-toluenesulfonate, which serves as a practical example of its chemistry. This reaction is a classic tosylation of an alcohol.

Experimental Rationale

The synthesis involves the reaction of 2-methoxyethanol with p-toluenesulfonyl chloride (TsCl). The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine (TEA) or sodium hydroxide (NaOH), is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][8] A phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be employed when using a biphasic system (e.g., dichloromethane and aqueous NaOH) to facilitate the reaction between the reactants present in different phases.[8]

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a stirred solution of 2-methoxyethanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath), add triethylamine (4.0 eq).[4]

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

  • Workup and Extraction: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, dilute the mixture with water. Extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a mixture of ethyl acetate and hexane as the eluent, to yield the final product as a liquid.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-Methoxyethyl p-toluenesulfonate.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine 2-methoxyethanol, Triethylamine, and DCM in flask Cooling 2. Cool mixture to 0°C (Ice Bath) Reactants->Cooling TsCl_Addition 3. Add p-toluenesulfonyl chloride (TsCl) solution dropwise Cooling->TsCl_Addition Stirring 4. Warm to Room Temperature and Stir Overnight TsCl_Addition->Stirring Quench 5. Quench with Water & Extract with Ethyl Acetate Stirring->Quench Wash 6. Wash Organic Layer (Water & Brine) Quench->Wash Dry 7. Dry (Na₂SO₄) & Concentrate (Rotary Evaporator) Wash->Dry Purify 8. Purify via Column Chromatography Dry->Purify Product Final Product: 2-Methoxyethyl p-toluenesulfonate Purify->Product

Caption: Workflow for the synthesis of 2-Methoxyethyl p-toluenesulfonate.

References

  • Cas 17178-10-8, 2-METHOXYETHYL P-TOLUENESULFON
  • 2-METHOXYETHYL P-TOLUENESULFONATE CAS#: 17178-10-8; ChemWh
  • 2-Methoxyethyl p-Toluenesulfon

Sources

An In-depth Technical Guide to 2-Methoxyethyl Tosylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Methoxyethyl tosylate, a key reagent in organic synthesis. It is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, synthesis protocols, and significant applications. This document emphasizes the practical aspects of its use, underpinned by established scientific principles to ensure both safety and efficacy in laboratory and industrial settings.

Core Chemical Identity

2-Methoxyethyl tosylate, also known as 2-Methoxyethyl p-toluenesulfonate, is an organic compound that serves as a versatile alkylating agent.[1] The tosylate group is an excellent leaving group, making this compound highly reactive in nucleophilic substitution reactions. Its structure consists of a 2-methoxyethyl group linked to a tosylate (p-toluenesulfonate) group.

Molecular Formula and Weight

The fundamental chemical identity of a compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis.

  • Molecular Formula: C₁₀H₁₄O₄S[1][2][3]

  • Molecular Weight: 230.28 g/mol [1][2][3]

Physicochemical Properties

The physical and chemical properties of 2-Methoxyethyl tosylate dictate its handling, storage, and application conditions. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 17178-10-8[1][2]
Appearance Colorless to almost colorless clear liquid
Density 1.21 g/cm³[1][4]
Melting Point 10 °C[1][4]
Boiling Point 110-117 °C at 0.075 Torr; 141 °C at 0.2 mmHg[1][4]
Flash Point 161.8 °C[1][4]
Refractive Index 1.5100-1.5120[1][4]
Synonyms p-Toluenesulfonic acid 2-methoxyethyl ester, 2-Methoxyethyl p-toluenesulfonate, Ethylene glycol methyl ether tosylate[2][4]

Synthesis of 2-Methoxyethyl Tosylate

The synthesis of tosylates from alcohols is a standard and reliable procedure in organic chemistry.[5] The most common method involves the reaction of the corresponding alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine.[5][6]

General Reaction Scheme

The tosylation of 2-methoxyethanol proceeds via the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of tosyl chloride, with a base serving to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system for producing 2-Methoxyethyl tosylate with a high yield.

Materials:

  • 2-Methoxyethanol

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution (Brine)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve 2-methoxyethanol in pyridine.[6]

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride portion-wise to the solution, ensuring the temperature remains at 0°C.[6]

  • Reaction: Stir the mixture for approximately 20 hours, allowing it to slowly warm to room temperature.[6]

  • Workup: Pour the reaction mixture into a beaker containing a mixture of concentrated hydrochloric acid and ice.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[6]

  • Washing: Wash the organic layer successively with water and a saturated sodium chloride solution.[6]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product as a yellow oil.[4][6]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Aqueous Workup & Extraction cluster_purification Purification Reactant1 2-Methoxyethanol Reaction Stir at 0°C to RT ~20 hours Reactant1->Reaction Reactant2 Tosyl Chloride Reactant2->Reaction Base Pyridine (Base/Solvent) Base->Reaction Workup Quench with HCl/Ice Reaction->Workup Extraction Extract with CH2Cl2 Workup->Extraction Wash Wash with H2O & Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product 2-Methoxyethyl Tosylate (Yellow Oil) Concentrate->Product

Caption: Synthesis workflow for 2-Methoxyethyl tosylate.

Applications in Research and Drug Development

2-Methoxyethyl tosylate is a valuable reagent in organic synthesis, primarily due to the tosylate group being an excellent leaving group. This property is exploited in various nucleophilic substitution reactions.

Role as an Alkylating Agent

The primary application of 2-Methoxyethyl tosylate is as a 2-methoxyethylating agent. The carbon atom adjacent to the tosylate oxygen is electrophilic and susceptible to attack by nucleophiles. This allows for the introduction of a 2-methoxyethyl group onto various substrates, which is a common motif in more complex molecules. Tosylate esters are considered efficient alkylating agents, with reactivity comparable to alkyl iodides.[7]

Relevance in Drug Design and Synthesis

In the context of drug development, the synthesis of novel molecular entities often requires the assembly of complex structures from simpler building blocks. While direct applications of 2-Methoxyethyl tosylate in final drug structures are not broadly documented, its utility lies in the synthesis of intermediates. The introduction of a 2-methoxyethyl group can modify the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. Computational techniques and QSAR modeling are often used in the early stages of drug design to predict the potential activity and toxicity of compounds before synthesis.[8] The chemical stability of drug substances is a significant challenge in drug development, and versatile reagents like 2-Methoxyethyl tosylate are crucial for creating stable and effective therapeutic agents.[9]

Safety, Handling, and Storage

Proper handling and storage of 2-Methoxyethyl tosylate are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification
  • Eye Damage: Can cause serious eye damage.[10]

  • Skin Sensitization: May cause an allergic skin reaction.[10]

  • General Precautions: Avoid contact with skin, eyes, and clothing. Do not inhale the substance or its mixture.[10][11]

Recommended Handling Procedures
  • Engineering Controls: Work under a chemical fume hood to avoid inhalation of vapors.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles or a face shield.[11][13]

    • Hand Protection: Use impervious gloves.

    • Skin and Body Protection: Wear a lab coat or protective clothing.[11][13]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

  • Keep away from heat, sparks, open flames, and other ignition sources.

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

2-Methoxyethyl tosylate is a fundamental reagent in organic synthesis, valued for its role as an effective 2-methoxyethylating agent. Its well-defined chemical properties and straightforward synthesis make it a reliable tool for chemists in academic research and the pharmaceutical industry. A thorough understanding of its characteristics, coupled with stringent adherence to safety protocols, is paramount for its successful and safe application in the laboratory.

References

  • PrepChem.Synthesis of 2-methoxyethyl tosylate.
  • PrepChem.Synthesis of tosylate.
  • LookChem.Cas 17178-10-8, 2-METHOXYETHYL P-TOLUENESULFONATE.
  • National Institutes of Health.Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s.
  • Reddit.Substitution of a Tosylate by Methoxy.
  • PubMed.Applications of 2D descriptors in drug design: a DRAGON tale.
  • European Pharmaceutical Review.Applications in drug development.
  • Sciencemadness Discussion Board.Preparation of methyl tosylate, safe methylating agent.
  • MDPI.Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-Methoxyethyl Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of 2-methoxyethyl tosylate, a molecule of significant interest in organic synthesis and medicinal chemistry. We will delve into the nuanced interplay of electronic and steric factors that govern its reactivity, with a particular focus on the pivotal role of the neighboring methoxy group. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its unique reactivity profile, empowering researchers to harness its properties for advanced molecular design.

Foundational Principles: The Tosylate as a Superior Leaving Group

At the heart of 2-methoxyethyl tosylate's utility is the p-toluenesulfonate (tosylate) group. The conversion of a hydroxyl group, which is a poor leaving group as the hydroxide ion (OH⁻), into a tosylate is a cornerstone strategy in organic synthesis.[1][2] This transformation is typically achieved by reacting the corresponding alcohol, in this case, 2-methoxyethanol, with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[3][4] This preparation occurs with retention of configuration at the electrophilic carbon.[1]

The efficacy of the tosylate anion as a leaving group stems from its exceptional stability. The negative charge that develops on the oxygen atom upon cleavage of the C-O bond is extensively delocalized through resonance across the sulfonyl group and the aromatic ring.[1] This delocalization significantly lowers the activation energy for nucleophilic substitution and elimination reactions.

The Core of Reactivity: Anchimeric Assistance by the 2-Methoxy Group

The defining feature of 2-methoxyethyl tosylate's mechanism of action is the participation of the neighboring methoxy group in the rate-determining step of nucleophilic substitution reactions. This phenomenon, known as anchimeric assistance or neighboring group participation (NGP) , leads to a significant rate enhancement and distinct stereochemical outcomes compared to substrates lacking such a participating group (e.g., ethyl tosylate).[5][6]

The process can be conceptualized as an intramolecular SN2 reaction. The lone pair of electrons on the ether oxygen of the methoxy group acts as an internal nucleophile, attacking the electrophilic carbon bearing the tosylate leaving group from the backside.[7] This leads to the formation of a cyclic oxonium ion intermediate.

Kinetic Evidence for Anchimeric Assistance

The most compelling evidence for anchimeric assistance comes from kinetic studies. The rate of solvolysis of 2-methoxyethyl tosylate is dramatically faster than that of its structural analog, ethyl tosylate, which lacks the participating methoxy group. This rate acceleration is a direct consequence of the intramolecular nucleophilic attack stabilizing the transition state leading to the oxonium ion intermediate. While specific quantitative data for the direct comparison of 2-methoxyethyl tosylate and ethyl tosylate under identical conditions is dispersed in the literature, the principle of significant rate enhancement due to β-ether oxygen participation is a well-established phenomenon in physical organic chemistry. For instance, studies on related ω-methoxyalkyl systems have demonstrated substantial rate enhancements when a five-membered ring can be formed, as is the case with 2-methoxyethyl tosylate.

Stereochemical Consequences: Retention of Configuration

A hallmark of the neighboring group participation mechanism is the retention of stereochemistry in the final product. A standard SN2 reaction proceeds with an inversion of configuration at the stereocenter.[8] However, the mechanism for 2-methoxyethyl tosylate involves two consecutive SN2 reactions, each causing an inversion of configuration.

  • First Inversion: The intramolecular attack of the methoxy group to displace the tosylate and form the cyclic oxonium ion.

  • Second Inversion: The external nucleophile attacks one of the carbons of the oxonium ion, opening the ring.

This double inversion results in an overall retention of the original stereochemistry. For example, if we start with an optically active (R)-2-methoxyethyl-1-d-tosylate, the final product of its reaction with a nucleophile will also have the (R)-configuration.[9][10]

Mechanistic Pathways and Intermediates

The reaction of 2-methoxyethyl tosylate with a nucleophile (Nu⁻) can be visualized through the following mechanistic pathway:

Mechanism_of_Action reactant 2-Methoxyethyl Tosylate intermediate Cyclic Oxonium Ion Intermediate reactant->intermediate Intramolecular SN2 (Anchimeric Assistance) -OTs product Substitution Product intermediate->product Intermolecular SN2 +Nu-

Caption: Reaction pathway for 2-methoxyethyl tosylate.

The reaction is initiated by the intramolecular attack of the methoxy group, leading to the displacement of the tosylate leaving group and the formation of a three-membered cyclic oxonium ion intermediate. This intermediate is then attacked by an external nucleophile at one of the two electrophilic carbon atoms, resulting in the opening of the ring and the formation of the final substitution product.

Experimental Protocols for Mechanistic Investigation

To experimentally validate the proposed mechanism, a combination of kinetic and stereochemical studies is essential.

Synthesis of 2-Methoxyethyl Tosylate

A standard procedure for the synthesis of 2-methoxyethyl tosylate is as follows:

Materials:

  • 2-Methoxyethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyethanol (1.0 equivalent) in anhydrous pyridine at 0 °C (ice-water bath).[3]

  • Slowly add p-toluenesulfonyl chloride (1.1-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[3]

  • Allow the reaction mixture to stir at 0 °C for several hours or overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ice-cold dilute hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxyethyl tosylate.

  • Purify the product by column chromatography on silica gel if necessary.

Kinetic Studies: Solvolysis Rate Determination

A common method to quantify the rate of reaction is to follow the solvolysis in a suitable solvent (e.g., acetic acid, ethanol, or water). The rate can be monitored by titrating the liberated p-toluenesulfonic acid over time.

Procedure (Titrimetric Method):

  • Prepare a solution of 2-methoxyethyl tosylate of a known concentration in the desired solvent (e.g., 80% ethanol/20% water).

  • Maintain the reaction mixture at a constant, accurately controlled temperature in a thermostatic bath.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a cold solvent (e.g., acetone).

  • Titrate the liberated p-toluenesulfonic acid in each aliquot with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.

  • The first-order rate constant (k) can be calculated from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of base required at infinite time (or after at least 10 half-lives) and Vt is the volume of base required at time t.

Product Analysis and Stereochemistry Determination

The structure and stereochemistry of the reaction products can be determined using various spectroscopic and analytical techniques.

Workflow for Product Analysis:

Product_Analysis_Workflow start Reaction of Optically Active 2-Methoxyethyl-1-d Tosylate with Nucleophile extraction Work-up and Extraction start->extraction purification Purification (e.g., Column Chromatography) extraction->purification nmr NMR Spectroscopy (1H, 13C, DEPT) purification->nmr ms Mass Spectrometry purification->ms polarimetry Polarimetry purification->polarimetry chiral_gc_hplc Chiral GC or HPLC purification->chiral_gc_hplc structure Structural Elucidation nmr->structure ms->structure stereochemistry Stereochemical Assignment polarimetry->stereochemistry chiral_gc_hplc->stereochemistry

Sources

An In-Depth Technical Guide on the Role of the Tosylate Leaving Group in SN2 Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of tools available to the modern organic chemist, the transformation of a poor leaving group, such as a hydroxyl group, into an excellent one is a frequent and critical challenge. The p-toluenesulfonyl group, commonly known as the tosylate group (TsO-), stands out as a highly effective and versatile solution to this problem.[1][2] Its stability, reactivity, and the stereochemical control it affords have cemented its role as an indispensable functional group in multi-step synthesis, particularly within the pharmaceutical industry.[1]

This technical guide provides a comprehensive overview of the tosylate group's function as a superior leaving group in SN2 reactions. It will delve into the underlying chemical principles that govern its reactivity, present quantitative data comparing it to other common leaving groups, provide a detailed experimental protocol for its installation, and illustrate its application in key reaction pathways.

The Chemical Foundation of the Tosylate's Efficacy: Structure and Stability

The effectiveness of any leaving group is inversely related to its basicity; weak bases make excellent leaving groups because they are stable on their own after detaching from the substrate.[3][4] The hydroxyl group (-OH) is a notoriously poor leaving group because its departure would result in the formation of the hydroxide ion (HO⁻), a strong base.[1][3] The utility of the tosylate group stems from its ability to convert an alcohol into a sulfonate ester, which possesses an exceptionally stable conjugate base.[1]

The exceptional stability of the tosylate anion is attributed to two key factors:

  • Resonance Delocalization: The negative charge on the oxygen atom of the departing tosylate anion is not localized. Instead, it is extensively delocalized across the entire sulfonyl group (SO₃) through resonance.[1][5][6] This distribution of charge over multiple electronegative oxygen atoms significantly stabilizes the anion.[1][5]

  • Inductive Effects: The electron-withdrawing nature of the sulfonyl group further helps to disperse the negative charge, adding to the stability of the anion.[1]

This inherent stability means that p-toluenesulfonic acid is a strong acid (pKa ≈ -2.8), and consequently, its conjugate base, the tosylate anion, is a very weak and stable base, making it an excellent leaving group.[1][7]

Caption: Resonance structures of the tosylate anion.

Activating Alcohols: The Tosylation Reaction

The conversion of an alcohol to a tosylate is a cornerstone transformation in organic synthesis.[8] It is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.[8][9]

Causality of Reagent Choice:

  • p-Toluenesulfonyl Chloride (TsCl): The sulfur atom in TsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to attack by the nucleophilic alcohol.[8][9]

  • Base (e.g., Pyridine): Pyridine serves two critical roles. First, it acts as a catalyst by deprotonating the alcohol, increasing its nucleophilicity. More importantly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[8][9] This is crucial because strong acids can lead to unwanted side reactions.

The mechanism involves the alcohol's oxygen atom attacking the electrophilic sulfur of TsCl, displacing the chloride ion. The base then deprotonates the resulting oxonium ion to yield the final tosylate ester.[8] A critical feature of this reaction is that the C-O bond of the alcohol remains intact throughout the process.[8][10] This means the stereochemistry at the carbon center is retained during tosylation, which is a significant advantage for stereocontrolled synthesis.[8]

Tosylation_Workflow Experimental Workflow: Alcohol to Tosylate cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol Alcohol (R-OH) in Anhydrous DCM Mixing 1. Dissolve Alcohol 2. Cool to 0°C 3. Add Pyridine 4. Add TsCl portion-wise Alcohol->Mixing TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Mixing Pyridine Pyridine (Base) Pyridine->Mixing Stirring Stir at 0°C, then warm to RT. Monitor by TLC. Mixing->Stirring Quench Quench with H₂O Stirring->Quench Extract Extract with DCM Quench->Extract Wash Wash organic layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Alkyl Tosylate (R-OTs) Purify->Product

Caption: Workflow for converting an alcohol to a tosylate.

The SN2 Reaction: Mechanism and Stereochemistry

Once formed, the alkyl tosylate is an excellent substrate for SN2 reactions. The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[11]

The tosylate group is an ideal leaving group for this process for several reasons:

  • High Lability: Its inherent stability means very little energy is required to break the C-OTs bond.[4]

  • Minimal Steric Hindrance: While the tolyl group is somewhat bulky, it is sufficiently removed from the reaction center so as not to impede the incoming nucleophile significantly, especially on primary and secondary carbons.

  • Predictable Stereochemistry: The backside attack mechanism of the SN2 reaction results in a complete inversion of stereochemistry at the reaction center, known as a Walden inversion.[11][12] The ability to first form a tosylate with retention of configuration, and then displace it with inversion, provides a powerful and reliable method for controlling stereochemistry in complex syntheses.[1]

SN2_Mechanism SN2 Mechanism with a Tosylate Leaving Group Nu Nu⁻ Substrate R-C-OTs Nu->Substrate Backside Attack TS [Nu···C···OTs]⁻ Product Nu-C-R TS->Product Inversion of Stereochemistry LeavingGroup TsO⁻

Caption: The concerted SN2 mechanism with a tosylate.

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantified by comparing the rates of reaction for a given substrate with different leaving groups. The data clearly shows that sulfonate esters, including tosylates, are significantly better leaving groups than halides.[1] Good leaving groups increase the rate of nucleophilic substitution.[3]

Leaving GroupCommon NameRelative Rate (krel)Conjugate Acid pKaBasicity
I⁻Iodide~105-10Very Weak
Br⁻Bromide~104-9Very Weak
CH₃C₆H₄SO₃⁻ Tosylate (OTs) ~6 x 104 -2.8 Very Weak
Cl⁻Chloride~200-7Very Weak
F⁻Fluoride13.2Weak
HO⁻Hydroxide~10-1615.7Strong

Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent conditions. Data is synthesized for comparative purposes.

As the table illustrates, the tosylate group's leaving ability is comparable to bromide and significantly better than chloride, making it a highly reactive substrate for SN2 reactions.

Experimental Protocol: Tosylation of a Primary Alcohol and Subsequent SN2 Reaction

This protocol describes a general, self-validating procedure for the tosylation of a primary alcohol followed by displacement with a nucleophile (e.g., sodium azide).

Part A: Synthesis of an Alkyl Tosylate

  • Materials:

    • Primary Alcohol (1.0 eq.)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

    • Anhydrous Pyridine (as solvent and base) or Triethylamine (TEA) (1.5 eq.) in Anhydrous Dichloromethane (DCM)[8][13]

    • Anhydrous Dichloromethane (DCM)

    • Deionized water, 1M HCl, Saturated NaHCO₃ solution, Brine

  • Procedure:

    • Setup: Under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq.) in anhydrous DCM or pyridine in a flame-dried round-bottom flask equipped with a magnetic stir bar.[8]

    • Cooling: Cool the solution to 0 °C using an ice bath.[8][9][13]

    • Base Addition: If using DCM as a solvent, add triethylamine (1.5 eq.) to the stirred solution.[8]

    • TsCl Addition: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the cooled mixture, ensuring the temperature remains below 5 °C.[9]

    • Reaction: Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[8] Monitor the reaction progress by Thin-Layer Chromatography (TLC).[8][13]

    • Work-up: Upon completion, cool the mixture and slowly quench by adding cold water.[9][13] Transfer the mixture to a separatory funnel.

    • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

    • Washing: Wash the combined organic layers sequentially with cold 1M HCl (to remove pyridine/TEA), water, saturated NaHCO₃ solution, and finally brine.[8][9]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate.[8]

    • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[8][14]

Part B: SN2 Displacement of the Tosylate

  • Materials:

    • Alkyl Tosylate (from Part A, 1.0 eq.)

    • Sodium Azide (NaN₃) (1.5 eq.)

    • Dimethylformamide (DMF) or Acetone

  • Procedure:

    • Setup: In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in DMF.

    • Nucleophile Addition: Add sodium azide (1.5 eq.) to the solution.

    • Reaction: Heat the reaction mixture (e.g., to 50-60 °C) and stir for several hours, monitoring by TLC until the starting material is consumed.[1]

    • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentration and Purification: Filter and concentrate under reduced pressure. Purify the resulting alkyl azide by column chromatography if necessary.

Conclusion

The p-toluenesulfonyl (tosyl) group is a powerful and highly reliable tool in organic chemistry. By converting a poor leaving group like an alcohol into a tosylate, chemists can unlock a vast array of subsequent transformations, most notably SN2 reactions.[1][2] The stability of the tosylate anion, a consequence of extensive resonance and inductive effects, is the fundamental reason for its effectiveness.[1] The ability to perform this conversion with retention of stereochemistry, followed by SN2 displacement with inversion, provides a robust strategy for stereochemical control.[1] From the synthesis of complex pharmaceuticals to the development of cutting-edge chemical biology probes, the tosylate group continues to be a cornerstone of modern molecular design and synthesis, empowering researchers and drug development professionals to build the molecules that advance science and medicine.[1]

References

  • p-Toluenesulfonyl chloride Definition - Organic Chemistry Key Term. Fiveable. [Link]
  • When a primary alcohol is treated with p-toluenesulfonyl chloride at room temperature in the.... Homework.Study.com. [Link]
  • The leaving group in the nucleophilic substitution - SN2. Química Organica.org. [Link]
  • Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group, University of Pittsburgh. [Link]
  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
  • Leaving Groups. Chemistry LibreTexts. [Link]
  • Reactions of Alcohols. Chemistry LibreTexts. [Link]
  • Why is the tosylate anion a good leaving group class 12 chemistry CBSE. Vedantu. [Link]
  • The tosylate ion (CH_3 - phenyl-SO_3^-) is stabilized by resonance. Show three resonance structures for this ion. Homework.Study.com. [Link]
  • Ch8 : Tosyl
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
  • 7.3 Other Factors that Affect SN2 Reactions. KPU Pressbooks. [Link]
  • Tosyl
  • SN2 tosyl

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The 2-Methoxyethyl Group: A Technical Guide to its Electronic Effects for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methoxyethyl (MOE) group, -CH₂CH₂OCH₃, is a prevalent substituent in contemporary medicinal chemistry and chemical biology, most notably in the architecture of therapeutic oligonucleotides. Its popularity stems from a unique combination of physicochemical properties that enhance molecular stability, binding affinity, and pharmacokinetic profiles. Central to these characteristics are the electronic effects exerted by the MOE group, which modulate the reactivity and intermolecular interactions of the parent molecule. This in-depth technical guide provides a comprehensive analysis of the electronic nature of the 2-methoxyethyl substituent. We will dissect its inductive and field effects, explore its conformational flexibility and potential for through-space interactions, and provide both experimental and computational protocols for quantifying its electronic influence. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the nuanced electronic properties of the 2-methoxyethyl group for advanced molecular design.

Introduction: Beyond a Simple Alkyl Chain

At first glance, the 2-methoxyethyl group might be perceived as a simple, flexible alkyl chain with an embedded ether linkage. However, this simplistic view belies the complex interplay of electronic and steric factors that define its character. The presence of the oxygen atom introduces a significant electronegativity difference within the hydrocarbon framework, leading to a pronounced inductive effect. This, coupled with its conformational preferences, allows the MOE group to engage in subtle but significant intramolecular interactions, such as hydrogen bonding, which can profoundly influence a molecule's three-dimensional structure and its interactions with biological targets. Understanding these electronic underpinnings is crucial for rationally incorporating the MOE group into small molecules, peptides, and nucleic acids to achieve desired therapeutic outcomes.

Deconstructing the Electronic Profile of the 2-Methoxyethyl Group

The overall electronic influence of a substituent is a composite of its inductive and resonance effects. For the 2-methoxyethyl group, which lacks a direct pi-system conjugation with an attached aromatic ring, the electronic character is predominantly governed by inductive and field effects.

The Dominant Inductive Effect (-I)

The key to understanding the electronic nature of the 2-methoxyethyl group lies in the ether oxygen atom. Oxygen is significantly more electronegative than carbon, leading to a polarization of the C-O bonds. This results in a net withdrawal of electron density from the adjacent methylene group, an effect that is propagated along the ethyl chain to the point of attachment. This electron-withdrawing nature is classified as a negative inductive effect (-I) .

This -I effect can be visualized as a cascade of partial positive charges along the carbon backbone, diminishing with distance from the oxygen atom.

Caption: Inductive effect in the 2-methoxyethyl group.

The electron-withdrawing nature of the 2-methoxyethyl group will generally decrease the electron density at the atom to which it is attached. This is in contrast to simple alkyl groups like ethyl, which are weakly electron-donating (+I).

Resonance Effect: A Minor Player

Resonance effects involve the delocalization of π-electrons. Since the 2-methoxyethyl group is a saturated alkyl chain, it cannot directly participate in resonance with an aromatic or unsaturated system to which it is attached. Therefore, its resonance effect is considered negligible.

Field Effects and Through-Space Interactions

Beyond the through-bond inductive effect, the ether oxygen of the MOE group can exert a field effect , which is an electrostatic interaction through space. The lone pairs of electrons on the oxygen create a region of negative electrostatic potential that can influence nearby functional groups without direct bonding.

Furthermore, the conformational flexibility of the ethyl linker allows the methoxy group to orient itself in a way that can lead to intramolecular hydrogen bonding (IMHB) if a suitable hydrogen bond donor is present in the molecule. This can have a profound impact on the molecule's conformation, effectively locking it into a specific arrangement. This pre-organization can be advantageous in drug design, reducing the entropic penalty of binding to a target. For example, in oligonucleotide chemistry, the gauche interaction between the oxygen atoms around the O-C-C-O torsion has a stabilizing effect on the duplex structure.[1]

Quantifying the Electronic Influence: Hammett, Swain-Lupton, and Taft Parameters

Hammett Substituent Constants (σ)

The Hammett equation is a cornerstone of physical organic chemistry, quantifying the electronic effect of a substituent on the reactivity of an aromatic ring.[2] The substituent constant, σ, is determined by measuring the pKa of a substituted benzoic acid relative to benzoic acid itself.[3][4]

  • σ_meta (σ_m): Primarily reflects the inductive effect. For the 2-methoxyethyl group, we can anticipate a positive σ_m value, indicative of an electron-withdrawing inductive effect. It would likely be less positive than that of a pure methoxy group (σ_m ≈ +0.12) due to the insulating effect of the ethyl linker, but more positive than an ethyl group (σ_m ≈ -0.07).

  • σ_para (σ_p): Represents the sum of inductive and resonance effects. As the resonance effect is negligible, the σ_p value for the 2-methoxyethyl group is expected to be primarily inductive and thus positive.

Table 1: Estimated Hammett Constants for the 2-Methoxyethyl Group and Related Substituents

Substituentσ_meta (Estimated/Literature)σ_para (Estimated/Literature)Primary Electronic Effect
-H0.000.00Reference
-CH₂CH₃-0.07-0.15+I
-OCH₃+0.12-0.27-I, +R
-CH₂CH₂OCH₃ ~ +0.05 to +0.10 ~ +0.05 to +0.10 -I
-CH₂OH+0.08+0.13-I

Note: The values for the 2-methoxyethyl group are estimations based on the electronic principles discussed.

Swain-Lupton Parameters (F and R)

The Swain-Lupton equation refines the Hammett approach by separating the electronic effect into field/inductive (F) and resonance (R) components.[5]

  • F (Field/Inductive): We predict a positive F value for the 2-methoxyethyl group, reflecting its electron-withdrawing nature.

  • R (Resonance): The R value is expected to be close to zero due to the lack of conjugation.

Taft Parameters (σ* and E_s)

The Taft equation extends LFERs to aliphatic systems, separating polar (σ*) and steric (E_s) effects.[6]

  • σ* (Polar): This parameter quantifies the inductive effect. A positive σ* value is expected for the 2-methoxyethyl group.

  • E_s (Steric): This parameter describes the steric bulk of the substituent. The 2-methoxyethyl group is sterically more demanding than a methyl or ethyl group, and this is a critical consideration in its application.[7]

Experimental and Computational Workflows for Parameter Determination

For researchers requiring precise electronic parameters for the 2-methoxyethyl group in a specific molecular context, the following experimental and computational protocols can be employed.

Experimental Protocol: Determination of Hammett Constants via pKa Measurement

This protocol outlines the determination of the Hammett constant (σ) for the 2-methoxyethyl group by measuring the pKa of a substituted benzoic acid.[8][9]

Objective: To experimentally determine the σ_meta and σ_para values for the 2-methoxyethyl substituent.

Materials:

  • m-(2-Methoxyethyl)benzoic acid

  • p-(2-Methoxyethyl)benzoic acid

  • Benzoic acid (reference)

  • Standardized NaOH solution (e.g., 0.1 M)

  • pH meter and electrode

  • Burette, beaker, magnetic stirrer

  • Solvent (e.g., 50:50 ethanol/water)

Procedure:

  • Solution Preparation: Prepare solutions of known concentration for each of the three acids in the chosen solvent system.

  • Titration:

    • Pipette a known volume of the acid solution into a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Record the initial pH.

    • Titrate with the standardized NaOH solution, recording the pH after each incremental addition of titrant.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot pH versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (the point of maximum slope).

    • The pKa is equal to the pH at the half-equivalence point.

  • Calculation of σ:

    • Calculate σ using the Hammett equation: σ = pKa(benzoic acid) - pKa(substituted benzoic acid)

Caption: Workflow for experimental determination of Hammett constants.

Computational Protocol: DFT Calculation of Electronic Parameters

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful in silico method for estimating electronic parameters.[10][11]

Objective: To computationally estimate the electronic properties of the 2-methoxyethyl group.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Model System: Create 3D models of benzene, and benzene substituted with the 2-methoxyethyl group in the meta and para positions.

  • Geometry Optimization: Perform a geometry optimization for each molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[10]

  • Property Calculation: Following optimization, perform a single-point energy calculation to derive various electronic properties, such as:

    • Atomic Charges: Analyze the partial charges on the atoms of the substituent and the aromatic ring (e.g., using Natural Bond Orbital (NBO) analysis).

    • Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify electron-rich and electron-poor regions.

    • Simulated pKa: More advanced calculations can be used to predict pKa values, which can then be used to estimate Hammett constants.

G cluster_0 Computational Workflow A Build Molecular Models (e.g., substituted benzene) B Geometry Optimization (DFT: e.g., B3LYP/6-31G(d)) A->B C Single-Point Energy Calculation B->C D Analysis of Electronic Properties (Atomic Charges, MEP, etc.) C->D E Estimation of Electronic Parameters (σ, F, R) D->E

Caption: Computational workflow for estimating electronic parameters.

Implications in Drug Discovery and Molecular Design

The unique electronic and steric profile of the 2-methoxyethyl group has led to its widespread use in several areas of therapeutic development.

Antisense Oligonucleotides (ASOs) and siRNA Therapeutics

The most prominent application of the MOE group is in the modification of nucleic acid-based drugs.[12][13] Here, the 2'-MOE modification on the ribose sugar imparts:

  • Nuclease Resistance: The bulky and electron-withdrawing nature of the MOE group provides steric hindrance and electronic stabilization, protecting the phosphodiester backbone from degradation by cellular nucleases.

  • Enhanced Binding Affinity: The MOE group pre-organizes the sugar pucker into an A-form geometry, which is favorable for binding to target RNA, leading to more stable and potent duplex formation.[14]

  • Reduced Toxicity: Compared to other modifications, 2'-MOE modifications have shown a favorable safety profile.

Small Molecule Drug Design

In small molecule design, the 2-methoxyethyl group serves multiple purposes:

  • Modulation of Lipophilicity: The ether oxygen can act as a hydrogen bond acceptor, influencing the molecule's solubility and permeability.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester group.

  • Conformational Constraint: As discussed, the potential for intramolecular hydrogen bonding can be exploited to rigidify a molecule, which can lead to improved target affinity and selectivity.

  • Fine-tuning Electronic Properties: The mild electron-withdrawing nature of the MOE group can be used to modulate the pKa of nearby acidic or basic centers, or to influence the reactivity of an aromatic ring system.

Conclusion

The 2-methoxyethyl group is a versatile substituent whose utility in drug discovery and molecular design is underpinned by a subtle yet significant set of electronic properties. Dominated by a mild electron-withdrawing inductive effect and capable of engaging in through-space interactions, the MOE group offers a unique tool for fine-tuning the physicochemical and pharmacokinetic properties of a molecule. While a comprehensive database of its quantitative electronic parameters is still emerging, the principles and methodologies outlined in this guide provide a robust framework for understanding, predicting, and harnessing the electronic effects of the 2-methoxyethyl group in the pursuit of novel and improved therapeutics.

References

  • Teplova, M., et al. (1999). Crystal structure of a 2'-O-(2-methoxyethyl)-modified A-form DNA duplex. Nature Structural & Molecular Biology, 6(6), 535-539.
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  • Jaffé, H. H. (1953).
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  • Yau, H. M., Croft, A. K., & Harper, J. B. (2012). ‘One-Pot’ Hammett Plots: A General Method for the Rapid Acquisition of Relative Rate Data.
  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729-2732.
  • Prakash, T. P., et al. (2000). Synthesis of 2'-O-Methoxyethyl and 2'-O-Propyl Modified Nucleosides and Their Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 1(4), 4.2.1-4.2.20.
  • Manoharan, M. (2002). Oligonucleotide Conjugates as Anticancer and Antiviral Agents. Antisense and Nucleic Acid Drug Development, 12(2), 103-128.
  • Gleave, M. E., & Monia, B. P. (2005). Antisense therapy for cancer.
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  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.
  • Marenny, L., et al. (2017). Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. Molecular Therapy - Nucleic Acids, 9, 242-250.
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  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.
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  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
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  • Wavefunction, Inc. (2020). Spartan'20. Irvine, CA, USA.
  • Teplova, M., et al. (1999). Crystal structure of a 2'-O-(2-methoxyethyl)-modified A-form DNA duplex. Nature Structural & Molecular Biology. [Link]
  • Yau, H. M., Croft, A. K., & Harper, J. B. (2012). ‘One-Pot’ Hammett Plots: A General Method for the Rapid Acquisition of Relative Rate Data.
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An In-depth Technical Guide to the Solubility Profile of 2-Methoxyethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methoxyethyl 4-methylbenzenesulfonate (CAS No: 17178-10-8). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet to explore the underlying principles and practical methodologies for determining and applying solubility data. The structure of this guide is designed to provide a logical flow from fundamental properties to experimental application, ensuring a thorough understanding of this critical physicochemical parameter.

Introduction: The Significance of a Solubility Profile

This compound, a member of the tosylate ester class, is a key intermediate in various organic synthesis pathways.[1] Its utility stems from the p-toluenesulfonate (tosyl) group, which is an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of the 2-methoxyethyl moiety into a target molecule.[2][3]

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of its practical application. Solubility dictates crucial process parameters, including:

  • Reaction Kinetics: The rate and efficiency of a reaction often depend on the ability to achieve a homogeneous solution of reactants.

  • Purification: Processes such as recrystallization and chromatography are fundamentally reliant on differential solubility in various solvent systems.

  • Formulation & Dosing: In pharmaceutical applications, solubility is a primary determinant of a compound's bioavailability and the feasibility of creating stable liquid formulations.

  • Safety & Handling: Knowledge of solubility is essential for developing appropriate cleaning protocols and managing spills, as it determines the choice of solvent for effective removal.

This guide provides the theoretical framework and actionable protocols to empower researchers to make informed decisions based on the specific solubility behavior of this compound.

Physicochemical Characteristics

A foundational understanding of a molecule's intrinsic properties is essential before examining its behavior in solution. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound-
Synonyms 2-Methoxyethanol tosylate, 2-Methoxyethyl p-toluenesulfonate[1]
CAS Number 17178-10-8[1]
Molecular Formula C₁₀H₁₄O₄S[4][5]
Molecular Weight 230.28 g/mol [5]
Appearance Colorless to pale yellow liquid[4]
Purity ≥97.0%[4][5]
Theoretical Framework for Solubility

The solubility of this compound is governed by its molecular structure, which possesses both polar and non-polar characteristics.

  • The Tosyl Group: The sulfonate ester portion, with its polar S=O bonds and aromatic ring, contributes a degree of polarity and allows for dipole-dipole interactions.

  • The Methoxyethyl Chain: The ether linkage (-O-) and the ethyl chain (-CH₂CH₂-) introduce flexibility and some polar character via the oxygen atom, but the overall hydrocarbon nature of the chain contributes to non-polar character.

The general principle of "like dissolves like" is paramount. The molecule's dual nature predicts its miscibility:

  • High Solubility in Polar Aprotic and Moderately Polar Protic Solvents: Solvents like acetone, methanol, and ethanol are expected to be effective.[6] They can engage in dipole-dipole interactions with the sulfonate group and accommodate the alkyl portions of the molecule.

  • Limited Solubility in Water: While the molecule has polar functionalities, the bulky, non-polar tosyl group and the hydrocarbon chain limit its ability to integrate into the strong hydrogen-bonding network of water. It is generally described as slightly soluble in water.[6]

  • Solubility in Non-Polar Solvents: Solubility in non-polar solvents like hexanes is expected to be lower due to the significant polarity of the sulfonate ester group.

Experimental Protocol for Solubility Determination

To move from theoretical prediction to quantitative data, a robust experimental protocol is required. The isothermal equilibrium method is a reliable approach to determine the solubility of a compound at a specific temperature.

4.1. Causality Behind Experimental Choices

  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.

  • Equilibrium: A saturated solution must be in equilibrium, meaning the rate of dissolution equals the rate of precipitation. Agitation and sufficient time are necessary to ensure this state is reached.

  • Quantification Method: A sensitive and specific analytical method is needed to accurately measure the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is well-suited for this purpose due to the chromophore in the tosyl group.

4.2. Mandatory Visualization: Experimental Workflow

G Workflow: Isothermal Solubility Determination cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess 2-Methoxyethyl 4-methylbenzenesulfonate to a vial prep2 Add a known volume of the selected solvent prep1->prep2 Step 1.1 equil1 Seal vials and place in a temperature-controlled shaker bath prep2->equil1 equil2 Agitate at constant temperature (e.g., 25°C) for a set time (e.g., 24h) equil1->equil2 Ensure Equilibrium sep1 Allow vials to settle equil2->sep1 sep2 Withdraw supernatant using a filter syringe (e.g., 0.45 µm PTFE) sep1->sep2 Isolate Saturated Solution quant1 Dilute the filtered supernatant with a suitable mobile phase sep2->quant1 quant2 Inject into HPLC-UV system quant1->quant2 quant3 Calculate concentration against a prepared calibration curve quant2->quant3

Caption: Experimental workflow for determining the solubility of the target compound.

4.3. Step-by-Step Methodology

  • Preparation of Calibration Standards: a. Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions to create a series of calibration standards of known lower concentrations. c. Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation (in triplicate): a. To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 50 mg). The key is to ensure undissolved solid remains after equilibration. b. Accurately add 2 mL of the desired test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to each vial. c. Securely cap the vials.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the vials at a consistent speed (e.g., 200 rpm) for 24 hours to ensure equilibrium is reached.

  • Phase Separation and Sample Dilution: a. Remove vials from the shaker and allow the undissolved solid to settle for 30 minutes in the same temperature bath. b. Carefully withdraw an aliquot of the clear supernatant using a disposable syringe fitted with a 0.45 µm chemical-resistant filter (e.g., PTFE). This step is critical to remove any undissolved particulates. c. Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. Record the dilution factor.

  • Quantification: a. Analyze the diluted samples via HPLC-UV using the same method as the calibration standards. b. Determine the concentration of the diluted sample from the calibration curve. c. Calculate the original solubility in the test solvent by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or g/L.

Expected Solubility Profile & Discussion

While precise quantitative data requires experimental execution as described, a qualitative and semi-quantitative profile can be compiled from available information and chemical principles.

SolventPolarity IndexExpected SolubilityRationale
Water 10.2Slightly SolubleThe molecule's bulky, non-polar tosyl group and hydrocarbon character disrupt water's hydrogen bonding network. A QSAR-predicted value for a similar compound, 2-ethoxyethyl p-toluenesulfonate, is 929.7 mg/L at 25°C.[7]
Methanol 5.1SolubleA polar protic solvent that can interact effectively with the polar sulfonate group.[8]
Ethanol 4.3SolubleSimilar to methanol, its polarity and alkyl character make it a good solvent for this compound.[6][9]
Acetone 5.1SolubleA polar aprotic solvent capable of strong dipole-dipole interactions with the tosylate.[6][9]
Dichloromethane 3.1SolubleA solvent of intermediate polarity that effectively dissolves many organic compounds.[9]
DMSO 7.2SolubleA highly polar aprotic solvent known for its excellent solvating power for a wide range of substances.[8]
Hexane 0.1Sparingly SolubleA non-polar solvent that is a poor match for the polar sulfonate ester functionality.

This profile confirms the compound's general preference for organic solvents over water, a typical characteristic for tosylate esters of this size.[9]

Mandatory Visualization: Logical Relationships

G Solubility Relationship: 'Like Dissolves Like' Compound 2-Methoxyethyl 4-methylbenzenesulfonate Polar Polar Solvents (e.g., Methanol, Acetone) Compound->Polar High Solubility NonPolar Non-Polar Solvents (e.g., Hexane) Compound->NonPolar Low Solubility Water Water (Highly Polar, Protic) Compound->Water Limited Solubility (Hydrophobic Effect) Features Molecular Features Tosyl Polar Tosyl Group (Dipole-Dipole) Chain Non-Polar Methoxyethyl Chain Tosyl->Polar Strong Interaction Tosyl->NonPolar Weak Interaction Chain->Polar Weak Interaction Chain->NonPolar Favorable Interaction

Caption: Relationship between molecular structure and solvent polarity.

Conclusion

The solubility profile of this compound is characterized by good solubility in common polar organic solvents and limited solubility in water. This behavior is a direct consequence of its amphiphilic structure, containing both a polar sulfonate ester group and non-polar hydrocarbon moieties. The experimental protocol detailed herein provides a self-validating system for generating precise, quantitative solubility data, which is indispensable for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. For professionals in chemical synthesis and drug development, a thorough and experimentally-verified understanding of this solubility profile is a critical prerequisite for the successful application of this versatile chemical intermediate.

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An In-depth Technical Guide to the Safe Handling of 2-Methoxyethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for 2-Methoxyethyl 4-methylbenzenesulfonate (CAS No. 17178-10-8), a key intermediate in various synthetic applications. As Senior Application Scientist, the following information is synthesized from available safety data to ensure procedural integrity and mitigate risk in the laboratory setting.

Chemical Identity and Physical Properties

This compound, also known as 2-methoxyethyl p-toluenesulfonate, is a sulfonic ester with the molecular formula C10H14O4S.[1][2][3][4][5] Understanding its physical characteristics is foundational to its safe manipulation.

PropertyValueSource(s)
CAS Number 17178-10-8[1][2][3][4][5]
Molecular Formula C10H14O4S[1][2][3][4][5]
Molecular Weight 230.28 g/mol [1][6]
Appearance Colorless liquid[7]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed. [2] This indicates that acute oral toxicity is a significant concern.

  • H315: Causes skin irritation. [2][8] Direct contact with the skin can lead to irritation.

  • H319: Causes serious eye irritation. [2][8] The chemical poses a significant risk of irritation to the eyes.

  • H335: May cause respiratory irritation. [2][8] Inhalation of vapors or aerosols can irritate the respiratory tract.

The signal word associated with these classifications is "Warning" .[2]

GHS_Hazards

Safe Handling and Storage Protocols

Given the identified hazards, a stringent set of handling and storage procedures is mandatory to ensure the safety of laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against exposure is a combination of effective engineering controls and appropriate personal protective equipment.

  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] This is critical to mitigate the risk of respiratory irritation from vapors.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling this substance.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye irritation (H319) from splashes or vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin irritation (H315) upon contact.
Skin and Body Protection A lab coat or chemical-resistant apron.To protect against accidental skin contact.
Respiratory Protection A NIOSH-approved respirator may be necessary if ventilation is inadequate or for spill response.To prevent respiratory irritation (H335).

PPE_Workflow Start Handling 2-Methoxyethyl 4-methylbenzenesulfonate Engineering_Controls Work in a Chemical Fume Hood Start->Engineering_Controls Eye_Protection Eye_Protection Engineering_Controls->Eye_Protection Respiratory_Check Is Ventilation Adequate? Respiratory_Protection Use NIOSH-Approved Respirator Respiratory_Check->Respiratory_Protection No Proceed Proceed with Experiment Respiratory_Check->Proceed Yes Respiratory_Protection->Proceed Hand_Protection Hand_Protection Eye_Protection->Hand_Protection Body_Protection Body_Protection Hand_Protection->Body_Protection Body_Protection->Respiratory_Check

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent accidental exposure.

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated place.

  • Incompatibilities: While specific incompatibility data is limited, it is prudent to store it away from strong oxidizing agents and reactive materials.

Emergency Procedures and First-Aid Measures

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures

The following first-aid procedures are recommended based on the known hazards:

Exposure RouteFirst-Aid Protocol
If Swallowed (H302) Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.
On Skin (H315) Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
In Eyes (H319) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
If Inhaled (H335) Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Accidental Release Measures

In the case of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Fire-Fighting and Disposal Considerations

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Specific Hazards: The thermal decomposition products are not well-defined but may include toxic oxides of carbon and sulfur.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not dispose of it down the drain or into the environment. Waste material should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.

Toxicological Information

References

  • This compound. (n.d.). Oakwood Chemical.
  • CAS No : 17178-10-8 | Product Name : this compound. (n.d.). Pharmaffiliates.
  • Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | C10H14O4S | CID 86977 - PubChem. (n.d.).
  • 2-ethoxyethyl 4-methyl benzenesulfonate. (n.d.). Reign Pharma Pvt. Ltd.
  • This compound - [M53105] - Synthonix. (n.d.).
  • 17178-10-8[this compound 97%] - Acmec Biochemical. (n.d.).
  • 2 - Ethoxyethyl 4-methylbenzenesulfonate - nigam pharmachem industries. (n.d.).
  • 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | C12H18O5S - PubChem. (n.d.).
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? - YouTube. (2025, January 6).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • 2-Methoxyethyl methanesulfonate | C4H10O4S | CID 146293 - PubChem - NIH. (n.d.).

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An In-depth Technical Guide to the Proper Handling and Storage of 2-Methoxyethyl Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of 2-methoxyethyl tosylate (CAS No. 17178-10-8). Synthesized for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the chemical principles underpinning each recommendation. By integrating insights into the compound's reactivity, potential hazards as an alkylating agent, and toxicological profile inferred from structural analogs, this guide establishes a self-validating system of protocols designed to ensure laboratory safety and experimental integrity.

Introduction: Understanding the Compound

2-Methoxyethyl tosylate, or p-Toluenesulfonic Acid 2-Methoxyethyl Ester, is a versatile reagent in organic synthesis. It belongs to the family of sulfonate esters, which are renowned for their utility in converting alcohols into excellent leaving groups for nucleophilic substitution and elimination reactions.[1][2] The tosylate group's ability to delocalize negative charge makes it a far superior leaving group compared to the hydroxyl group of the parent alcohol, 2-methoxyethanol.[2]

However, this same reactivity makes 2-methoxyethyl tosylate a hazardous substance. As an alkylating agent, it has the potential to react with biological nucleophiles, such as DNA and proteins, which necessitates stringent handling protocols.[3][4] Furthermore, its structure combines the properties of a glycol ether, a class of compounds known for potential reproductive and developmental toxicity.[5][6] This guide is therefore structured to address these intrinsic chemical and toxicological properties, providing a framework for its safe and effective use.

Hazard Identification and Toxicological Profile

Hazard Classification (Inferred):

  • Acute Toxicity: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[7]

  • Alkylating Agent: Sulfonate esters are potent alkylating agents and should be handled as potential mutagens or carcinogens.[3]

  • Reproductive Toxicity: The precursor, 2-methoxyethanol, is a known reproductive and developmental toxin (Repr. 1B).[8][9][10] It is prudent to handle 2-methoxyethyl tosylate with the same level of precaution.

Summary of Key Toxicological Data of Related Compounds:

CompoundCAS No.Oral LD50 (Rat)Key HazardsReference(s)
2-Methoxyethanol 109-86-4~2,257 mg/kgHarmful if swallowed, inhaled, or in contact with skin. Reproductive and developmental toxicity.[8][11]
Methyl p-Toluenesulfonate 80-48-8341 mg/kgToxic if swallowed. Causes severe skin burns and eye damage. Skin sensitizer.[12][13]
Ethyl p-Toluenesulfonate 80-40-0No data availableModerately toxic by subcutaneous routes. Questionable carcinogen.[14][15]

Based on this data, 2-methoxyethyl tosylate should be treated as a substance with moderate acute toxicity and a significant chronic health hazard due to its alkylating nature and the toxicological profile of its parent alcohol.

NFPA 704 Hazard Diamond (Estimated):

Based on the properties of its precursors, 2-methoxyethanol (Health 2, Flammability 2, Instability 1) and p-toluenesulfonyl chloride (Health 3, Flammability 1, Instability 1), an estimated NFPA 704 rating for 2-methoxyethyl tosylate is as follows:[9][16][17]

NFPA_704_Diamond cluster_main a 2 b 2 c 1 d

Caption: Estimated NFPA 704 diamond for 2-methoxyethyl tosylate.

  • Health (Blue - 2): Can cause temporary incapacitation or possible residual injury. Inferred from irritant properties and potential for systemic effects from the glycol ether moiety.

  • Flammability (Red - 2): Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.[16]

  • Instability/Reactivity (Yellow - 1): Normally stable, but can become unstable at elevated temperatures. Reacts with water (moisture sensitive).

Handling Procedures and Personal Protective Equipment (PPE)

Given its classification as an irritant, a potential reproductive toxin, and a reactive alkylating agent, a stringent hierarchy of controls must be implemented.

Engineering Controls

All manipulations of 2-methoxyethyl tosylate, including weighing, transferring, and reaction setup, must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

Personal Protective Equipment (PPE)

A standard PPE ensemble is insufficient. The following must be worn at all times when handling the compound:

  • Hand Protection: Double-gloving is required. Use a pair of nitrile gloves as the inner layer, with a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton). Gloves must be inspected before use and changed immediately upon known or suspected contamination.

  • Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory. A full-face shield must be worn over the goggles when there is a significant risk of splashing (e.g., during transfers of larger quantities or during reaction workup).

  • Body Protection: A flame-resistant lab coat is required. When handling quantities greater than a few grams, a chemically impermeable apron should be worn over the lab coat.

  • Respiratory Protection: Not typically required when used within a properly functioning chemical fume hood. In the event of a large spill or failure of engineering controls, a full-face respirator with an organic vapor cartridge should be used by trained emergency response personnel.

PPE_Workflow Start Prepare to Handle 2-Methoxyethyl Tosylate FumeHood Work Inside Certified Chemical Fume Hood Start->FumeHood GogglesShield Don Chemical Splash Goggles + Full Face Shield FumeHood->GogglesShield Gloves Don Double Gloves (Nitrile Inner, Butyl Outer) GogglesShield->Gloves CoatApron Don Lab Coat + Chemical Apron Gloves->CoatApron Handling Perform Chemical Manipulations CoatApron->Handling End Decontaminate & Doff PPE (Reverse Order) Handling->End

Caption: Required PPE and engineering controls workflow.

Storage and Stability

Proper storage is critical to maintaining the integrity of 2-methoxyethyl tosylate and preventing hazardous situations.

  • Temperature: Store in a cool, dry location. For long-term storage and to minimize degradation, refrigeration at 2-8°C is recommended.[18]

  • Atmosphere: The compound is moisture-sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. Containers should be tightly sealed.

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases. Physical segregation in a secondary containment bin is required.

  • Container: Use containers made of glass or other non-reactive materials. Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.

Causality of Incompatibilities:
  • Strong Acids & Bases: Catalyze the hydrolysis of the tosylate ester, breaking it down into p-toluenesulfonic acid and 2-methoxyethanol. This reaction can be exothermic and will degrade the material.

  • Strong Oxidizing Agents: Can react uncontrollably with the organic components of the molecule (the methoxyethyl group and the toluene ring), potentially leading to fire or explosion.

Spill and Decontamination Procedures

Accidental spills must be handled promptly and correctly to neutralize the hazard. Do not treat a tosylate spill as a simple liquid spill.

Small Spills (<100 mL) in a Fume Hood
  • Alert Personnel: Inform others in the immediate area.

  • Containment: Ensure the spill is contained within the fume hood.

  • Neutralization/Decontamination: Do not simply absorb the material. Cover the spill with a 1 M solution of sodium hydroxide in 50% aqueous ethanol. The base will catalyze the hydrolysis of the tosylate to the less hazardous alcohol and sulfonate salt. Allow the mixture to react for at least 1 hour.

  • Absorption: Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).

  • Cleanup: Using spark-proof tools, carefully scoop the absorbed material into a designated hazardous waste container.

  • Final Decontamination: Wipe the spill area with the same basic ethanol/water solution, followed by a clean water rinse, and finally a dry wipe.

  • Disposal: All contaminated materials (absorbents, gloves, wipes) must be placed in the hazardous waste container, sealed, and labeled appropriately.

Large Spills (>100 mL) or Spills Outside a Fume Hood
  • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

  • ISOLATE: Close the laboratory doors and prevent entry.

  • REPORT: Contact your institution's Environmental Health & Safety (EH&S) emergency line immediately.

  • Do not attempt to clean up a large spill unless you are part of a trained emergency response team with the appropriate respiratory protection.

Waste Disposal

All waste containing 2-methoxyethyl tosylate, whether neat, in solution, or as contaminated solids, must be disposed of as hazardous chemical waste.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste: 2-Methoxyethyl Tosylate" and include other components of the waste stream.

  • Segregation: Do not mix tosylate waste with incompatible waste streams (e.g., strong acids or oxidizers).

  • Empty Containers: "Empty" containers that held 2-methoxyethyl tosylate are still hazardous. They must be triple-rinsed with a suitable solvent (e.g., ethanol). The first rinseate must be collected and disposed of as hazardous waste.[15]

Experimental Protocol: Synthesis of 2-Methoxyethyl Tosylate

This protocol details the synthesis of 2-methoxyethyl tosylate from 2-methoxyethanol and p-toluenesulfonyl chloride (TsCl), incorporating critical safety measures.

Materials & Reagents
ReagentCAS No.M.W.Amount (1.0 eq)MolesNotes
2-Methoxyethanol109-86-476.097.61 g (8.0 mL)0.10Toxic
p-Toluenesulfonyl Chloride98-59-9190.6522.9 g0.12Corrosive, Lachrymator
Pyridine (anhydrous)110-86-179.1011.9 g (12.1 mL)0.15Flammable, Toxic
Dichloromethane (DCM)75-09-284.93~150 mL-Volatile
Procedure

CAUTION: This reaction should be performed in a clean, dry, round-bottom flask under an inert atmosphere (nitrogen or argon) within a chemical fume hood. All reagents are hazardous.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonyl chloride (22.9 g, 0.12 mol).

  • Solvent Addition: Add anhydrous pyridine (12.1 mL, 0.15 mol) to the flask. Stir to dissolve the TsCl.

  • Cooling: Cool the flask to 0°C using an ice-water bath. Maintaining a low temperature is critical to prevent side reactions and decomposition.[19]

  • Substrate Addition: Slowly add 2-methoxyethanol (8.0 mL, 0.10 mol) dropwise to the cold, stirred solution via a syringe or dropping funnel over 15-20 minutes. Ensure the internal temperature does not rise above 5°C. The reaction is exothermic.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0°C for 2 hours, then let it slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Workup):

    • CAUTION: The workup is performed in the fume hood.

    • Slowly and carefully pour the reaction mixture into a flask containing 200 mL of ice-cold 1 M hydrochloric acid (HCl) to neutralize the pyridine.

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing:

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with:

      • 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove residual acid).

      • 100 mL of water.

      • 100 mL of brine (saturated NaCl solution).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methoxyethyl tosylate, typically as a yellow oil.[20]

Conclusion

2-Methoxyethyl tosylate is an effective synthetic tool whose utility is matched by its potential hazards. As a reactive alkylating agent with inferred reproductive toxicity, it demands the highest standards of laboratory safety. By understanding its chemical reactivity—particularly its sensitivity to moisture and incompatibility with acids, bases, and oxidizers—and implementing the robust engineering controls, PPE protocols, and decontamination procedures outlined in this guide, researchers can mitigate risks effectively. Adherence to these principles ensures not only the safety of laboratory personnel but also the integrity and success of the synthetic work in which this valuable reagent is employed.

References

  • ARCHIVED - Priority Substances List Assessment Report for 2-Methoxyethanol. (2017). Canada.ca. [Link]
  • Safety Data Sheet: 2-Methoxyethanol. (n.d.). Carl ROTH. [Link]
  • 2-Methoxyethanol. (n.d.). Wikipedia. [Link]
  • Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]
  • Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112). (n.d.). NIOSH | CDC. [Link]
  • Ch8 : Tosylates. (n.d.). University of Calgary. [Link]
  • The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. (n.d.). ECETOC. [Link]
  • Glycol Ether Toxicology. (2024).
  • Glycol Ethers. (n.d.). EPA. [Link]
  • Safety Data Sheet: 2-methoxyethanol. (n.d.). Chemos GmbH&Co.KG. [Link]
  • 2-METHOXYETHANOL (METHYL CELLOSOLVE). (2022).
  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. (n.d.).
  • Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. [Link]
  • ETHYLENE GLYCOL MONOMETHYL ETHER. (2000). J.T. Baker. [Link]
  • MATERIAL SAFETY DATA SHEETS ETHYL P-TOSYLATE. (n.d.).
  • 2-Methoxyethanol. (n.d.). PubChem - NIH. [Link]
  • SAFETY DATA SHEET Methyl Tosyl
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
  • Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]
  • Material Safety Data Sheet - p-Toluenesulfonyl chloride. (n.d.). Cole-Parmer. [Link]
  • p-Toluolsulfonsäuremethylester. (n.d.). Wikipedia. [Link]
  • Chemical Storage Guidelines. (2022). Environmental Health & Safety. [Link]
  • General procedures for the purification of Esters. (n.d.). Chempedia - LookChem. [Link]
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Literature review of 2-Methoxyethyl 4-methylbenzenesulfonate applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 2-Methoxyethyl 4-methylbenzenesulfonate

Authored by a Senior Application Scientist

Foreword: Beyond the Reagent Bottle

In the landscape of modern organic synthesis, certain reagents distinguish themselves not by novelty, but by their sheer reliability and versatility. This compound, commonly known as 2-methoxyethyl tosylate, is a prime example of such a workhorse molecule. While its structure is unassuming, its utility is profound, serving as a cornerstone for introducing the 2-methoxyethyl moiety into a vast array of molecular architectures. This guide moves beyond a simple catalog of reactions to provide a deeper understanding of why this reagent is chosen, how its reactivity is controlled, and where it drives innovation in drug discovery and materials science. We will explore its synthesis, mechanistic underpinnings, and key applications, offering both the experienced researcher and the developing scientist a comprehensive view of its capabilities.

Synthesis and Quality Control: Establishing a Reliable Starting Point

The efficacy of any synthetic protocol is fundamentally tied to the quality of its starting materials. The synthesis of this compound is a classic example of tosylation, a reaction that, while straightforward in principle, demands careful control of conditions to ensure high yield and purity.

The primary route involves the esterification of 2-methoxyethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1] Pyridine is frequently used as both the base and a solvent, effectively scavenging the HCl byproduct generated during the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methoxyethanol (ethylene glycol monomethyl ether)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 6 M Hydrochloric Acid (HCl), ice-cold

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-water bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a slurry of p-toluenesulfonyl chloride (1.08 mol) in pyridine (150 mL) under an argon atmosphere.[2]

  • Temperature Control: Cool the slurry to below 5°C using an ice-water bath. Maintaining a low temperature is critical to minimize side reactions and prevent the degradation of the tosyl chloride.

  • Reagent Addition: Slowly add 2-methoxyethanol (1.0 mol) to the stirred slurry via the dropping funnel.[2] The slow addition rate is crucial for managing the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at <5°C for at least one hour to ensure the reaction proceeds to completion.[2]

  • Workup and Extraction:

    • Pour the reaction mixture into a beaker containing 1 L of ice-water.[2]

    • Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (e.g., 3 x 400 mL).[2]

  • Purification:

    • Combine the organic layers and wash sequentially with ice-cold 6 M HCl (3 x 350 mL) to remove residual pyridine, followed by water and then a saturated brine solution.[2]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the product, typically as a yellow oil.[1]

Diagram: Synthesis and Purification Workflow

reagents 1. Reagents (2-Methoxyethanol, TsCl, Pyridine) reaction 2. Tosylation Reaction (<5°C, Argon Atmosphere) reagents->reaction Combine quench 3. Quenching (Ice-Water) reaction->quench Pour extraction 4. Extraction (Dichloromethane) quench->extraction Add wash_acid 5. Acid Wash (Cold 6M HCl) extraction->wash_acid Organic Layer wash_neutral 6. Neutral Wash (Water, Brine) wash_acid->wash_neutral Remove Pyridine dry 7. Drying (MgSO4) wash_neutral->dry Remove Aqueous Impurities concentrate 8. Concentration (In Vacuo) dry->concentrate Filter product Pure 2-Methoxyethyl 4-methylbenzenesulfonate concentrate->product Yields

Caption: Workflow for the synthesis and purification of 2-methoxyethyl tosylate.

The Engine of Reactivity: Mechanistic Insights

The utility of 2-methoxyethyl tosylate stems from the superb leaving group ability of the 4-methylbenzenesulfonate (tosylate) anion. The tosylate group's electron-withdrawing nature via resonance stabilization makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.[3]

The Sₙ2 Pathway

Reactions involving 2-methoxyethyl tosylate predominantly follow a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] This is due to the primary nature of the carbon atom bearing the tosylate group, which is sterically unhindered.

Key Characteristics of the Sₙ2 Reaction:

  • Concerted Mechanism: The bond-forming (nucleophile-carbon) and bond-breaking (carbon-leaving group) steps occur simultaneously.

  • Backside Attack: The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[4]

  • Stereochemical Inversion: If the carbon center were chiral, this backside attack would result in an inversion of its stereochemistry.

Diagram: General Sₙ2 Mechanism

cluster_transition Transition State cluster_product Products Nu Nu: C C Nu->C Attack LG OTs C->LG transition [Nu---C---OTs]‡ R1 H R2 H product_C C product_Nu Nu product_R1 H product_R2 H product_LG OTs-

Caption: Concerted backside attack in the Sₙ2 reaction of a tosylate.

Core Applications: A Versatile Building Block

This compound is not an end-product but a critical intermediate. Its primary function is to act as a potent alkylating agent, enabling the covalent attachment of the —CH₂CH₂OCH₃ group to a variety of nucleophiles.[4][5] This reactivity is harnessed across multiple industries.

A. Pharmaceutical and Agrochemical Synthesis

In the synthesis of complex, high-value molecules like active pharmaceutical ingredients (APIs) and agrochemicals, the introduction of specific functionalities is paramount. 2-Methoxyethyl tosylate serves as a key intermediate for this purpose.[5][6] For instance, it is employed in the synthesis of novel benzimidazole derivatives, which have been investigated for their potential as antihistamine agents.[4] The 2-methoxyethyl group can be crucial for modulating properties like solubility, metabolic stability, and target binding affinity.

Illustrative Reaction: N-Alkylation of a Benzimidazole Core

  • Deprotonation: A suitable base (e.g., sodium hydride, potassium carbonate) is used to deprotonate the nitrogen atom of the benzimidazole ring, creating a potent nucleophile.

  • Nucleophilic Attack: The resulting benzimidazolide anion attacks the electrophilic carbon of 2-methoxyethyl tosylate.

  • Displacement: The tosylate group is displaced, forming the N-alkylated benzimidazole product and a tosylate salt.

B. Advanced Materials and Polymer Chemistry

The reagent is also valuable in materials science for the functionalization and modification of specialty polymers.[5] By reacting it with nucleophilic sites on a polymer backbone, researchers can introduce the flexible and hydrophilic 2-methoxyethyl side chains, thereby altering the material's physical and chemical properties, such as its solubility, glass transition temperature, or biocompatibility.

C. A Tool for Organic Synthesis

Beyond specific industries, 2-methoxyethyl tosylate is a general-purpose tool for introducing the 2-methoxyethyl group, which can serve multiple functions:

  • Protecting Group: The 2-methoxyethyl group can be used to protect reactive hydroxyl groups, forming an acetal that is stable under a variety of reaction conditions.[4]

  • Synthesis of Azides: Reaction with sodium azide provides a straightforward route to 2-methoxyethyl azide, a versatile intermediate that can be used in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) or reduced to form the corresponding primary amine.[4]

Table 1: Representative Reactions with Various Nucleophiles

Nucleophile (Nu:)ReagentProductApplication Area
Amine (R-NH₂)2-Methoxyethyl TosylateR-NH-CH₂CH₂OCH₃Pharmaceuticals, Agrochemicals
Azide (N₃⁻)Sodium AzideN₃-CH₂CH₂OCH₃Click Chemistry, Amine Synthesis[4]
Thiolate (R-S⁻)Sodium ThiolateR-S-CH₂CH₂OCH₃Organic Synthesis
Phenoxide (Ar-O⁻)Substituted Phenol + BaseAr-O-CH₂CH₂OCH₃API Synthesis, Materials

Safety, Handling, and Storage: A Mandate for Prudence

As with any reactive chemical, proper handling of 2-methoxyethyl tosylate is essential for ensuring laboratory safety.

Hazards:

  • The compound is an irritant to the skin, eyes, and respiratory tract.[5][7]

  • Due to its nature as an alkylating agent, it should be handled with care to avoid unwanted reactions.

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8]

Handling and Storage Protocols:

  • Handling: Always work within a certified chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[9][10] Avoid inhalation of vapors and direct contact with skin or eyes.[7]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[5][6][10]

Conclusion

This compound is a testament to the power of functional group chemistry. Its value lies not in complexity, but in its predictable and potent reactivity. As a robust alkylating agent, it provides a reliable method for introducing the 2-methoxyethyl group, a moiety that is critical to tailoring the properties of molecules in fields ranging from medicinal chemistry to polymer science. By understanding its synthesis, mechanistic behavior, and proper handling, researchers can fully leverage this versatile reagent to advance their scientific objectives.

References

  • Synthesis routes of this compound. Benchchem. [URL: https://www.benchchem.com/synthesis-route/B097947]
  • 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate synthesis. Chemicalbook. [URL: https://www.chemicalbook.com/synthesis/product_2-(2-(2-Methoxyethoxy)ethoxy)
  • 99% 2-Ethoxyethyl 4-Methyl Benzene Sulfonate. IndiaMART. [URL: https://www.indiamart.
  • Buy 2-Ethoxyethyl 4-methylbenzenesulfonate | 17178-11-9. Smolecule. [URL: https://www.smolecule.com/cas-17178-11-9]
  • 2-Ethoxyethyl 4-Methylbenzenesulfonate | Research-Chemical. Benchchem. [URL: https://www.benchchem.com/product/b104242]
  • 2 - Ethoxyethyl 4-methylbenzenesulfonate. Nigam Pharmachem Industries. [URL: https://www.nigampharmachemindustries.
  • Material Safety Data Sheet - 2-Ethoxyethyl 4-methylbenzenesulfonate. Chemicea. [URL: https://www.chemicea.
  • SAFETY DATA SHEET - 2-Methoxy-4-methylbenzenesulfonamide. Thermo Fisher Scientific Chemicals, Inc. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC467310010&productDescription=2-METHOXY-4-METHYLBENZENESULFONAMIDE+97%25+1G&vendorId=VN00033897&countryCode=US&language=en]
  • Ethanol, 2-ethoxy-, 1-(4-methylbenzenesulfonate) Safety Data Sheets. Echemi. [URL: https://www.echemi.com/msds/17178-11-9.html]
  • 2-Ethoxyethyl 4-methylbenzenesulfonate | 17178-11-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9abd4e36]
  • Synthesis of 2-methoxyethyl tosylate. PrepChem.com. [URL: https://www.prepchem.
  • This compound. Oakwood Chemical. [URL: https://oakwoodchemical.com/Products.aspx?prod=237598]
  • This compound AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000361]
  • 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | C12H18O5S. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11076628]
  • 2-ethoxyethyl 4-methyl benzenesulfonate. Reign Pharma Pvt. Ltd. [URL: https://www.reignpharma.
  • 2-Ethoxyethyl 4-Methylbenzenesulfonate - 98% Purity. Tradeindia. [URL: https://www.tradeindia.
  • 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/702166]
  • Ethyl 2-(2-methoxyethyl)-4-methylbenzenesulfonate | C12H18O4S. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/140117339]
  • 2-Methoxyethyl methanesulfonate | C4H10O4S. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/146293]
  • This compound AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000361?context=product]

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Spectroscopic data (NMR, IR) for 2-Methoxyethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methoxyethyl 4-methylbenzenesulfonate

Introduction

This compound, commonly referred to as 2-methoxyethyl tosylate, is a crucial organic compound with the chemical formula C₁₀H₁₄O₄S.[1][2] It serves as a versatile intermediate in organic synthesis, primarily functioning as an alkylating agent. Its utility stems from the presence of the 4-methylbenzenesulfonate (tosylate) group, which is an excellent leaving group in nucleophilic substitution reactions due to the resonance stabilization of the resulting anion.[3][4] This property facilitates the introduction of the 2-methoxyethyl moiety into a wide range of molecules, a key step in the synthesis of more complex chemical structures, including pharmaceutical intermediates.[3][5]

Given its role in precise chemical transformations, unequivocal confirmation of its structure and purity is paramount for any researcher or drug development professional. Spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the definitive data required for this validation. This guide offers a detailed examination of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, grounded in established scientific principles and experimental best practices.

Molecular Structure and Spectroscopic Assignment

The structural integrity of this compound is the foundation for interpreting its spectral data. The molecule consists of a para-substituted aromatic ring (the tosyl group) linked via a sulfonate ester to a 2-methoxyethyl chain. Each unique proton and carbon atom in this structure gives rise to a distinct signal in its respective NMR spectrum, while the functional groups produce characteristic absorption bands in the IR spectrum.

Caption: Molecular structure with atom numbering for NMR assignments.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) is an indispensable technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectrum Acquisition

A robust protocol ensures data quality and reproducibility. The following steps represent a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound without contributing interfering proton signals. Acetone-d₆ was used for the reference data.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Field Homogeneity (Shimming): Optimize the magnetic field homogeneity by adjusting the shim coils. This step is crucial for obtaining sharp, well-resolved peaks, as an inhomogeneous field leads to peak broadening.

  • Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 400 MHz spectrometer is typically sufficient for resolving all signals in this molecule.[1]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction to produce the final spectrum.

¹H NMR Data Summary

The following table summarizes the proton NMR data for this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.71Doublet (d)2H8.4 HzH³, H⁵ (Aromatic)
7.28Doublet (d)2H8.4 HzH², H⁶ (Aromatic)
4.08Triplet (t)2H4.6 HzH⁷ (-O-CH₂-)
3.48Triplet (t)2H4.6 HzH⁸ (-CH₂-O-)
3.20Singlet (s)3H-H⁹ (-O-CH₃)
2.36Singlet (s)3H-H¹⁰ (Ar-CH₃)

Data referenced from ECHEMI, acquired in acetone-d₆ at 400 MHz.[1]

Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (7.0-8.0 ppm): The spectrum displays a classic AA'BB' splitting pattern, simplified here as two doublets, which is characteristic of a 1,4-disubstituted (para) benzene ring.

    • The doublet at 7.71 ppm corresponds to the two aromatic protons (H³ and H⁵) that are ortho to the electron-withdrawing sulfonate group. This group deshields the protons, shifting them downfield.

    • The doublet at 7.28 ppm is assigned to the protons (H² and H⁶) ortho to the electron-donating methyl group. These protons are less deshielded and thus appear at a higher field (upfield) compared to H³ and H⁵.

  • Aliphatic Chain (3.0-4.5 ppm): The 2-methoxyethyl group gives rise to two distinct triplets and a singlet.

    • The triplet at 4.08 ppm is assigned to the methylene protons H⁷. These protons are directly attached to the oxygen of the sulfonate ester, a strongly electron-withdrawing environment, causing a significant downfield shift.[6] The triplet pattern arises from coupling with the adjacent H⁸ protons.

    • The triplet at 3.48 ppm corresponds to the H⁸ methylene protons. They are adjacent to the ether oxygen, which is less electron-withdrawing than the sulfonate ester, hence their upfield position relative to H⁷. They are split into a triplet by the H⁷ protons.

    • The sharp singlet at 3.20 ppm is characteristic of the three equivalent protons (H⁹) of the methoxy group. The absence of adjacent protons results in a singlet.

  • Methyl Group (2.0-2.5 ppm): The singlet at 2.36 ppm is assigned to the three protons (H¹⁰) of the methyl group attached to the aromatic ring. Protons on carbons adjacent to a carbonyl or aromatic system typically appear in the 2-2.2 ppm range, and this value is consistent.[6][7]

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Add TMS Standard prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate & Assign Peaks proc2->proc3 IR_Analysis_Workflow A Acquire Background Spectrum (Clean ATR) B Apply Neat Sample to ATR Crystal A->B C Acquire Sample Spectrum B->C D Process Data (Background Subtraction) C->D E Identify Characteristic Absorption Bands D->E

Caption: Workflow for IR analysis using an FTIR-ATR spectrometer.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all proton-containing fragments, including the para-substituted aromatic ring and the 2-methoxyethyl chain. ¹³C NMR corroborates the carbon skeleton, and IR spectroscopy provides definitive evidence for the key sulfonate, ether, and aromatic functional groups. For researchers in synthetic chemistry and drug development, a thorough understanding and application of these spectroscopic techniques are not merely procedural; they are the bedrock of scientific integrity, ensuring the identity and purity of the materials used in complex, multi-step syntheses.

References

  • Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry.
  • Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate). (n.d.). PubChem.
  • NMR Spectroscopy | Interpreting Spectra | Ester. (2023, March 14). TheElkchemist [Video]. YouTube.
  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.
  • How to interpret this pair of IR and 1H NMR spectra? (2022, December 14). Chemistry Stack Exchange.
  • Supporting information: N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide 3l. (n.d.). The Royal Society of Chemistry.
  • Interpreting IR Spectra. (n.d.). Chemistry Steps.
  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.

Sources

Understanding the reactivity of tosylate esters in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Tosylate Esters in Organic Synthesis

Abstract

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of tools available to the modern organic chemist, the transformation of a poor leaving group, such as a hydroxyl group, into an excellent one is a frequent and critical challenge. The p-toluenesulfonyl group, commonly known as the tosylate group (TsO-), stands out as a highly effective and versatile solution to this problem.[1] Its stability, reactivity, and the stereochemical control it affords have cemented its role as an indispensable functional group in multi-step synthesis, particularly within the pharmaceutical industry.[1] This technical guide provides a comprehensive overview of the tosylate group's function, delving into the chemical principles governing its reactivity, presenting detailed experimental protocols, and illustrating its application in key reaction pathways.

The Strategic Imperative: Transforming Alcohols into Reactive Intermediates

The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group in nucleophilic substitution and elimination reactions.[1][2] Its departure would generate the hydroxide ion (HO⁻), a strong base, which is energetically unfavorable.[1][2] To facilitate these crucial transformations, the hydroxyl group must first be converted into a functional group that can depart as a weak, stable base.[3] While methods like protonation with strong acids can activate the alcohol, they introduce harsh conditions that are incompatible with sensitive functional groups and can lead to side reactions like carbocation rearrangements.[2][3][4]

The conversion of an alcohol to a tosylate ester (an alkyl p-toluenesulfonate) is a superior strategy that circumvents these issues. This transformation replaces the -OH group with an -OTs group, which is an exceptional leaving group, enabling a wide range of subsequent reactions under milder conditions.[3]

The Chemical Foundation of the Tosylate's Efficacy

The effectiveness of the tosylate group is rooted in the exceptional stability of its corresponding anion, the p-toluenesulfonate ion, which is a very weak base. This stability arises from two primary electronic factors:

  • Resonance Delocalization: The negative charge on the departing oxygen atom is extensively delocalized across the three oxygen atoms of the sulfonate group. This distribution of charge significantly stabilizes the anion.[5][6]

  • Inductive Effects: The strongly electron-withdrawing sulfonyl group and the attached aromatic ring further pull electron density away from the negatively charged oxygen, enhancing its stability.[1]

Because the tosylate anion is so stable, the bond between the carbon and the oxygen of the tosylate group (C-O) is readily broken, making it an excellent leaving group for a variety of reactions.

Synthesis of Tosylate Esters: Mechanism and Protocol

The preparation of tosylates is a straightforward and reliable procedure involving the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.[7][8][9]

Mechanism of Tosylation: The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. The chloride ion is displaced, and the base (e.g., pyridine) then deprotonates the resulting oxonium ion to yield the neutral tosylate ester and pyridinium hydrochloride.[4][10] A critical feature of this mechanism is that the carbon-oxygen bond of the original alcohol remains intact throughout the reaction.[7][11] This means that the stereochemical configuration of a chiral alcohol is retained during its conversion to a tosylate.[2][5][7][11]

E2 Reaction of a Tosylate cluster_reactants Reactants cluster_products Products Base B:⁻ (Strong Base) Alkene C=C (Alkene) Base->Alkene Concerted (Anti-periplanar) BH B-H Base->BH Concerted (Anti-periplanar) OTs TsO⁻ Base->OTs Concerted (Anti-periplanar) Substrate H-Cβ-Cα-OTs (Alkyl Tosylate) Substrate->Alkene Concerted (Anti-periplanar) Substrate->BH Concerted (Anti-periplanar) Substrate->OTs Concerted (Anti-periplanar) Experimental Workflow Start Start: Chiral Alcohol (R-OH) Step1 Step 1: Tosylation Reagents: TsCl, Pyridine Outcome: R-OTs (Retention) Start->Step1 Step2 Step 2: Nucleophilic Substitution Reagents: NaNu (e.g., NaN3) Solvent: Acetone (Polar Aprotic) Step1->Step2 Workup Reaction Workup (Quench, Extract, Wash) Step2->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: Nu-R (Inversion) Purify->Product

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Methoxyethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and validated protocol for the synthesis of 2-Methoxyethyl 4-methylbenzenesulfonate, a versatile alkylating agent widely used in organic synthesis. The procedure detailed herein is based on the tosylation of 2-methoxyethanol using p-toluenesulfonyl chloride in the presence of a base. This guide emphasizes the mechanistic rationale behind the procedural steps, critical safety considerations, and methods for purification and characterization to ensure a high-purity final product. It is intended for researchers, chemists, and professionals in drug development who require a reliable method for preparing this key chemical intermediate.

Introduction and Scientific Background

This compound, also commonly known as 2-methoxyethyl tosylate, is a valuable reagent in organic chemistry. Its utility stems from the presence of the tosylate group (-OTs), which is an excellent leaving group in nucleophilic substitution reactions. This property allows for the efficient introduction of the 2-methoxyethyl moiety into a wide range of molecules, a critical step in the synthesis of more complex chemical structures, including pharmaceutical intermediates.[1][2]

The synthesis is a classic example of an esterification reaction, specifically the formation of a sulfonate ester. The most common and reliable method involves the reaction of 2-methoxyethanol with p-toluenesulfonyl chloride (TsCl).[1][3] This reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the equilibrium towards product formation.[4]

Understanding the principles of this tosylation reaction is key to optimizing yield and purity. The nucleophilic oxygen of the alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the tosylate ester and a chloride ion.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like pathway at the sulfur center.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-methoxyethanol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride.

  • Chloride Elimination: The sulfonyl group undergoes tetrahedral intermediate formation and subsequent collapse, eliminating a chloride ion.

  • Deprotonation: The base (e.g., Pyridine) removes the proton from the oxonium ion intermediate to yield the final product, this compound, and pyridinium hydrochloride.

Tosylation_Mechanism cluster_reactants Reactants cluster_product Products R_OH 2-Methoxyethanol (CH₃OCH₂CH₂OH) Product 2-Methoxyethyl Tosylate (CH₃OCH₂CH₂OTs) R_OH->Product Nucleophilic Attack on S TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Product Base Pyridine (Base) Salt Pyridinium Hydrochloride Base->Salt HCl Scavenger

Caption: Reaction mechanism for the synthesis of 2-Methoxyethyl Tosylate.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM. Wt. ( g/mol )CAS No.Notes
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.6598-59-9Corrosive, moisture-sensitive. Use high-purity grade.
2-MethoxyethanolC₃H₈O₂76.09109-86-4Anhydrous grade recommended. Toxic.[5]
PyridineC₅H₅N79.10110-86-1Anhydrous grade. Acts as base and solvent.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous grade for extraction.
Hydrochloric Acid (HCl)HCl36.467647-01-06 M aqueous solution for workup.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Anhydrous, for drying.
Deionized WaterH₂O18.027732-18-5For workup.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, chemically resistant gloves (nitrile or neoprene).[6][7]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed for a ~1 mole scale synthesis.[8] Adjustments can be made for different scales, ensuring molar ratios are maintained.

Reaction Setup and Synthesis
  • Preparation: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in a chemical fume hood. Ensure all glassware is dry.

  • Reagent Charging: Charge the flask with p-toluenesulfonyl chloride (205 g, 1.08 mol) and anhydrous pyridine (150 mL).[8]

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).

  • Cooling: Begin stirring the slurry and cool the flask to below 5°C using an ice-water bath.[8]

  • Substrate Addition: Slowly add 2-methoxyethanol (80 mL, ~1.0 mol) to the stirred slurry via the dropping funnel over a period of 60-90 minutes.[8] Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products. Maintaining a low temperature ensures the stability of the tosylating agent and selectivity of the reaction.

  • Reaction: Once the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.[8][9] Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

Experimental_Workflow A 1. Charge Flask with TsCl & Pyridine B 2. Cool to < 5°C in Ice Bath A->B C 3. Add 2-Methoxyethanol Dropwise B->C D 4. Stir for 1-2 hours at < 5°C C->D E 5. Quench: Pour into Ice-Water D->E F 6. Extract with Dichloromethane E->F G 7. Wash Organic Layer with 6M HCl F->G H 8. Wash with Water & Brine G->H I 9. Dry with Anhydrous Na₂SO₄ H->I J 10. Evaporate Solvent I->J K 11. Obtain Crude Product (Oil) J->K

Sources

Application Note: 2-Methoxyethyl 4-methylbenzenesulfonate as a Key Alkylating Agent in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2-Methoxyethyl 4-methylbenzenesulfonate (also known as 2-methoxyethyl tosylate) in the synthesis of pharmaceutical intermediates. We will explore its reactivity profile, outline its primary role as a potent alkylating agent for introducing the 2-methoxyethyl moiety, and provide detailed, field-tested protocols for its synthesis and application. The strategic incorporation of this functional group can significantly influence the physicochemical properties of a molecule, making this reagent a valuable tool in modern medicinal chemistry.

Introduction: The Strategic Role of 2-Methoxyethyl Tosylate

In the intricate landscape of pharmaceutical synthesis, the ability to selectively and efficiently modify a molecule's structure is paramount.[] this compound is a versatile reagent designed for this purpose. Its structure combines a reactive tosylate group with a stable 2-methoxyethyl chain. The tosylate (4-methylbenzenesulfonate) moiety is an exceptional leaving group due to the resonance stabilization of its negative charge across the sulfonyl group.[2] This property renders the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack, facilitating a broad range of substitution reactions.[2]

The primary utility of this compound is the covalent introduction of a 2-methoxyethyl group (-CH₂CH₂OCH₃) onto a substrate. This modification is strategically employed in drug design to:

  • Enhance aqueous solubility.

  • Modulate lipophilicity and membrane permeability.

  • Serve as a stable, flexible linker in more complex molecules.

  • Act as a precursor for further functionalization.

This guide will provide the foundational knowledge and practical protocols to effectively utilize this powerful intermediate.

Physicochemical Properties & Reactivity Profile

A clear understanding of the reagent's properties is critical for its successful application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 17178-10-8[3][4][5]
Molecular Formula C₁₀H₁₄O₄S[3][4][5]
Molecular Weight 230.28 g/mol [4][5]
Appearance Yellow oil or colorless to pale yellow liquid[6]
Synonyms 2-Methoxyethyl tosylate, 2-Methoxyethyl p-toluenesulfonate[4][5]
Mechanism of Action: Bimolecular Nucleophilic Substitution (Sₙ2)

The reactivity of this compound is dominated by the Sₙ2 mechanism. The primary carbon center attached to the tosylate group is unhindered, favoring a backside attack by a nucleophile.[2] This concerted mechanism, where the nucleophile attacks as the tosylate leaving group departs, results in a predictable inversion of stereochemistry if the carbon were chiral.

Caption: Figure 1: General Sₙ2 reaction mechanism.

This reliable reactivity allows for the alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, which are common functionalities within active pharmaceutical ingredients (APIs) and their precursors.

Application in Pharmaceutical Synthesis: A Workflow Overview

The overall process involves two key stages: the preparation of the tosylate reagent itself, followed by its use in the alkylation of a target pharmaceutical intermediate.

Synthesis_Workflow cluster_reagent_prep Protocol 1: Reagent Synthesis cluster_alkylation Protocol 2: Intermediate Alkylation A 2-Methoxyethanol D 2-Methoxyethyl 4-methylbenzenesulfonate (Active Reagent) A->D Tosylation Reaction (0-5 °C) B p-Toluenesulfonyl Chloride (TsCl) B->D Tosylation Reaction (0-5 °C) C Pyridine (Base/Solvent) C->D Tosylation Reaction (0-5 °C) E Pharmaceutical Intermediate (e.g., R-NH₂ or R-OH) D->E Used in next step G Alkylated Product (e.g., R-NH-CH₂CH₂OCH₃) D->G Sₙ2 Alkylation (Mild Conditions) E->G Sₙ2 Alkylation (Mild Conditions) F Base (e.g., K₂CO₃, NaH) F->G Sₙ2 Alkylation (Mild Conditions)

Caption: Figure 2: Synthetic workflow from reagent preparation to application.

Case Study Insight: Synthesis of Bilastine (Analogous Example)

While direct examples for 2-methoxyethyl tosylate are proprietary, a closely related analogue, 2-ethoxyethyl 4-methylbenzenesulfonate, serves as a key intermediate in the synthesis of the second-generation antihistamine, Bilastine.[7][8] In the documented synthesis, this reagent is used to alkylate a nitrogen atom within a benzimidazole precursor, highlighting the precise and effective nature of this class of tosylates for N-alkylation in complex heterocyclic systems.[2][7] This industrial application underscores the trustworthiness and scalability of this synthetic strategy.

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. Standard laboratory safety procedures, including the use of personal protective equipment (PPE), should be followed at all times.

Protocol 1: Synthesis of this compound

This protocol is adapted from established laboratory procedures for tosylation of alcohols.[6][9][10]

Materials:

  • 2-Methoxyethanol (1.0 mol, 76.09 g, ~80 mL)

  • p-Toluenesulfonyl chloride (TsCl) (1.08 mol, 205 g)

  • Pyridine, anhydrous (150 mL)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 6 M

  • Saturated sodium chloride solution (Brine)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice

Procedure:

  • Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add p-toluenesulfonyl chloride (205 g) and pyridine (150 mL).

  • Cooling: Place the flask in an ice-water bath and stir the slurry under a nitrogen atmosphere until the temperature is stable at 0-5 °C. Causality Note: This initial cooling is crucial to manage the exothermic nature of the reaction and prevent side product formation.

  • Addition of Alcohol: Slowly add 2-methoxyethanol (80 mL) dropwise from the dropping funnel over a period of approximately 1-2 hours, ensuring the internal temperature does not rise above 5 °C.[6][9]

  • Reaction: Once the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0-5 °C, then let it slowly warm to room temperature and stir for 20 hours.[6]

  • Quenching & Extraction: Carefully pour the reaction mixture into a beaker containing ice-water (1 L).[9] Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 400 mL).

  • Washing: Combine the organic layers and wash successively with ice-cold 6 M HCl (3 x 350 mL) to remove pyridine, followed by water, and finally with saturated brine.[9] Trustworthiness Note: The acid wash is a self-validating step; the absence of pyridine odor in the organic layer indicates successful removal.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the product as a yellow oil.[6] Purity can be assessed by NMR and/or GC-MS.

Protocol 2: General Procedure for N-Alkylation of a Heterocyclic Amine

This protocol provides a representative method for using the synthesized reagent.

Materials:

  • Heterocyclic amine substrate (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the heterocyclic amine substrate (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (concentration typically 0.1 - 0.5 M).

  • Reagent Addition: Add this compound (1.2 equiv) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and monitor its progress by TLC or LC-MS. Expertise Note: The choice of solvent and temperature depends on the nucleophilicity of the substrate. DMF can be used for less reactive amines, while acetonitrile is often sufficient and easier to remove.

  • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure N-alkylated product.

Conclusion

This compound is a highly effective and reliable reagent for the introduction of the 2-methoxyethyl group into pharmaceutical intermediates. Its predictable reactivity via the Sₙ2 mechanism, coupled with the straightforward and scalable protocols for its synthesis and application, makes it an indispensable tool for medicinal chemists. The strategic use of this reagent enables the fine-tuning of molecular properties, ultimately accelerating the drug discovery and development pipeline.

References

  • Benchchem. (n.d.). 2-Ethoxyethyl 4-Methylbenzenesulfonate | Research-Chemical.
  • Smolecule. (2023, August 15). Buy 2-Ethoxyethyl 4-methylbenzenesulfonate | 17178-11-9.
  • Nigam Pharmachem Industries. (n.d.). 2 - Ethoxyethyl 4-methylbenzenesulfonate.
  • PrepChem.com. (n.d.). Synthesis of 2-methoxyethyl tosylate.
  • Reign Pharma Pvt. Ltd. (n.d.). 2-ethoxyethyl 4-methyl benzenesulfonate.
  • Benchchem. (n.d.). Synthesis routes of this compound.
  • Google Patents. (n.d.). US6962940B2 - (+)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione: methods of using and compositions thereof.
  • PubChem. (n.d.). 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Chemicalbook. (2025, October 14). 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate.
  • Oakwood Chemical. (n.d.). This compound.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II.
  • Hoogenboom, R., et al. (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health.
  • BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis.
  • J&K Scientific Ltd. (n.d.). This compound.

Sources

Step-by-step synthesis of Bilastine using 2-methoxyethyl tosylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Step-by-Step Synthesis of Bilastine Utilizing a Convergent Strategy with 2-Ethoxyethyl Tosylate

Abstract

Bilastine is a potent, non-sedating, second-generation antihistamine that exhibits high selectivity for the histamine H1 receptor.[1][2] It is widely prescribed for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. The development of efficient, scalable, and cost-effective synthetic routes is a critical objective in pharmaceutical manufacturing. This application note presents a detailed, step-by-step protocol for a convergent synthesis of Bilastine. The strategy hinges on the preparation of two key intermediates, followed by their sequential coupling and a final hydrolysis step. A pivotal transformation in this pathway is the N-alkylation of the benzimidazole moiety using 2-ethoxyethyl tosylate, a robust and efficient method for introducing the required side chain. This guide is intended for researchers, chemists, and professionals in drug development, providing not only the protocols but also the scientific rationale behind the experimental choices.

Retrosynthetic Analysis and Strategy

A convergent synthesis approach offers significant advantages by building complex molecules from separate, less complex fragments that are combined later in the sequence. This often leads to higher overall yields and greater flexibility. Our retrosynthetic strategy for Bilastine (1) is outlined below. The molecule is disconnected into three primary building blocks: 2-(4-Piperidinyl)benzimidazole (Intermediate A ), a phenylpropanoic acid derivative (Intermediate B ), and the 2-ethoxyethyl side chain, which will be introduced via 2-ethoxyethyl tosylate.

Overall Synthetic Workflow

The forward synthesis involves three main stages:

  • Synthesis of Key Intermediates : Preparation of 2-(4-Piperidinyl)benzimidazole (A ) and an activated form of the phenylpropanoic acid side chain, Methyl 2-(4-(2-tosyloxyethyl)phenyl)-2-methylpropanoate (B ).

  • Assembly of the Core Structure : Nucleophilic substitution between intermediates A and B to form the central backbone of the molecule.

  • Final Functionalization and Deprotection : N-alkylation of the benzimidazole ring with 2-ethoxyethyl tosylate, followed by saponification of the methyl ester to yield the final Bilastine API.

G cluster_intermediates Part 1: Intermediate Synthesis cluster_assembly Part 2 & 3: Assembly and Final Steps I1 o-Phenylenediamine + N-Boc-piperidine-4-carboxylic acid A Intermediate A: 2-(4-Piperidinyl)benzimidazole I1->A Cyclocondensation & Deprotection C Intermediate C: Coupled Ester A->C N-Alkylation of Piperidine I2 Methyl 2-(4-bromophenyl) -2-methylpropanoate I4 Methyl 2-methyl-2- (4-vinylphenyl)propanoate I2->I4 Stille or Suzuki Coupling I3 Vinyl Stannane or Vinyl Boronic Anhydride B Intermediate B: Methyl 2-(4-(2-tosyloxyethyl)phenyl) -2-methylpropanoate I4->B Hydroboration-Oxidation & Tosylation B->C D Intermediate D: N-Alkylated Ester C->D N-Alkylation of Benzimidazole (with 2-Ethoxyethyl Tosylate) Bilastine Bilastine (Final Product) D->Bilastine Ester Hydrolysis (Saponification)

Sources

Experimental procedure for reacting 2-methoxyethyl tosylate with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal for the construction of secondary amines which are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The reaction of 2-methoxyethyl tosylate with primary amines provides a reliable and efficient method for the introduction of the N-(2-methoxyethyl) moiety. This structural unit is of significant interest in medicinal chemistry as it can enhance pharmacokinetic properties such as solubility and metabolic stability.[2] This document provides a comprehensive guide to the experimental procedure, including the underlying mechanistic principles, detailed protocols, and critical considerations for a successful synthesis.

The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic carbon of the 2-methoxyethyl tosylate, displacing the tosylate group, which is an excellent leaving group.[3][4] The choice of a tosylate as the leaving group is strategic, as it is readily prepared from the corresponding alcohol (2-methoxyethanol) and its departure facilitates the reaction under relatively mild conditions.[5]

Reaction Mechanism and Workflow

The overall transformation involves the displacement of the tosylate leaving group by the primary amine. A base is typically employed to neutralize the p-toluenesulfonic acid byproduct, driving the reaction to completion.

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Primary Amine 2-Methoxyethyl Tosylate Base (e.g., K2CO3) Solvent Anhydrous Solvent (e.g., Acetonitrile) Reactants->Solvent Setup Inert Atmosphere (N2 or Ar) Solvent->Setup Mixing Combine Reactants Setup->Mixing Heating Heat to Reflux Mixing->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Cool and Quench (e.g., with water) Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product Pure Secondary Amine Chromatography->Product

Caption: General workflow for the N-alkylation of primary amines.

Experimental Protocol

This protocol details a general procedure for the reaction of a primary amine with 2-methoxyethyl tosylate. The specific quantities and reaction conditions may require optimization depending on the substrate.

Materials and Equipment
Reagents Equipment
Primary Amine (1.0 equiv)Round-bottom flask
2-Methoxyethyl tosylate (1.1 equiv)Condenser
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)Magnetic stirrer and stir bar
Anhydrous Acetonitrile (CH₃CN)Heating mantle
Dichloromethane (DCM)Nitrogen or Argon gas inlet
Saturated aqueous sodium bicarbonate (NaHCO₃)Separatory funnel
Brine (saturated aqueous NaCl)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Thin-layer chromatography (TLC) plates
Silica gel for column chromatographyGlassware for chromatography
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 equivalent).[6]

    • Add anhydrous acetonitrile as the solvent.

    • Add anhydrous potassium carbonate (2.0 equivalents). This base is crucial for scavenging the p-toluenesulfonic acid formed during the reaction.

    • Stir the suspension at room temperature for 10-15 minutes.

  • Addition of Tosylate:

    • Add 2-methoxyethyl tosylate (1.1 equivalents) to the stirred suspension.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting primary amine is consumed.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium tosylate).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[1]

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.[1][7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[1]

    • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(2-methoxyethyl) secondary amine.

Key Experimental Considerations and Causality

  • Stoichiometry: A slight excess of the 2-methoxyethyl tosylate is often used to ensure complete consumption of the primary amine.

  • Base: An inorganic base like potassium carbonate is preferred as it is inexpensive, easy to remove by filtration, and generally does not interfere with the reaction. The use of a base is critical to neutralize the acidic byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic.[8]

  • Solvent: Acetonitrile is a common choice due to its polar aprotic nature, which can solvate the reactants and facilitate the SN2 reaction, and its suitable boiling point for reflux. Other polar aprotic solvents like DMF or DMSO can also be used, particularly if the amine is less reactive.[8]

  • Temperature: Heating the reaction to reflux is typically necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate. However, for highly reactive amines or thermally unstable substrates, the reaction may proceed at room temperature.[8]

  • Over-alkylation: A significant challenge in the alkylation of primary amines is the potential for a second alkylation to form a tertiary amine.[9][10] The product secondary amine can be more nucleophilic than the starting primary amine. To minimize this, using a slight excess of the primary amine or carefully controlling the stoichiometry and reaction time is important.[11]

Troubleshooting

Problem Possible Cause Solution
Slow or no reaction Insufficiently reactive amine.Use a more polar solvent like DMF or DMSO. Increase the reaction temperature. Consider converting the tosylate to a more reactive iodide in situ by adding a catalytic amount of sodium iodide.[8]
Inactive tosylate.Ensure the tosylate is pure and has not degraded.
Formation of di-alkylation product Secondary amine product is more nucleophilic than the primary amine.Use a larger excess of the primary amine. Monitor the reaction closely and stop it once the starting material is consumed.
Low yield after work-up Product is water-soluble.If the product has high polarity, perform multiple extractions with the organic solvent.
Product loss during purification.Optimize the column chromatography conditions (e.g., solvent system, silica gel activity).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.[12][13]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and potentially harmful reagents.[14]

  • Handling Reagents:

    • Tosylates: Tosylates are alkylating agents and should be handled with care as they can be irritants and potentially harmful.[5]

    • Amines: Many amines are corrosive, flammable, and can be toxic. Avoid skin contact and inhalation.[12]

  • Storage: Store all chemicals in properly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualization of the SN2 Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products cluster_deprotonation Deprotonation Amine R-NH₂ Tosylate Ts-O-CH₂CH₂OCH₃ TS [R-NH₂---CH₂(CH₂OCH₃)---O-Ts]‡ Tosylate->TS Product R-NH₂⁺-CH₂CH₂OCH₃ TS->Product LeavingGroup TsO⁻ TS->LeavingGroup Leaving Group Departure FinalProduct R-NH-CH₂CH₂OCH₃ Product->FinalProduct ProtonatedBase Base-H⁺ Product->ProtonatedBase Base Base Base->FinalProduct Proton Abstraction

Sources

Application Note: Strategic Introduction of the 2-Methoxyethyl Group Using 2-Methoxyethyl Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Methoxyethyl Moiety

In contemporary drug development and materials science, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacological properties is paramount. The 2-methoxyethyl (MOE) group is a key structural motif frequently introduced to modulate properties such as solubility, metabolic stability, and binding affinity. Its unique combination of ether and alkyl characteristics allows it to act as a hydrogen bond acceptor while increasing lipophilicity, thereby improving cell permeability and resistance to enzymatic degradation, particularly in oligonucleotide therapeutics.[1][2][3][4][5]

2-Methoxyethyl tosylate has emerged as a superior alkylating agent for the introduction of this valuable group. Unlike alkyl halides, which can be overly reactive or require harsh conditions, 2-methoxyethyl tosylate offers a robust and reliable method. The tosylate is an excellent leaving group, facilitating high-yielding nucleophilic substitution reactions under mild conditions with a wide range of nucleophiles, including phenols, amines, and thiols.[6][7] This application note provides a comprehensive guide for researchers on the properties, safe handling, and application of 2-methoxyethyl tosylate for efficient 2-methoxyethylation.

Reagent Profile: 2-Methoxyethyl Tosylate

2-Methoxyethyl tosylate is the ester of 2-methoxyethanol and p-toluenesulfonic acid. The tosyl group functions as an exceptional leaving group due to the resonance stabilization of the resulting tosylate anion, making the reagent an effective electrophile in SN2 reactions.[6][8]

2.1. Physicochemical Properties

A clear understanding of the reagent's properties is essential for proper handling, reaction setup, and purification.

PropertyValueSource
IUPAC Name 2-methoxyethyl 4-methylbenzenesulfonate[9]
Synonyms 2-Methoxyethyl p-toluenesulfonate, MOE-Ts[9][10]
CAS Number 17178-10-8[9][10]
Molecular Formula C₁₀H₁₄O₄S[9]
Molecular Weight 230.28 g/mol PubChem
Appearance Yellow oil[11]
Purity >98.0% (GC)[10]

2.2. Synthesis and Storage

While commercially available, 2-methoxyethyl tosylate can be readily synthesized in the laboratory. A typical preparation involves the reaction of 2-methoxyethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, which serves to neutralize the HCl byproduct.[11][12]

  • Synthesis Reaction: CH₃OCH₂CH₂OH + TsCl → CH₃OCH₂CH₂OTs + HCl

The reaction is typically performed at low temperatures (e.g., 0 °C) to control exothermicity and improve selectivity.[11]

  • Storage: 2-Methoxyethyl tosylate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[13][14][15]

Safety and Handling

2-Methoxyethyl tosylate is an alkylating agent and must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the reagent.[13][14] All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[14][15]

  • Hazards: The compound may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[13] As with all alkylating agents, it should be treated as a potential mutagen and carcinogen.

  • Spill & Disposal: In case of a spill, absorb the material with a non-combustible absorbent like sand or vermiculite and place it in a sealed container for disposal.[13] Dispose of waste in accordance with local, state, and federal regulations.

Mechanism of 2-Methoxyethylation

The introduction of the 2-methoxyethyl group proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This pathway has key stereochemical and kinetic implications.

  • Nucleophilic Attack: The nucleophile (e.g., a phenoxide, amine, or thiolate) attacks the electrophilic carbon atom adjacent to the tosylate group.

  • Transition State: A trigonal bipyramidal transition state is formed where the nucleophile is forming a new bond while the tosylate group is beginning to break its bond.[6]

  • Inversion of Configuration: The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon center, if it is chiral.

  • Leaving Group Departure: The resonance-stabilized tosylate anion departs, completing the substitution. The stability of this anion is what makes the reaction highly favorable.[8]

Caption: SN2 mechanism for 2-methoxyethylation.

General Experimental Protocol: O-Alkylation of a Phenol

This protocol details a representative procedure for the O-alkylation of a generic phenol. The principles can be adapted for other nucleophiles like amines or thiols, though base and solvent choice may vary.

protocol_workflow A 1. Reagent Setup B 2. Deprotonation A->B Add phenol & base to solvent C 3. Alkylation B->C Add 2-methoxyethyl tosylate D 4. Reaction Monitoring C->D Heat & Stir (e.g., 60-80 °C) E 5. Work-up D->E TLC/LC-MS shows completion F 6. Purification E->F Quench, Extract, Dry G 7. Analysis F->G Column Chromatography

Caption: General workflow for O-alkylation.

5.1. Materials and Reagents

  • Substituted Phenol (1.0 eq)

  • 2-Methoxyethyl tosylate (1.1 - 1.5 eq)

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

5.2. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and the chosen solvent (e.g., MeCN, 0.1-0.5 M).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq). Stir the suspension vigorously for 10-15 minutes at room temperature.

    • Rationale: The base deprotonates the nucleophile (phenol) to generate the more nucleophilic phenoxide anion. K₂CO₃ is a common, cost-effective choice. For less reactive or sterically hindered substrates, a stronger, more soluble base like Cs₂CO₃ can accelerate the reaction.

  • Alkylation: Add 2-methoxyethyl tosylate (1.2 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C for MeCN). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: Heating increases the reaction rate. Monitoring is crucial to prevent the formation of side products from prolonged reaction times or excessive heat.

  • Aqueous Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Rationale: Washing removes residual DMF, inorganic salts, and other water-soluble impurities. Brine helps to break up emulsions and remove bulk water before adding the drying agent.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-methoxyethylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications & Case Studies

The utility of 2-methoxyethylation is well-documented across various fields, particularly in the synthesis of modified oligonucleotides for therapeutic use.

Application AreaSubstrate TypeKey OutcomeReference
Antisense Oligonucleotides 2'-Hydroxyl of a nucleosideIncreased nuclease resistance and binding affinity.[1]
siRNA Therapeutics 2'-Hydroxyl at specific positionsImproved specificity and silencing activity by directing RISC loading.[2][3]
Small Molecule Synthesis Phenols, Thiols, AmidesIntroduction of a metabolically stable, solubility-enhancing group.[16]
Polymer Chemistry AlcoholsUsed as an initiator for cationic ring-opening polymerization.[17]

In a notable application, the site-specific incorporation of a 2'-MOE group into small interfering RNAs (siRNAs) was shown to eliminate off-target effects and enhance the silencing potency of the therapeutic strand.[2][3] This highlights the profound impact that strategic 2-methoxyethylation can have on the performance of complex biomolecules.

Conclusion

2-Methoxyethyl tosylate is a highly effective and versatile reagent for the introduction of the 2-methoxyethyl group onto a variety of nucleophilic substrates. Its predictable reactivity via an SN2 mechanism, coupled with the mild conditions required, makes it an invaluable tool for medicinal chemists and materials scientists. By following the protocols and safety guidelines outlined in this note, researchers can reliably incorporate the MOE moiety to fine-tune the properties of their target molecules, accelerating the development of novel therapeutics and advanced materials.

References

  • PrepChem. (n.d.). Synthesis of 2-methoxyethyl tosylate.
  • Hunt, I. (n.d.). Chapter 8: Tosylates. University of Calgary.
  • Khan Academy. (n.d.). Preparation of mesylates and tosylates.
  • Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh.
  • Chemistry LibreTexts. (2020). 16.5: SN2 Reactions of Allylic Halides and Tosylates.
  • Procter & Gamble. (2025). Safety Data Sheet.
  • Organic Chemistry Basics. (2021). SN2 tosylate. YouTube.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet.
  • Ferrero, M., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications. ACS Omega.
  • Song, X., et al. (2017). Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. Molecular Therapy - Nucleic Acids.
  • Song, X., et al. (2017). Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. PubMed.
  • Movassaghi, M., & Hunt, D. K. (2015). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. PMC.
  • Ferguson, D. M., et al. (n.d.). Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Oxford Academic.
  • Taylor, A. I., et al. (2022). A two-residue nascent-strand steric gate controls synthesis of 2′-O-methyl- and 2′-O-(2-methoxyethyl)-RNA. ResearchGate.
  • PubChem. (n.d.). 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate.
  • Kazemi, F., et al. (2016). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. ResearchGate.
  • Hoogenboom, R., et al. (2011). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. PMC.
  • Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. ResearchGate.
  • Arctom Scientific. (n.d.). CAS NO. 17178-10-8 | 2-Methoxyethyl p-Toluenesulfonate.
  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates.
  • Kazemi, F., et al. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Sciencemadness.org.
  • Bleus, S., et al. (2024). Aqueous sodium tosylate: a sustainable medium for alkylations. RSC Publishing.
  • Reddit. (2020). Substitution of a Tosylate by Methoxy.
  • Gholap, S. L., & Toti, K. S. (2013). N-Dealkylation of Amines. PMC.
  • Google Patents. (n.d.). US4024184A - Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines from 2-oxazolines.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.

Sources

Application Notes and Protocols: The 2-Methoxyethoxymethyl (MEM) Group for Alcohol Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Reagent and the Protecting Group

In multistep organic synthesis, the temporary masking of reactive functional groups is a foundational strategy.[1][2] For alcohols, a plethora of protecting groups exist, each with a unique profile of stability and cleavage conditions.[3][4] This guide focuses on the 2-methoxyethoxymethyl (MEM) group, a highly versatile acetal-type protecting group for alcohols.

A point of clarification is essential. The compound 2-Methoxyethyl 4-methylbenzenesulfonate (a tosylate) can alkylate an alcohol to form a 2-methoxyethyl ether. However, simple ethers are generally robust and require harsh conditions for cleavage, making them less suitable for the nuanced demands of complex synthesis where mild and selective deprotection is paramount.[5]

Instead, the premier reagent for introducing a related, yet far more synthetically useful, protecting group is 2-methoxyethoxymethyl chloride (MEM-Cl) .[6] This reagent forms a 2-methoxyethoxymethyl (MEM) ether , which is an acetal.[7][8] The acetal functionality is the key to this group's success; it is stable to a wide array of reagents but can be selectively cleaved under specific acidic conditions, particularly with Lewis acids.[9][10]

Introduced by E.J. Corey and co-workers in 1976, the MEM group has become a reliable tool for researchers due to its robust nature and orthogonal deprotection capabilities.[9][11] It is stable towards strong bases, organometallic reagents, and numerous oxidizing and reducing agents, allowing for extensive chemical modifications elsewhere in a molecule.[10][11]

Part 1: Synthesis of Key Reagents

While MEM-Cl is commercially available, understanding the synthesis of the related tosylate specified in the topic provides valuable chemical context.

Protocol 1.1: Synthesis of this compound

This protocol outlines the formation of the tosylate from 2-methoxyethanol. The tosyl group is an excellent leaving group, making this compound a potent alkylating agent.

Reaction Scheme: (2-methoxyethanol) + TsCl --(Pyridine)--> this compound

Materials:

  • 2-Methoxyethanol (38 g, 0.5 mol)

  • p-Toluenesulfonyl chloride (TsCl) (95.3 g, 0.5 mol)

  • Pyridine (120 mL)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • To a solution of 2-methoxyethanol in pyridine, add p-toluenesulfonyl chloride portionwise over two hours while maintaining the temperature at 0 °C with an ice bath.[12]

  • Stir the reaction mixture for 20 hours at 0 °C.

  • Pour the mixture into a beaker containing 200 mL of concentrated HCl and 1 liter of ice.[12]

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers successively with water and brine.[12]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a yellow oil.[12]

Part 2: Protection of Alcohols as MEM Ethers

The standard and most effective method for protecting an alcohol with the MEM group utilizes MEM-Cl and a non-nucleophilic base.

Causality Behind the Experimental Choices

The protection reaction proceeds via nucleophilic attack of the alcohol on MEM-Cl. A sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is employed. Its role is to deprotonate the alcohol, forming the more nucleophilic alkoxide, and to neutralize the HCl generated during the reaction.[6][8] Using a hindered base prevents it from competing with the alcohol as a nucleophile and reacting with the MEM-Cl. Dichloromethane is a common solvent as it is relatively non-polar and unreactive under these conditions.

Visualization: MEM Protection Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Alcohol (1.0 eq.) in anhydrous CH₂Cl₂ B Add DIPEA (1.5 eq.) at room temperature A->B C Add MEM-Cl (1.5 eq.) dropwise at 25 °C B->C D Stir at room temperature for ~5 hours C->D E Monitor progress by TLC D->E F Quench with Water E->F Upon Completion G Extract with CH₂Cl₂ F->G H Dry organic layer (e.g., MgSO₄) G->H I Concentrate in vacuo H->I J Purify by Flash Chromatography I->J K Pure MEM-Protected Alcohol J->K G A R-O-MEM (MEM-Protected Alcohol) C Chelated Intermediate A->C + B Lewis Acid (e.g., ZnBr₂) B->C D Oxonium Ion + R-O-ZnBr C->D Cleavage F R-OH (Deprotected Alcohol) D->F + E H₂O (Workup) E->F G Byproducts F->G Forms

Sources

Laboratory setup for the tosylation of 2-methoxyethanol

Author: BenchChem Technical Support Team. Date: January 2026

The user wants a detailed application note and protocol for the tosylation of 2-methoxyethanol. This should be written from the perspective of a Senior Application Scientist, emphasizing scientific integrity, expertise, and trustworthiness.

Here's a breakdown of the requirements: Part 1: Core Directive (Autonomy)

  • I have full editorial control to structure the guide.

  • I need to design a structure that best fits the topic, not a rigid template.

Part 2: Scientific Integrity & Logic (E-E-A-T)

  • Expertise & Experience: Explain the "why" behind the steps.

  • Trustworthiness: Protocols should be self-validating. This implies including steps for monitoring (like TLC) and purification.

  • Authoritative Grounding & Comprehensive References:

    • In-text citations for mechanistic claims or standards.

    • A complete "References" section at the end with Title, Source, and clickable URL.

    • URLs must be real and verified from the search results.

Part 3: Visualization & Formatting

  • Data Presentation: Summarize quantitative data in tables.

  • Experimental Protocols: Detailed, step-by-step methodologies.

  • Mandatory Visualization:

    • Use Graphviz (DOT language) for diagrams (workflows, pathways, etc.).

    • Enclose DOT scripts in a dot code block.

    • Provide a brief, descriptive caption.

    • Adhere to specific diagram specifications (width, color contrast).

Content Plan:

  • Title: Clear and descriptive, e.g., "Application Note & Protocol: Synthesis of 2-Methoxyethyl Tosylate via Tosylation of 2-Methoxyethanol".

  • Introduction/Abstract:

    • Briefly introduce tosylation as a key transformation in organic synthesis.[1][2]

    • Explain the purpose: converting a poor leaving group (hydroxyl) into an excellent one (tosylate).[3][4][5]

    • Mention the utility of the product, 2-methoxyethyl tosylate, as a versatile intermediate.

  • Mechanism and Scientific Principles:

    • Explain the reaction mechanism: nucleophilic attack of the alcohol's oxygen on the sulfur of tosyl chloride.[5]

    • Discuss the role of the base (e.g., pyridine or triethylamine) in neutralizing the HCl byproduct.[3][6]

    • Explain why tosylate is a good leaving group (resonance stabilization of the tosylate anion).[4][5]

    • Include a simple reaction scheme.

  • Safety First: Hazard Analysis and Mitigation:

    • This is crucial for trustworthiness.

    • Detail the hazards of each key reagent:

      • 2-Methoxyethanol: Toxic, teratogen, flammable.[7][8][9] Requires handling in a fume hood with appropriate PPE.[10][11][12]

      • p-Toluenesulfonyl Chloride (TsCl): Corrosive, causes severe skin burns and eye damage, moisture sensitive.[13][14][15][16][17]

      • Pyridine: Flammable, toxic, unpleasant odor.

    • Outline necessary personal protective equipment (PPE) and engineering controls (fume hood).[10][13][14]

  • Materials and Reagents:

    • Create a table listing all chemicals with required purity, CAS numbers, and suppliers (generic, e.g., "Sigma-Aldrich or equivalent").

    • List all necessary glassware and equipment (round-bottom flask, magnetic stirrer, ice bath, etc.).

  • Experimental Protocol: Step-by-Step Synthesis:

    • This will be the core of the document. I will synthesize information from multiple sources to create a robust protocol. The PrepChem protocol[18] is a good starting point, but I will enhance it with details from others.[1][6][19][20]

    • Step 1: Reaction Setup: Flame-drying glassware, inert atmosphere (optional but good practice), charging the flask with 2-methoxyethanol and solvent (pyridine in this case, which also acts as the base).[6][18]

    • Step 2: Reagent Addition: Cooling the mixture to 0°C. Portionwise addition of tosyl chloride, explaining why this is done (to control the exothermic reaction).[6][18]

    • Step 3: Reaction Monitoring: Stirring for a specified time. Mentioning the use of Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material (2-methoxyethanol).[20]

    • Step 4: Work-up and Extraction: Quenching the reaction by pouring it into an acidic solution (e.g., HCl) and ice.[18] This protonates the pyridine, making it water-soluble (pyridinium hydrochloride) for easy removal. Extracting the product with an organic solvent (e.g., methylene chloride or ethyl acetate).[18]

    • Step 5: Washing and Drying: Washing the organic layer with water and brine to remove residual impurities.[18][20] Drying the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[18][20]

    • Step 6: Solvent Removal and Product Isolation: Concentrating the solution under reduced pressure (rotary evaporator) to yield the crude product.[18][20]

  • Purification and Characterization:

    • Purification: Discuss purification methods. The product is an oil, so column chromatography might be necessary if impurities (like unreacted TsCl) are present. Mention a method for removing excess TsCl.[21] Recrystallization is mentioned for solid tosylates, but not applicable here.[6][22]

    • Characterization: State the expected appearance (yellow oil)[18] and mention standard characterization techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • Data Summary and Visualization:

    • Table: Create a table summarizing reagent quantities, molar equivalents, molecular weights, and theoretical yield.

    • Graphviz Diagram: Create a DOT script for a workflow diagram illustrating the entire process from setup to final product.

  • Troubleshooting Guide:

    • Address potential issues like low yield, incomplete reaction, or impurities in the final product, and suggest solutions.

  • References:

    • Compile all cited sources into a numbered list with Title, Source, and a working URL from the search results.

This structure covers all the user's requirements, providing a comprehensive, authoritative, and practical guide. I will now start writing the content based on this plan and the provided search results.An in-depth guide to the laboratory synthesis of 2-methoxyethyl tosylate, this document provides a comprehensive protocol, discusses the underlying chemical principles, and emphasizes critical safety procedures. It is intended for researchers, scientists, and professionals in drug development who require a reliable method for converting 2-methoxyethanol into a versatile intermediate for nucleophilic substitution reactions.

Introduction: The Strategic Importance of Tosylation

In the landscape of organic synthesis, the conversion of an alcohol's hydroxyl group—a notoriously poor leaving group—into a more reactive species is a fundamental and critical step. Tosylation, the transformation of an alcohol (R-OH) into a p-toluenesulfonate or "tosylate" (R-OTs), stands out as a premier method for this activation.[2] The resulting tosylate ester is an excellent substrate for nucleophilic substitution (SN2) and elimination (E2) reactions, largely because the tosylate anion is a weak base and, therefore, an excellent leaving group, stabilized by resonance.[3][4][5] This reaction proceeds with retention of stereochemistry at the carbinol carbon, a feature of significant value in complex molecule synthesis.[4]

This application note details the laboratory-scale synthesis of 2-methoxyethyl tosylate from 2-methoxyethanol. The product is a valuable bifunctional molecule, possessing both an ether linkage and a highly reactive tosylate group, making it a useful building block in various synthetic pathways.

Mechanism and Scientific Principles

The tosylation of an alcohol is a nucleophilic substitution reaction at the sulfur atom of p-toluenesulfonyl chloride (TsCl). The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic sulfur center of TsCl.[5] A base, typically a non-nucleophilic amine like pyridine or triethylamine, is essential. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting alcohol or reacting with other acid-sensitive functionalities.[3][6]

The reaction proceeds as follows:

  • The lone pair of electrons on the oxygen of 2-methoxyethanol attacks the sulfur atom of tosyl chloride.

  • The sulfur-chlorine bond cleaves, with chloride departing as a leaving group.

  • The resulting oxonium ion is deprotonated by the base (pyridine) to yield the final product, 2-methoxyethyl tosylate, and pyridinium hydrochloride.

The exceptional ability of the tosylate group to function as a leaving group is attributed to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group after it departs.[4][5]

Safety First: Hazard Analysis and Mitigation

The synthesis involves hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.

  • 2-Methoxyethanol (Methyl Cellosolve) : This is a flammable liquid that is toxic and poses significant reproductive hazards; it is a known teratogen.[8][9] It can be absorbed through the skin.[8] All handling must be performed in a certified chemical fume hood.[10]

  • p-Toluenesulfonyl Chloride (TsCl) : A corrosive solid that is moisture-sensitive.[17] It causes severe skin burns and serious eye damage.[14][15][16] Inhalation of dust should be avoided.

  • Pyridine : A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Dichloromethane (Methylene Chloride) : A volatile solvent suspected of causing cancer.

Mandatory Personal Protective Equipment (PPE) and Controls :

  • Engineering Controls : All steps of the procedure must be carried out inside a well-ventilated chemical fume hood.[10][17]

  • Eye Protection : Chemical safety goggles and a face shield are required.[14][16]

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile gloves, inspected before use).[10][14]

  • Skin Protection : A flame-resistant lab coat must be worn.[10]

  • Emergency Measures : An emergency eyewash station and safety shower must be readily accessible.[8]

Materials and Reagents

Reagent/MaterialGradeM.W. ( g/mol )QuantityMoles (mmol)Equiv.
2-MethoxyethanolReagent76.093.8 g501.0
p-Toluenesulfonyl Chloride (TsCl)Reagent190.6511.4 g601.2
PyridineAnhydrous79.1012 mL-Solvent/Base
Dichloromethane (DCM)ACS84.93~100 mL-Solvent
Hydrochloric Acid (HCl)Concentrated36.46~20 mL-Work-up
Magnesium Sulfate (MgSO₄)Anhydrous120.37As needed-Drying Agent

Detailed Experimental Protocol

Part 1: Reaction Setup and Execution
  • Glassware Preparation : Ensure all glassware (a 100 mL round-bottom flask and magnetic stir bar) is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent hydrolysis of the tosyl chloride.

  • Reagent Charging : Place the magnetic stir bar in the round-bottom flask. In a chemical fume hood, add 3.8 g (50 mmol) of 2-methoxyethanol to the flask, followed by 12 mL of anhydrous pyridine.[18]

  • Cooling : Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0°C.

  • Addition of Tosyl Chloride : While maintaining the temperature at 0°C, add 11.4 g (60 mmol) of p-toluenesulfonyl chloride to the stirred solution in small portions over approximately 30-60 minutes.[18] Causality Note: Portion-wise addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it slowly warm to room temperature and stir for an additional 20 hours.[18]

  • Monitoring : The reaction's progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 2-methoxyethanol spot indicates the reaction is complete.

Part 2: Work-up and Product Isolation
  • Quenching : After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 200 mL of a 10% hydrochloric acid solution and approximately 100 g of ice cubes.[18] This step protonates the pyridine, forming water-soluble pyridinium hydrochloride, which facilitates its removal from the organic product.

  • Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (2 x 50 mL).[18]

  • Washing : Combine the organic layers and wash them successively with 50 mL of water and 50 mL of a saturated sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic phase.[18][20]

  • Drying : Dry the organic phase over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.

  • Solvent Removal : Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude 2-methoxyethyl tosylate as a yellow oil.[18]

Part 3: Purification and Characterization

The crude product is often of sufficient purity for subsequent steps. However, if unreacted tosyl chloride is present (visible by NMR or TLC), further purification can be performed.

  • Purification : One effective method to remove residual tosyl chloride is to dissolve the crude product in a minimal amount of dichloromethane, add a piece of cellulose filter paper and a small amount of pyridine, and sonicate the mixture for an hour.[21] The cellulose reacts with the excess TsCl. After an acidic workup similar to the one described above, the purified product can be isolated.

  • Characterization : The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. The expected yield is typically high, around 85-95%.

Experimental Workflow Diagram

Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product P1 Dry Glassware P2 Charge 2-Methoxyethanol & Pyridine P1->P2 R1 Cool to 0°C in Ice Bath P2->R1 Setup R2 Add TsCl Portion-wise R1->R2 R3 Stir 20h at RT R2->R3 R4 Monitor by TLC R3->R4 W1 Quench with HCl and Ice R4->W1 Reaction Complete W2 Extract with DCM W1->W2 W3 Wash with H₂O & Brine W2->W3 W4 Dry over MgSO₄ W3->W4 W5 Concentrate via Rotovap W4->W5 F1 Crude Product (Yellow Oil) W5->F1 Isolation F2 Purify if Needed F1->F2 F3 Characterize (NMR, IR) F2->F3

Sources

Application Note & Protocol: High-Fidelity Purity Assessment of 2-Methoxyethyl 4-methylbenzenesulfonate by GC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purity assessment of 2-Methoxyethyl 4-methylbenzenesulfonate (CAS 17178-10-8), a critical intermediate in pharmaceutical synthesis. Given that sulfonate esters are recognized as potential genotoxic impurities (PGIs), rigorous and sensitive analytical methods are paramount to ensure the quality and safety of active pharmaceutical ingredients (APIs).[1][2][3] This document delineates two orthogonal, validated analytical approaches: Gas Chromatography (GC) for the assessment of volatile and semi-volatile impurities and High-Performance Liquid Chromatography (HPLC) for the primary assay and analysis of non-volatile species. We delve into the causality behind methodological choices, present detailed, step-by-step protocols, and outline validation parameters according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientifically sound and trustworthy results.[4][5][6]

Introduction: The Analytical Imperative for a Key Intermediate

This compound, a tosylate ester, serves as a versatile alkylating agent in organic synthesis.[7] Its purity directly influences the yield and impurity profile of subsequent synthetic steps. The tosylate functional group, while an excellent leaving group, also classifies the molecule and its related esters as a class of concern for potential genotoxicity.[8][9] Regulatory bodies mandate strict control of such impurities to a threshold of toxicological concern (TTC), often at parts-per-million (ppm) levels.[9]

Therefore, the analytical challenge is twofold:

  • To accurately quantify the purity of the main component.

  • To detect, identify, and quantify process-related impurities and potential degradants, which may include volatile starting materials like 2-methoxyethanol or semi-volatile by-products.[10]

This application note provides researchers and drug development professionals with the necessary protocols to establish robust quality control over this intermediate.

Strategic Selection of Analytical Technology: GC vs. HPLC

The choice between Gas and Liquid Chromatography is dictated by the physicochemical properties of the analyte and the target impurities. This compound possesses sufficient thermal stability and volatility for GC analysis, a technique that excels at separating volatile and semi-volatile compounds. HPLC, conversely, is the workhorse for non-volatile or thermally sensitive compounds and is often the preferred method for the primary purity assay.[11] The following decision-making framework illustrates the strategic selection process.

cluster_input Analytical Goal cluster_process Decision Pathway cluster_output Selected Technique Start Define Analytical Target Decision1 Are target impurities volatile? (e.g., residual solvents, starting materials) Start->Decision1 Decision2 Is the main component thermally stable? Decision1->Decision2 No / Also Non-Volatiles GC_Method Gas Chromatography (GC-MS) - High sensitivity for volatiles - Good for trace impurity profiling Decision1->GC_Method Yes HPLC_Method High-Performance Liquid Chromatography (HPLC-UV) - Ideal for main component assay - Analyzes non-volatile impurities Decision2->HPLC_Method No Both_Methods Orthogonal Approach (GC and HPLC) - Comprehensive purity profile - Confirmatory data Decision2->Both_Methods Yes GC_Method->Both_Methods

Caption: Method Selection Logic for Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Causality: GC is the superior technique for identifying and quantifying residual volatile starting materials (e.g., 2-methoxyethanol) and other potential volatile or semi-volatile by-products. Coupling with a Mass Spectrometer (MS) provides unparalleled sensitivity and specificity, which is essential for controlling impurities at genotoxic limits.[1][3] The use of Selected Ion Monitoring (SIM) mode allows for the detection of targeted impurities at trace levels, even in the presence of a high-concentration matrix.[12]

Experimental Workflow

A 1. Sample Preparation Weigh sample (~50 mg) Dissolve in Ethyl Acetate (10 mL) B 2. GC-MS Injection Inject 1 µL into GC inlet A->B C 3. Chromatographic Separation Separation on Rtx-200 column with temperature gradient B->C D 4. Mass Spectrometry Detection Ionization (EI) and detection in Scan/SIM mode C->D E 5. Data Analysis Integrate peaks Calculate purity by area % Identify impurities via mass spectra D->E

Caption: GC-MS Experimental Workflow.

Detailed GC-MS Parameters

The following table summarizes the optimized parameters for the GC-MS analysis.

ParameterRecommended SettingRationale
GC System Shimadzu GCMS-QP2010 Ultra or equivalentProvides the required sensitivity and robustness.
Column Rtx-200 (30 m x 0.25 mm I.D., 0.25 µm film)Mid-polarity phase suitable for separating sulfonate esters and related impurities.[8]
Carrier Gas HeliumInert, provides good efficiency.
Flow Control Linear Velocity, 40 cm/secEnsures optimal and consistent separation.[8]
Injection Mode Splitless (1 min) or Split (10:1)Splitless for trace analysis; Split for main component to avoid detector saturation.
Injection Volume 1.0 µLStandard volume for quantitative analysis.
Injector Temp. 280 °CEnsures complete vaporization of the analyte and impurities without thermal degradation.[8]
Oven Program 70°C (hold 2 min), ramp at 15°C/min to 320°C (hold 3 min)Separates compounds across a range of boiling points, from volatile solvents to the main tosylate ester.[8]
MS Detector Electron Ionization (EI), 70 eVStandard ionization technique providing reproducible fragmentation patterns for library matching.
Ion Source Temp. 230 °CStandard temperature for stable ionization.
Acquisition Mode Scan (m/z 40-450) and SIMScan mode for initial impurity identification; SIM mode for quantifying known trace impurities with high sensitivity.
Data Interpretation

Purity is calculated using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all integrated peaks. Identification of unknown impurities is achieved by comparing their mass spectra against a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Causality: Reversed-phase HPLC is the gold standard for the purity assay of moderately polar, non-volatile organic compounds.[13] The tosylate moiety contains a strong chromophore (the aromatic ring), making UV detection highly sensitive and linear.[11] This method provides excellent resolution to separate the main component from non-volatile starting materials, by-products, and potential degradation products. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively resolved and eluted within a reasonable runtime.

Experimental Workflow

A 1. Sample Preparation Weigh sample (~25 mg) Dissolve in Diluent (50 mL) B 2. HPLC Injection Inject 10 µL into the system A->B C 3. Chromatographic Separation Separation on C18 column with a mobile phase gradient B->C D 4. UV Detection Monitor absorbance at 225 nm C->D E 5. Data Analysis Integrate peaks Calculate purity by area % D->E

Caption: HPLC-UV Experimental Workflow.

Detailed HPLC Parameters

The following table summarizes the optimized parameters for the HPLC-UV analysis.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for pharmaceutical analysis.
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)C18 stationary phase provides excellent hydrophobic retention for the tosylate.[14]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified aqueous phase to suppress silanol interactions and ensure sharp peak shapes.[14]
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.[15]
Gradient Time (min)%B
030
2080
2580
2630
3030
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm I.D. column, providing good efficiency and reasonable backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL
UV Detection 225 nmWavelength near the absorbance maximum for the p-toluenesulfonate chromophore, ensuring high sensitivity.[14]
Diluent Acetonitrile/Water (50:50, v/v)Solubilizes the sample and is compatible with the mobile phase.

Method Validation: Ensuring Trustworthiness and Compliance

To be suitable for its intended purpose, each analytical method must be validated according to ICH Q2(R1) guidelines.[4][16] Validation provides documented evidence of the method's reliability.[17][18]

Validation ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is resolved from all known impurities and diluent peaks (Resolution > 2.0).Demonstrates the method can unequivocally assess the analyte in the presence of other components.[19]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a proportional relationship between detector response and analyte concentration.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples.Measures the closeness of the test results to the true value.[17]
Precision Repeatability (Intra-day): RSD ≤ 2.0% Intermediate (Inter-day): RSD ≤ 2.0%Assesses the degree of scatter between a series of measurements under the same and different conditions.[20]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.The lowest concentration of an impurity that can be detected but not necessarily quantified.
Robustness System suitability parameters remain within limits after small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±2°C).Measures the method's capacity to remain unaffected by small variations in parameters.

Conclusion

The purity of this compound is a critical quality attribute that demands robust analytical control. This guide presents two orthogonal and complementary methods for its comprehensive assessment. The GC-MS method is ideally suited for the sensitive detection of volatile and potential genotoxic impurities, while the HPLC-UV method provides a reliable and accurate assay of the main component and non-volatile impurities. The implementation of these protocols, underpinned by a thorough validation strategy compliant with ICH guidelines, will ensure the generation of accurate, reliable, and defensible data, supporting the development of safe and effective pharmaceuticals.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry. Analytical Methods (RSC Publishing). [Link]
  • Determination of Genotoxic Impurities in Pharmaceuticals.
  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). Shimadzu. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • Polar Compounds. SIELC Technologies. [Link]
  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
  • Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Journal of Chromatographic Science | Oxford Academic. [Link]
  • Quality Guidelines. ICH. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Reversed-phase chrom
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks. [Link]
  • Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention. PubMed. [Link]
  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosyl
  • Analytical Standards and Method Validation: The Role of High-Purity Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. Shimadzu. [Link]
  • Analytical method validation: A brief review.
  • Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
  • 2 - Ethoxyethyl 4-methylbenzenesulfon
  • 2-Methoxyethyl 4-methylbenzenesulfon
  • PREPARATION OF (Sa)-N-(6-CHLORO-2-NAPHTHYLSULFONYL)-1,1'-BINAPHTHYL-2,2'-DIAMINE. Organic Syntheses. [Link]
  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Shimadzu. [Link]
  • Solutions for Pharmaceutical Impurities. Shimadzu. [Link]
  • The tosylation of alcohols.
  • Tosyl ester(s) of and945-hydroxy acid(s) Synthesis and antimicrobial studies.
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH. [Link]
  • A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. NIH. [Link]

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Applications of 2-Methoxyethyl 4-methylbenzenesulfonate in Agrochemical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-Methoxyethyl 4-methylbenzenesulfonate in Agrochemical Synthesis

This compound, a member of the tosylate ester family, is a versatile and highly effective alkylating agent in organic synthesis. Its utility in the development of novel agrochemicals stems from its ability to introduce the 2-methoxyethyl moiety into a wide range of molecular scaffolds. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions. This property makes this compound a valuable intermediate for the synthesis of complex molecules with potential pesticidal, herbicidal, or fungicidal activity. While its direct application in widely commercialized agrochemicals is not as extensively documented as its ethoxy analog, its potential in agrochemical research and development is significant. This guide provides an in-depth overview of the applications, reaction protocols, and strategic considerations for utilizing this compound in the design and synthesis of next-generation crop protection agents.

Core Principles of Application: An Alkylating Agent for Agrochemical Innovation

The primary function of this compound in an agrochemical context is to serve as a key building block. The introduction of the 2-methoxyethyl group can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters for the efficacy and environmental fate of an agrochemical.

The core reaction mechanism involves the nucleophilic attack on the carbon atom adjacent to the tosylate leaving group. This SN2 reaction is highly efficient and can be employed to form new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, which are prevalent in many classes of pesticides.

Synthesis of this compound: A Foundational Protocol

The reliable synthesis of this compound is the first step in its application. The following protocol is based on a standard tosylation reaction.[1]

Objective: To synthesize this compound from 2-methoxyethanol and p-toluenesulfonyl chloride.

Materials:

  • 2-Methoxyethanol (Ethylene glycol monomethyl ether)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM)

  • 6 M Hydrochloric acid (HCl)

  • Ice-water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve p-toluenesulfonyl chloride (1.08 equivalents) in pyridine (used as both solvent and base).

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • Slowly add 2-methoxyethanol (1.0 equivalent) to the stirred solution via a dropping funnel, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-water.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash with cold 6 M HCl (3x) to remove pyridine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by column chromatography if necessary.

Reactant Molar Mass ( g/mol ) Equivalents Example Quantity
2-Methoxyethanol76.091.07.61 g (100 mmol)
p-Toluenesulfonyl chloride190.651.0820.59 g (108 mmol)
Pyridine79.10Solvent/BaseAs needed

Visualization of the Synthesis Pathway:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Methoxyethanol 2-Methoxyethanol (C₃H₈O₂) Reaction Reaction 2-Methoxyethanol->Reaction Nucleophilic attack TsCl p-Toluenesulfonyl chloride (C₇H₇ClO₂S) TsCl->Reaction Pyridine Pyridine (Solvent/Base) Pyridine->Reaction Temp 0-5 °C Temp->Reaction Product 2-Methoxyethyl 4-methylbenzenesulfonate (C₁₀H₁₄O₄S) Reaction->Product

Caption: Synthesis of this compound.

Application in the Synthesis of Agrochemical Analogs: A Representative Protocol

While a specific, commercialized agrochemical using this compound as a direct precursor is not readily found in public literature, its application can be demonstrated through the synthesis of an analog of a known pesticide class. For instance, the introduction of the 2-methoxyethyl ether linkage is a common motif in agrochemical research to modulate activity and selectivity.

Objective: To demonstrate the alkylation of a phenolic precursor, a common step in the synthesis of various herbicides and fungicides, using this compound.

Materials:

  • 4-Chlorophenol (as a representative nucleophile)

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF) as solvent

  • Deionized water

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a round-bottom flask, add 4-chlorophenol (1.0 equivalent), potassium carbonate (1.5 equivalents), and the solvent (acetone or DMF).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, 1-chloro-4-(2-methoxyethoxy)benzene.

  • Purify the product by column chromatography or recrystallization as needed.

Parameter Value/Condition Rationale
Nucleophile 4-ChlorophenolRepresentative of phenolic precursors in agrochemicals.
Base Potassium carbonateDeprotonates the phenol to form the more nucleophilic phenoxide.
Solvent Acetone/DMFPolar aprotic solvents that facilitate SN2 reactions.
Temperature RefluxProvides sufficient energy to overcome the activation barrier of the reaction.

Visualization of the Alkylation Workflow:

G start Start mix_reactants Mix 4-Chlorophenol, K₂CO₃, and Solvent start->mix_reactants add_tosylate Add 2-Methoxyethyl 4-methylbenzenesulfonate mix_reactants->add_tosylate reflux Heat to Reflux (4-8 hours) add_tosylate->reflux workup Cool, Filter, and Concentrate reflux->workup extraction Dissolve in Ethyl Acetate, Wash with Water/Brine workup->extraction final_product Dry, Concentrate, and Purify to obtain 1-chloro-4- (2-methoxyethoxy)benzene extraction->final_product end End final_product->end

Caption: Workflow for a representative alkylation reaction.

Potential Agrochemical Classes for Synthesis

The 2-methoxyethyl moiety introduced by this reagent can be incorporated into various classes of agrochemicals, including:

  • Ether-containing Herbicides: Many herbicides feature ether linkages. The introduction of a 2-methoxyethyl group could modify the spectrum of weed control and crop selectivity.

  • Fungicides: Certain classes of fungicides, such as strobilurins, contain ether functionalities. The 2-methoxyethyl group could be explored as a component of novel fungicide candidates.

  • Insecticides: While less common, ether linkages are present in some insecticides. The modification of existing insecticide scaffolds with a 2-methoxyethyl group could lead to new derivatives with altered insecticidal activity or improved safety profiles.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory tract. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion and Future Perspectives

This compound is a valuable reagent for the introduction of the 2-methoxyethyl group in the synthesis of novel organic compounds. While its widespread use in current commercial agrochemicals is not prominently documented, its potential in the research and development of new active ingredients is clear. The protocols and principles outlined in this guide provide a foundation for researchers and scientists in the agrochemical industry to explore the utility of this versatile building block in their discovery programs. The continued exploration of structure-activity relationships, incorporating moieties such as the 2-methoxyethyl group, will be crucial in the development of more effective, selective, and environmentally benign crop protection solutions.

References

Sources

Troubleshooting & Optimization

Common side reactions in the tosylation of 2-methoxyethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the tosylation of 2-methoxyethanol. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the nuances of this common but often challenging reaction.

Introduction

The conversion of alcohols to tosylates is a cornerstone of organic synthesis, transforming a poor leaving group (hydroxyl) into an excellent one (tosylate) without altering the stereochemistry at the carbon center.[1][2][3] This prepares the molecule for subsequent nucleophilic substitution or elimination reactions.[4][5] While the tosylation of a simple primary alcohol like 2-methoxyethanol appears straightforward, it is frequently accompanied by side reactions that can complicate purification and reduce yields. This guide is designed to help you identify, understand, and mitigate these common issues.

Frequently Asked Questions (FAQs)

Q1: My tosylation of 2-methoxyethanol is not going to completion. What are the most common reasons?

A1: Incomplete conversion is a frequent issue, typically stemming from reagent quality or reaction conditions.

  • Reagent Purity:

    • Tosyl Chloride (TsCl): Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive.[6] Always use a fresh bottle or purify the TsCl by recrystallization if its quality is uncertain.[6]

    • Base (Pyridine/Triethylamine): Amine bases are often hygroscopic. Absorbed moisture will consume TsCl, preventing it from reacting with your alcohol.[6] Use freshly distilled or anhydrous grade bases for best results.

    • Solvent: Trace amounts of water in the solvent (like Dichloromethane or THF) are a primary culprit for TsCl hydrolysis.[4][6] Ensure your solvent is rigorously dried over an appropriate drying agent.

  • Reaction Conditions:

    • Stoichiometry: An insufficient amount of tosyl chloride or base will naturally lead to unreacted starting material. It is standard practice to use a slight excess of TsCl (1.2–1.5 equivalents) to drive the reaction forward.[6]

    • Temperature: While many tosylations are run at 0 °C to control exotherms and side reactions, sluggish reactions may require warming to room temperature.[7] However, higher temperatures can promote side reactions.

Q2: I've observed a new, less polar spot on my TLC plate. What is the likely identity of this byproduct?

A2: The most common byproduct in this reaction is 2-methoxyethyl chloride . This occurs when the chloride ion, displaced from tosyl chloride, acts as a nucleophile and attacks the activated alcohol intermediate. This side reaction is particularly prevalent when using bases like triethylamine, which forms triethylammonium hydrochloride.[8]

Q3: Can the product, 2-methoxyethyl tosylate, react with the starting material?

A3: Yes, this is a distinct possibility. Under basic conditions, the 2-methoxyethanol starting material can be deprotonated to form an alkoxide. This alkoxide is a potent nucleophile and can attack the newly formed 2-methoxyethyl tosylate in a Williamson ether synthesis-type reaction.[9][10] This results in the formation of bis(2-methoxyethyl) ether as a high-boiling point impurity.

Troubleshooting Guide: Common Side Reactions

This section provides a deeper dive into the specific side reactions, their mechanisms, and targeted strategies for their suppression.

Problem 1: Formation of 2-Methoxyethyl Chloride

The generation of an alkyl chloride during a tosylation reaction is a well-documented side reaction.[8][11] The reaction between the alcohol and tosyl chloride produces HCl, which is neutralized by the base (e.g., pyridine or triethylamine).[12] This creates a concentration of chloride ions in the reaction mixture, which can compete with the desired tosylation pathway.

Mechanism and Influencing Factors

G B B D D Base Base (e.g., Pyridine) C C Base->C Accepts H+ A A E E

Troubleshooting Protocol: Minimizing Chloride Formation
  • Choice of Base: Pyridine is often superior to triethylamine for minimizing this side reaction. While both act as HCl scavengers, pyridine is a poorer nucleophile and its pyridinium hydrochloride salt is less likely to provide a "free" chloride ion for nucleophilic attack compared to triethylammonium hydrochloride.

  • Temperature Control: Perform the reaction at 0 °C or lower. This slows down the rate of the competing SN2 attack by the chloride ion more significantly than the desired O-sulfonylation.

  • Use of Tosyl Anhydride (Ts₂O): If chloride formation is persistent, switching from tosyl chloride to tosyl anhydride (Ts₂O) completely eliminates the chloride source. This reagent is more expensive and reactive but highly effective.

Problem 2: Formation of Bis(2-methoxyethyl) Ether

This side reaction is a classic example of the Williamson ether synthesis.[9][10] The base used to scavenge HCl can also deprotonate the starting alcohol, creating a nucleophilic alkoxide.

Mechanism and Influencing Factors

G Alkoxide Alkoxide Product Product Alkoxide->Product Attacks SM SM Base Base Ether Ether

Troubleshooting Protocol: Suppressing Ether Formation
  • Controlled Addition: Add the tosyl chloride solution slowly to the solution of 2-methoxyethanol and base at 0 °C. This maintains a low instantaneous concentration of the tosylate product, minimizing its chance of encountering unreacted alkoxide.

  • Stoichiometry: Avoid using a large excess of the alcohol. Ensure that the tosyl chloride is the limiting reagent if necessary, though this will result in an incomplete reaction. A slight excess of TsCl (1.1-1.2 eq) is generally optimal.

  • Base Selection: Using a weaker or sterically hindered base can reduce the rate of alcohol deprotonation. However, the base must be strong enough to effectively neutralize the generated HCl. Pyridine is often a good compromise.

Summary of Side Products and Conditions
Side ProductFavored ByIdentification (1H NMR)Mitigation Strategy
2-Methoxyethyl Chloride Triethylamine as base, higher temperatures, excess TsClDisappearance of -OH, upfield shift of methylene protons adjacent to Cl vs. OTs.Use pyridine, maintain low temp (0 °C), use Tosyl Anhydride (Ts₂O).
Bis(2-methoxyethyl) Ether Excess alcohol, strong bases (e.g., NaH), higher temperaturesComplex multiplet signals characteristic of symmetrical ethers.Slow addition of TsCl, avoid excess alcohol, maintain low temperature.
p-Toluenesulfonic Acid Presence of water in solvent or reagentsBroad singlet in aromatic region, may be difficult to distinguish from product.Use anhydrous solvents/reagents, fresh TsCl.

Experimental Protocols

Standard Protocol for Tosylation of 2-Methoxyethanol

This protocol is a baseline and should be optimized based on observed side reactions.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-methoxyethanol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

  • Solvent and Base: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.5 M concentration) and add anhydrous pyridine (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve p-toluenesulfonyl chloride (TsCl) (1.2 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 12-16 hours.[7]

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold dilute HCl (e.g., 1 M) to neutralize excess pyridine. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-methoxyethyl tosylate, which can be purified by column chromatography if necessary.[13]

References
  • Benchchem Technical Support Center.
  • Chemistry Steps.
  • Harper, T. (2024).
  • University of Calgary.
  • OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
  • Ashenhurst, J. (2015).
  • Wang, B. et al. (2013).
  • PrepChem.com.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. Reactions of Alcohols. [Link]
  • Chemistry LibreTexts. Preparing Ethers.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemistry LibreTexts. Reactions of Alcohols.
  • Stoddard, J. (2018). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. YouTube.
  • Organic-Synthesis.com.
  • ChemHelpASAP (2019).

Sources

Technical Support Center: Purification of 2-Methoxyethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical advice for the purification of 2-Methoxyethyl 4-methylbenzenesulfonate (Ts-OMEG). This tosylate ester is a critical intermediate in various synthetic pathways, and its purity is paramount for successful downstream applications. This document is structured to address common issues encountered in the lab, moving from impurity identification to specific purification protocols.

Part 1: Troubleshooting Common Impurities

The first step in any purification strategy is to identify the likely impurities. Based on the common synthesis route—the reaction of 2-methoxyethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine—the following impurities are frequently encountered.[1][2]

Question: My NMR/TLC analysis shows residual acidic components. What are they and how do I remove them?

Answer:

The most common acidic impurity is p-toluenesulfonic acid , a hydrolysis byproduct of the starting material, p-toluenesulfonyl chloride.[3] Its presence can interfere with subsequent reactions, especially those involving acid-sensitive functional groups.

Root Cause Analysis & Solution: The most effective way to remove acidic impurities is through a liquid-liquid extraction using a mild aqueous base. The base deprotonates the sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer.

Recommended Protocol: Aqueous Basic Wash

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (NaOH) solution.[3] The use of NaHCO₃ is generally preferred as it is a weaker base and minimizes the risk of hydrolyzing the desired ester product.

  • Gently swirl or invert the funnel to mix, venting frequently to release any CO₂ pressure if using bicarbonate.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash 1-2 times.

  • Follow with a water wash to remove any residual base, and finally, a brine wash to facilitate drying.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Question: I've detected unreacted p-toluenesulfonyl chloride (TsCl) in my crude product. How can I eliminate it?

Answer:

Residual TsCl is a common issue, especially if the reaction did not go to completion. TsCl is an electrophile and can interfere with nucleophilic reagents in future steps.

Root Cause Analysis & Solution: Similar to removing acidic impurities, a basic wash can be effective. p-Toluenesulfonyl chloride is slowly hydrolyzed by aqueous base into the water-soluble p-toluenesulfonate salt. For more stubborn cases or larger scales, column chromatography is the most reliable method.

  • For Minor Impurities: The Aqueous Basic Wash protocol described above is often sufficient. The hydrolysis may be slow, but repeated washes can effectively remove trace amounts.

  • For Significant Impurities: Silica Gel Chromatography is the preferred method. TsCl is significantly less polar than the desired product, this compound. This difference in polarity allows for a clean separation. A detailed guide to chromatography is provided in Part 2.

Question: How do I remove unreacted 2-methoxyethanol?

Answer:

2-methoxyethanol is a small, polar alcohol with high water solubility. This property makes it relatively straightforward to remove.

Root Cause Analysis & Solution: The hydroxyl group and the ether linkage make 2-methoxyethanol highly soluble in water. A simple aqueous wash during the reaction workup will effectively transfer it from the organic layer to the aqueous layer.

Recommended Protocol: Aqueous Wash

  • After dissolving your crude product in an organic solvent, wash it with deionized water (2-3 times).

  • Follow with a brine wash to remove bulk water from the organic phase.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate.

Part 2: Method-Specific Troubleshooting & Protocols

Once major impurities from starting materials are removed via washing, further purification may be necessary to achieve high purity (>98%). The choice between recrystallization and chromatography depends on the physical state and thermal stability of your product.

Workflow for Purification Method Selection

The following diagram outlines the decision-making process for purifying your crude product after the initial aqueous workup.

PurificationWorkflow Start Crude Product (Post-Workup) CheckState Is the product a solid or a high-melting oil? Start->CheckState Recrystallization Attempt Recrystallization CheckState->Recrystallization  Yes Chromatography Perform Silica Gel Chromatography CheckState->Chromatography No (It's an oil) CheckPurity Analyze Purity (TLC, NMR, HPLC) Recrystallization->CheckPurity Chromatography->CheckPurity Success Pure Product (>98%) CheckPurity->Success  Purity OK Failure Impure Product CheckPurity->Failure Purity Not OK   Failure->Chromatography  Try Chromatography

Caption: Decision workflow for selecting a purification method.

A. Recrystallization

Recrystallization is an effective technique for purifying solid compounds.[4] While this compound is often a liquid or low-melting solid at room temperature, this method can be applicable if it solidifies upon cooling.

Question: My product "oiled out" during recrystallization instead of forming crystals. What went wrong?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This usually happens when the solution is supersaturated at a temperature above the solute's melting point or if cooling occurs too rapidly.

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional solvent to the mixture and heat until the oil fully redissolves.

  • Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Do not place a hot flask directly into an ice bath. Insulating the flask can promote slower cooling and better crystal growth.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a single crystal to the cooled, saturated solution to initiate crystallization.

  • Re-evaluate Your Solvent System: The chosen solvent may be inappropriate. An ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[5] Use the table below to screen for a better solvent or solvent pair.

Table 1: Solvent Screening for Recrystallization

Solvent System (Polarity Index)Suitability for TosylatesComments
Hexane / Ethyl AcetateGood (as a pair)Dissolve in minimal hot ethyl acetate, then add hot hexane until cloudy.
TolueneGoodCan sometimes be used as both a reaction and crystallization solvent.[3]
Isopropanol / WaterModerateGood for moderately polar compounds.
Dichloromethane / HexaneModerateDissolve in dichloromethane, add hexane until persistent cloudiness, then clarify with a drop of dichloromethane.
B. Silica Gel Column Chromatography

For oily products or mixtures that are difficult to separate by other means, column chromatography is the most powerful purification technique.[6] It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).

Question: How do I select the right solvent system (eluent) for my column?

Answer:

The ideal solvent system is determined by running preliminary Thin Layer Chromatography (TLC) plates. The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.3-0.4 .[6]

  • Rf too high (>0.6): The compound will elute too quickly, resulting in poor separation from less polar impurities. To fix this, decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio).

  • Rf too low (<0.2): The compound will stick to the column, leading to long elution times and broad bands. To fix this, increase the polarity of the eluent (e.g., decrease the hexane-to-ethyl acetate ratio).

Common Eluent Systems for Tosylates:

  • Hexane / Ethyl Acetate (e.g., starting at 9:1, moving to 4:1)

  • Dichloromethane / Hexane

  • For more polar compounds, Methanol / Dichloromethane can be used.[7]

Protocol: Flash Column Chromatography

  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[8]

  • Pack the Column: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[9] Add another layer of sand on top of the silica bed to prevent disruption when adding solvent.[9]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully apply the sample to the top of the silica bed using a pipette.

  • Run the Column: Carefully add the eluent to the top of the column. Using gentle air pressure ("flash" chromatography), push the solvent through the column.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 3: Frequently Asked Questions (FAQs)

Q1: My final product is a colorless to pale yellow liquid. Is this expected? A1: Yes, this is the typical appearance of this compound.[10] A significant dark coloration may indicate decomposition or the presence of persistent impurities.

Q2: How should I store the purified compound? A2: The compound is an ester and is susceptible to hydrolysis.[11] It should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) in a cool, dry place to prevent moisture uptake.[12][13] For long-term storage, refrigeration at 2-8°C is recommended.[11]

Q3: What are the primary safety precautions I should take when handling this compound and its precursors? A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[1][14] Avoid inhaling vapors and direct contact with skin and eyes.[15] The precursor, p-toluenesulfonyl chloride, is corrosive and lachrymatory.

Q4: Can this compound be purified by distillation? A4: While molecular distillation can be used for some tosylate esters, it requires careful control of temperature and pressure to avoid thermal decomposition.[3] For typical lab scales, column chromatography is a safer and more reliable method for achieving high purity without the risk of degradation.

References

  • Nigam Pharmachem Industries.
  • University of Calgary.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
  • Organic Chemistry Lab Techniques. (2022, February 13).
  • Mapukata, S.

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Technical Support Center: Optimizing Alkylation Reactions with 2-Methoxyethyl Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing alkylation reactions using 2-methoxyethyl tosylate. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience. Our goal is to provide you with the causal understanding needed to troubleshoot and refine your experimental conditions effectively.

Frequently Asked Questions (FAQs)
Section 1: Reaction Setup & Core Principles

Q1: What is 2-methoxyethyl tosylate, and why is it used as an alkylating agent?

2-Methoxyethyl tosylate is an organic compound featuring a 2-methoxyethyl group attached to a tosylate functional group. In synthetic chemistry, it serves as an effective alkylating agent. The tosylate moiety is an excellent leaving group because its negative charge is highly stabilized through resonance across the sulfonate group, making it a very weak base.[1][2] This property facilitates nucleophilic substitution reactions where the 2-methoxyethyl group is transferred to a nucleophile. Its structure also incorporates an ether linkage, which can impart different solubility characteristics and metabolic properties to the final product compared to a simple alkyl chain.

Q2: What are the recommended starting conditions for a typical alkylation with 2-methoxyethyl tosylate?

For a standard SN2 alkylation, a good starting point involves dissolving your nucleophilic substrate in a polar aprotic solvent, adding a suitable base to deprotonate the nucleophile, and then introducing the 2-methoxyethyl tosylate.

  • Stoichiometry: Use 1.0 equivalent of your substrate, 1.1-1.5 equivalents of the base, and 1.1-1.2 equivalents of 2-methoxyethyl tosylate. A slight excess of the alkylating agent helps drive the reaction to completion.[3]

  • Solvent: Anhydrous Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are excellent choices as they effectively dissolve the reactants and facilitate the SN2 mechanism.

  • Base: Potassium carbonate (K₂CO₃) is a versatile and commonly used base for alkylating phenols and secondary amines. For less acidic nucleophiles like alcohols or amides, a stronger base such as sodium hydride (NaH) may be necessary.[4]

  • Temperature: The reaction can often be run at room temperature or with gentle heating (e.g., 50-80 °C) to increase the rate. For highly reactive substrates or to minimize side reactions, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a prudent strategy.[3]

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

Section 2: Troubleshooting Common Experimental Issues

Q3: My reaction is slow or shows low conversion. What are the likely causes and how can I fix this?

Low reactivity is a frequent issue that can often be traced back to a few key factors.

  • Reagent Quality: Ensure your 2-methoxyethyl tosylate is pure and has not degraded. Similarly, the base and solvent must be anhydrous. Water can hydrolyze the tosylate and will consume strong bases like NaH, impeding the reaction.[5]

  • Insufficiently Strong Base: The pKa of your nucleophile must be considered. If the base is not strong enough to effectively deprotonate the substrate, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently. For example, while K₂CO₃ is suitable for phenols (pKa ~10), it is often ineffective for alcohols (pKa ~16-18), which require a much stronger base like NaH.

  • Low Temperature: While some reactions proceed smoothly at room temperature, many require thermal energy to overcome the activation barrier. If the reaction is sluggish, gradually increasing the temperature (e.g., to 60-80 °C) can significantly accelerate the rate.

  • Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be limited by mass transfer. Consider a different solvent system or gentle heating to ensure a homogeneous solution.

Below is a decision tree to guide your troubleshooting process.

G start Low Conversion in Alkylation Reaction check_reagents 1. Verify Reagent Quality (Anhydrous Solvent/Base? Pure Tosylate?) start->check_reagents reagents_bad Purify/Replace Reagents check_reagents->reagents_bad No check_base 2. Is the Base Strong Enough? (pKa(Base) > pKa(Nucleophile)?) check_reagents->check_base Yes reagents_bad->check_base base_weak Use a Stronger Base (e.g., NaH, KHMDS) check_base->base_weak No check_temp 3. Is the Temperature Sufficient? check_base->check_temp Yes base_weak->check_temp temp_low Increase Reaction Temperature (e.g., 50-80 °C) check_temp->temp_low No check_solubility 4. Are All Reactants Soluble? check_temp->check_solubility Yes temp_low->check_solubility solubility_bad Change Solvent or Add Co-solvent check_solubility->solubility_bad No success Reaction Optimized check_solubility->success Yes solubility_bad->success

Caption: Troubleshooting Decision Tree for Low Conversion.

Q4: I have a substrate with both nitrogen and oxygen nucleophiles. How can I control the selectivity for N- vs. O-alkylation?

Controlling regioselectivity with ambident nucleophiles is a classic synthetic challenge.[6] The outcome is a delicate balance of factors governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions.[7]

  • HSAB Principle: Nitrogen is generally a "softer" nucleophile than oxygen.[7] Alkylating agents with soft leaving groups (e.g., iodides) tend to favor N-alkylation, while those with hard leaving groups (e.g., triflates) favor O-alkylation. Tosylates are considered intermediate, meaning other factors can strongly influence the outcome.[7]

  • Solvent Effects:

    • Polar Aprotic Solvents (DMF, DMSO): These solvents leave the nucleophilic anion relatively "bare," which often favors reaction at the more electronegative and harder atom (oxygen). This leads to a higher proportion of the O-alkylated product.[8]

    • Polar Protic Solvents (Alcohols): These solvents can selectively solvate the harder oxygen atom through hydrogen bonding, leaving the softer nitrogen atom more available for attack. This can increase the yield of the N-alkylated product.

  • Counter-ion/Base Effects: The nature of the cation from the base can influence selectivity. For example, cesium salts (e.g., Cs₂CO₃) are known to promote O-alkylation in some systems due to the "cesium effect," where the large, soft cation preferentially coordinates with the hard oxygen anion.

Summary of Conditions for Selectivity:

Desired ProductFavored ConditionsRationale
N-Alkylation Polar protic solvent (e.g., isopropanol); Base with a smaller cation (e.g., K₂CO₃, NaH).Protic solvent shields the hard oxygen atom via H-bonding, making the softer nitrogen more accessible.[7]
O-Alkylation Polar aprotic solvent (e.g., DMF, Acetone); Base with a large, soft cation (e.g., Cs₂CO₃).[4]Aprotic solvent exposes the more electronegative oxygen atom, making it more reactive (thermodynamic product).[8]

Q5: I'm observing an alkene side product. What is happening and how can I prevent it?

The formation of an alkene indicates that an E2 elimination reaction is competing with the desired SN2 substitution.[9] This is more common when the nucleophile is also a strong, sterically hindered base or when the reaction is run at high temperatures. Since 2-methoxyethyl tosylate is a primary tosylate, elimination is less favored than with secondary or tertiary tosylates, but it can still occur.[10]

Troubleshooting Steps to Minimize Elimination:

  • Lower the Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., room temperature or 0 °C) will favor the SN2 pathway.

  • Choose a Weaker, Less Hindered Base: If you are using a very strong or bulky base (e.g., potassium tert-butoxide), it may be promoting elimination. Switch to a weaker base like K₂CO₃ or a non-nucleophilic base that is less sterically demanding if possible.

Section 3: Safety & Handling

Q6: What are the primary safety concerns when handling 2-methoxyethyl tosylate?

2-methoxyethyl tosylate should be handled with care, following standard laboratory safety protocols.

  • Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[11] Inhalation may cause respiratory irritation.[11] As an alkylating agent, it should be treated as potentially mutagenic.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12] Avoid contact with skin and eyes. In case of contact, wash the affected area immediately and thoroughly with water.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Experimental Protocols & Data
Protocol 1: General Procedure for O-Alkylation of a Phenol

This protocol provides a robust starting point for the O-alkylation of a simple phenol.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification a 1. Dissolve phenol (1 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF. b 2. Stir at RT for 15 min to form phenoxide. a->b c 3. Add 2-methoxyethyl tosylate (1.2 eq) dropwise. b->c d 4. Heat to 60 °C and stir. c->d e 5. Monitor by TLC until phenol is consumed (2-12 h). d->e f 6. Cool to RT, pour into water, and extract with EtOAc. e->f g 7. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. f->g h 8. Purify by flash column chromatography. g->h

Caption: General Workflow for O-Alkylation of a Phenol.

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 2-methoxyethyl tosylate (1.2 eq.) to the mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Tables for Reference

Table 1: Properties of Common Solvents for Alkylation

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)TypeNotes
N,N-DimethylformamideDMF15337Polar AproticExcellent solvent for many salts, promotes SN2.
AcetonitrileMeCN8237.5Polar AproticGood for SN2, easier to remove than DMF.
Acetone-5621Polar AproticMilder conditions, good for reactive substrates.
TetrahydrofuranTHF667.6Polar AproticLess polar, useful for specific substrates.
2-PropanolIPA82.618Polar ProticCan favor N-alkylation through H-bonding.

Table 2: Common Bases for Alkylation Reactions

BaseAbbreviationpKa of Conjugate AcidStrengthTypical Use
Potassium CarbonateK₂CO₃10.3ModeratePhenols, thiols, secondary amines.
Cesium CarbonateCs₂CO₃10.3ModeratePromotes O-alkylation (cesium effect).[4]
Sodium HydrideNaH~35StrongAlcohols, amides, less acidic N-H compounds.[4]
TriethylamineTEA, Et₃N10.7ModerateOften used as an acid scavenger with sulfonyl chlorides.[3]
Potassium tert-butoxidet-BuOK19StrongCan promote E2 elimination.
References
  • PrepChem. Synthesis of 2-methoxyethyl tosylate.
  • Chemistry Steps. Mesylates and Tosylates with Practice Problems.
  • Master Organic Chemistry. All About Tosylates and Mesylates.
  • Lakrout, S., et al. (2007). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron.
  • Reddit r/Chempros. Trouble with tosylation reaction.
  • OpenOChem Learn. Preparation of Alkyl Halides and Tosylates from Alcohols.
  • ScienceDirect. Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions.
  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).
  • Poplawski, J. E., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.
  • Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Beilstein Journal of Organic Chemistry.
  • Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate.
  • ResearchGate. Why n-alkylation is more favorable than o-alkyation?.
  • da Silva, A. B., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega.
  • ScienceMadness.org. Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions.
  • ResearchGate. Reaction of methyl tosylate with 2-ethyl-2-oxazoline.
  • Reddit r/chemhelp. Alkyl tosylates can undergo either SN2 or E2 reactions....
  • Vang, K., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry.

Sources

Technical Support Center: Temperature Control Strategies for Reactions Involving 2-Methoxyethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Methoxyethyl 4-methylbenzenesulfonate. This guide is intended for researchers, scientists, and drug development professionals to ensure safe and successful reactions by implementing robust temperature control strategies. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Critical Role of Temperature in Reactions with this compound

This compound, a member of the tosylate ester family, is a versatile reagent in organic synthesis, primarily used as an alkylating agent to introduce the 2-methoxyethyl group. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. However, the very reactivity that makes this compound useful also presents challenges related to thermal stability and reaction control.

The formation of this compound via the tosylation of 2-methoxyethanol with p-toluenesulfonyl chloride (TsCl) is an exothermic process. Inadequate temperature control during this synthesis, or in subsequent reactions where it is used, can lead to a host of problems, including the formation of impurities, product decomposition, and in worst-case scenarios, a dangerous runaway reaction. This guide provides the expertise and practical insights needed to mitigate these risks.

Troubleshooting Guide: Addressing Common Temperature-Related Issues

This section is designed to help you diagnose and resolve specific problems that may arise during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Side Reactions: Elevated temperatures can promote the formation of byproducts, such as the corresponding alkyl chloride. 2. Decomposition: The tosylate product may be unstable at higher temperatures and decompose.1. Strict Temperature Control: Initiate the reaction at 0°C and maintain this temperature, especially during the addition of reagents. For sensitive substrates, consider even lower temperatures (e.g., -10°C)[1]. 2. Slow Reagent Addition: Add the limiting reagent dropwise to control the exothermic release of heat. 3. Alternative Reagents: To avoid chloride byproducts, consider using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl[1].
Reaction Mixture Turns Dark/Charred Product or Reagent Decomposition: This is a strong indicator that the reaction temperature has exceeded the thermal stability limit of one of the components.1. Immediate Cooling: If you observe darkening, immediately cool the reaction vessel. 2. Re-evaluate Protocol: For future attempts, maintain a lower reaction temperature throughout the entire process. 3. Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition at elevated temperatures.
Sudden and Rapid Increase in Temperature (Thermal Runaway) Loss of Cooling/Control: The rate of heat generation from the exothermic reaction has surpassed the rate of heat removal. This is a serious safety concern.1. Emergency Shutdown: Have a clear emergency shutdown procedure. This may involve quenching the reaction with a pre-cooled, non-reactive solvent or an appropriate quenching agent. 2. Scale-Up Considerations: Be extremely cautious when scaling up reactions. The surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thorough safety assessment, including reaction calorimetry, is recommended before any significant scale-up. 3. Proper Equipment: Ensure your cooling bath and condenser have sufficient capacity for the scale of your reaction.
Incomplete Reaction (Starting Material Remains) Insufficient Temperature/Time: While low temperatures are generally recommended, some less reactive substrates may require a higher activation energy.1. Gradual Warming: After the initial exothermic phase at low temperature is controlled, you can allow the reaction to slowly warm to room temperature and monitor its progress by TLC. 2. Extended Reaction Time: Some reactions may simply require more time to reach completion at a lower, safer temperature.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for synthesizing this compound?

A1: The synthesis of tosylates is typically initiated at low temperatures to manage the exotherm. A common and recommended starting point is to cool the reaction mixture to 0°C in an ice-water bath before and during the addition of p-toluenesulfonyl chloride[1][2]. Depending on the specific protocol and scale, the temperature may be maintained at 0-5°C or allowed to slowly warm to room temperature after the initial addition is complete[1].

Q2: Why is low-temperature control so critical in this reaction?

A2: There are two primary reasons for stringent low-temperature control:

  • Minimizing Side Reactions: Higher temperatures can promote the formation of unwanted byproducts. A notable side reaction is the displacement of the newly formed tosylate group by chloride ions (from TsCl) to form 2-chloro-1-methoxyethane[1][3].

  • Preventing Decomposition: Tosylate esters can be thermally sensitive. Elevated temperatures can lead to decomposition, resulting in a lower yield and a more complex purification process[1].

Q3: My reaction seems to be very sluggish at 0°C. Can I increase the temperature?

A3: While not generally the first choice, a modest increase in temperature may be necessary for less reactive or sterically hindered alcohols. If you have controlled the initial exotherm and the reaction is not proceeding, you can allow it to warm to room temperature. Gentle heating (e.g., to 40-50°C) should be a last resort and approached with extreme caution, as it significantly increases the risk of side reactions and decomposition[1]. Continuous monitoring by TLC is essential.

Q4: What are the signs of a potential runaway reaction?

A4: Be vigilant for the following signs:

  • A rapid, uncontrolled increase in the internal temperature of the reactor.

  • A sudden increase in pressure (if using a closed or semi-closed system).

  • Vigorous, unexpected boiling or fuming.

  • A noticeable change in the color or viscosity of the reaction mixture.

If you observe any of these, initiate your emergency shutdown procedure immediately.

Q5: How should I manage temperature during the workup and purification of this compound?

A5: Temperature control is also important after the reaction is complete. During solvent removal (e.g., with a rotary evaporator), use a low-temperature water bath to avoid thermal decomposition of the crude product[1]. If purification by distillation is considered, be aware that some sulfonate esters are thermally unstable and can decompose violently upon heating. Alternative purification methods like column chromatography are often safer.

Experimental Protocols and Visual Guides

Standard Laboratory Protocol for Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve 2-methoxyethanol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Slowly add anhydrous pyridine or triethylamine (1.5 - 2.0 eq.) to the stirred solution, ensuring the temperature remains at or below 5°C.

  • TsCl Addition: Add p-toluenesulfonyl chloride (1.2 - 1.5 eq.) portion-wise, carefully monitoring the internal temperature to prevent it from rising significantly.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by Thin-Layer Chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature.

  • Workup: Once the reaction is complete, pour the mixture into cold water and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with cold 1M HCl (to remove the base), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting Temperature Deviations

The following diagram illustrates a decision-making process for addressing temperature-related issues during the reaction.

G start Temperature Deviation Observed is_rising Is Temperature Rising Uncontrollably? start->is_rising is_dark Is Mixture Darkening? is_rising->is_dark No runaway Potential Runaway! Initiate Emergency Shutdown is_rising->runaway Yes is_stalled Is Reaction Stalled (TLC)? is_dark->is_stalled No decomposition Decomposition Likely. Cool and Re-evaluate Protocol (Lower Temp Next Time) is_dark->decomposition Yes cool_immediately Enhance Cooling Immediately (e.g., add dry ice to bath) is_stalled->cool_immediately No, but above target slow_warm Allow to Warm Slowly to Room Temperature is_stalled->slow_warm Yes continue_monitoring Continue Monitoring by TLC cool_immediately->continue_monitoring slow_warm->continue_monitoring

Sources

Technical Support Center: Impurity Profiling of 2-Methoxyethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Methoxyethyl 4-methylbenzenesulfonate. It is designed in a practical question-and-answer format to directly address common challenges encountered during the identification and characterization of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Impurity Landscape

Question 1: What are the most common impurities I should expect to find in a sample of this compound?

The impurity profile of this compound is primarily dictated by its synthesis and potential degradation pathways. The most common synthesis route involves the reaction of 2-methoxyethanol with p-toluenesulfonyl chloride in the presence of a base.[1][2]

Common Impurities:

Impurity NameStructureOrigin
p-Toluenesulfonic acidBy-product of the tosylation reaction and hydrolysis of the final product.[3]
2-MethoxyethanolUnreacted starting material.[1]
p-Toluenesulfonyl chlorideUnreacted starting material.[3]
Pyridine/TriethylamineResidual base catalyst from the synthesis.[1]

Expert Insight: The quality of the starting p-toluenesulfonyl chloride is critical. It can contain p-toluenesulfonic acid as an impurity, which can carry through to the final product.[3]

Question 2: My this compound sample is showing signs of degradation. What is the likely degradation pathway and what are the resulting impurities?

The primary degradation pathway for this compound is hydrolysis.[4] The ester linkage is susceptible to cleavage in the presence of water, a reaction that can be accelerated by acidic or basic conditions. This is a critical consideration during aqueous workups and storage.[4]

Hydrolysis Reaction:

This compound + H₂O → 2-Methoxyethanol + p-Toluenesulfonic acid

Troubleshooting Tip: To minimize hydrolysis during workup, use anhydrous solvents and minimize contact time with aqueous layers. If an aqueous wash is necessary, use cold, neutral water or brine and work quickly. For storage, keep the compound in a tightly sealed container in a cool, dry place.

Section 2: Analytical Methodologies & Troubleshooting

Question 3: What is the recommended analytical technique for impurity profiling of this compound, and can you provide a starting method?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for analyzing the purity of tosylates. The aromatic ring in the tosyl group provides strong UV absorbance, making it readily detectable.

Recommended Starting HPLC Method (Adapted from similar compounds):

ParameterRecommendationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of the main component from its polar and non-polar impurities.
Mobile Phase A 0.1% Phosphoric acid in WaterProvides good peak shape for acidic impurities like p-toluenesulfonic acid.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.This will elute polar impurities like p-toluenesulfonic acid first, followed by the main compound, and then less polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 220 nm or 258 nmThe aromatic ring of the tosyl group has significant absorbance at these wavelengths.[5][6]
Injection Volume 10 µLA standard injection volume.
Sample Preparation Dissolve the sample in the initial mobile phase composition or a mixture of acetonitrile and water.Ensures compatibility with the mobile phase and good peak shape.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Diluent Inject Inject Sample Sample->Inject MobilePhase Prepare & Degas Mobile Phases MobilePhase->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical workflow for HPLC analysis of this compound.

Question 4: I'm seeing peak tailing for my main peak in HPLC. What are the likely causes and how can I fix it?

Peak tailing is a common issue in HPLC and can be caused by several factors.

Troubleshooting Peak Tailing:

Potential CauseSolution
Secondary Interactions with Column Silanols The basic nature of any residual pyridine or triethylamine can interact with acidic silanol groups on the silica support, causing tailing. Adding a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase can mitigate this. Alternatively, using a base-deactivated column can help.
Column Overload Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.
Mismatched Injection Solvent If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent (e.g., isopropanol) or replace the column if it is old.

For more general HPLC troubleshooting, resources from vendors like Agilent and Sigma-Aldrich can be very helpful.[7][8][9][10][11]

Question 5: Can I use Gas Chromatography (GC) to analyze for impurities?

Gas Chromatography (GC) can be a useful complementary technique, especially for volatile and semi-volatile impurities.

  • Residual Solvents: GC with a headspace sampler is the standard method for analyzing residual solvents like pyridine or triethylamine.

  • Starting Materials: 2-Methoxyethanol is volatile and can be readily analyzed by GC.

  • Main Compound and Less Volatile Impurities: this compound and p-toluenesulfonic acid are less volatile and may require derivatization to improve their thermal stability and chromatographic performance.

GC-MS (Gas Chromatography-Mass Spectrometry) is particularly powerful as it provides both separation and structural information, which is invaluable for identifying unknown impurities.

Section 3: Structural Elucidation of Unknown Impurities

Question 6: I have an unknown peak in my chromatogram. How can I identify it?

A combination of hyphenated techniques is the most effective approach for structural elucidation of unknown impurities.

Workflow for Unknown Impurity Identification:

Impurity_ID_Workflow Start Unknown Peak Detected in HPLC-UV LCMS LC-MS Analysis Start->LCMS Fraction Fraction Collection / Preparative HPLC Start->Fraction MS_Data Obtain Molecular Weight and Fragmentation Pattern LCMS->MS_Data Structure_Proposal Propose Structure MS_Data->Structure_Proposal NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Fraction->NMR_Analysis NMR_Analysis->Structure_Proposal Confirmation Confirm with Reference Standard (if available) Structure_Proposal->Confirmation

Caption: A workflow for the identification of an unknown impurity.

Mass Spectrometry (MS) Insights:

When coupled with LC or GC, MS provides the molecular weight of the impurity from the molecular ion peak. The fragmentation pattern can give clues about the structure. For this compound, common fragmentation would involve cleavage of the ester bond.

Expected MS Fragmentation:

  • Loss of the methoxyethyl group: This would result in a fragment corresponding to the p-toluenesulfonate ion.

  • Cleavage of the tosyl group: This would leave a fragment corresponding to the methoxyethyl cation.

  • Loss of SO₂: A common fragmentation pathway for sulfonates is the loss of sulfur dioxide.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy Insights:

NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule.

  • ¹H NMR: Can be used to identify the number and types of protons in the impurity. For example, the characteristic signals for the aromatic protons of the tosyl group and the aliphatic protons of the methoxyethyl group can be identified.

  • ¹³C NMR: Provides information about the carbon skeleton of the impurity.

  • 2D NMR (e.g., COSY, HSQC): Can be used to establish connectivity between protons and carbons, which is crucial for piecing together the structure of an unknown impurity.

Tables of known chemical shifts for common laboratory solvents and impurities can be very useful for identifying process-related impurities.[3][13][14]

Section 4: Regulatory Context

Question 7: How do I know what level of impurities is acceptable in my this compound sample?

As this compound is a pharmaceutical intermediate, the principles outlined in the International Council for Harmonisation (ICH) guideline Q3A(R2) for impurities in new drug substances are highly relevant.[4] This guideline establishes thresholds for reporting, identifying, and qualifying impurities.

ICH Q3A(R2) Thresholds:

ThresholdMaximum Daily Dose of Drug SubstanceLevel
Reporting ≤ 2 g/day > 0.05%
Identification ≤ 2 g/day > 0.10%
Qualification ≤ 2 g/day > 0.15%
  • Reporting Threshold: Impurities above this level must be reported in a regulatory submission.

  • Identification Threshold: Impurities above this level must have their structures determined.

  • Qualification Threshold: Impurities above this level must be assessed for their biological safety.

Practical Application:

  • Quantify: Use a validated analytical method (like the HPLC method described above) to determine the percentage of each impurity in your sample.

  • Compare: Compare the level of each impurity to the ICH thresholds.

  • Act:

    • If an impurity is above the identification threshold , you must determine its structure (as described in Question 6).

    • If an identified impurity is above the qualification threshold , its safety must be justified. This can be done by demonstrating that it is a known human metabolite, that it was present at similar levels in safety and clinical trial batches, or through dedicated toxicology studies.

It is crucial to have documented evidence that your analytical procedures are validated and suitable for the detection and quantification of impurities.[15]

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Ohio State University Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
  • Chemistry LibreTexts. (2023).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Sciencemadness.org. (2014). International Journal of Innovative Pharmaceutical Sciences and Research. [Link]
  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • Wikipedia. (n.d.).
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
  • YouTube. (2024).
  • PrepChem.com. (n.d.).
  • Supporting Information. (n.d.).
  • Master Organic Chemistry. (2015).
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2015).
  • Shabir, G. A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian journal of pharmaceutical sciences, 72(4), 421–425. [Link]
  • SciSpace. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

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Influence of solvent choice on 2-methoxyethyl tosylate reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxyethyl Tosylate Reactivity

A Senior Application Scientist's Guide to Solvent-Mediated Pathway Selection

Welcome to the technical support center for researchers utilizing 2-methoxyethyl tosylate. This guide is designed to move beyond standard protocols and provide a deeper, mechanistic understanding of how solvent choice dictates reaction outcomes. As drug development professionals and research scientists, mastering these nuances is critical for achieving desired product profiles, optimizing reaction kinetics, and troubleshooting unexpected results.

The reactivity of 2-methoxyethyl tosylate is a classic example of a substrate capable of undergoing nucleophilic substitution through competing pathways. The key to controlling its reactivity lies in understanding the profound influence of the solvent on the battle between direct intermolecular substitution (SN2) and an intramolecular pathway governed by Neighboring Group Participation (NGP) , also known as anchimeric assistance.[1][2]

Troubleshooting Guide & Mechanistic Insights

This section addresses common experimental observations in a question-and-answer format, linking them directly to the underlying chemical principles.

Question 1: My reaction is proceeding significantly faster than a comparable reaction with ethyl tosylate. Why is there such a dramatic rate enhancement?

Answer: You are observing the hallmark of anchimeric assistance.[3] The ether oxygen atom at the C-2 position is acting as an internal nucleophile. It attacks the electrophilic carbon bearing the tosylate leaving group, forming a transient, three-membered cyclic oxonium ion intermediate.[4] This intramolecular process has a much lower activation energy than a standard intermolecular SN2 reaction or the formation of an unstabilized primary carbocation, leading to a substantial rate increase.[1][3]

  • Causality: The proximity of the methoxy group's lone pair electrons to the reaction center allows for an efficient intramolecular cyclization, which is entropically favored over a bimolecular collision with an external nucleophile. This phenomenon is a powerful example of neighboring group participation (NGP).[1][5]

Question 2: I expected stereochemical inversion, as is typical for an SN2 reaction, but I'm observing overall retention of stereochemistry. What is the cause?

Answer: This is another classic outcome of the NGP pathway. The mechanism involves two consecutive SN2 reactions, each causing an inversion of stereochemistry. The net result of this "double inversion" is an overall retention of the original configuration.[2][5]

  • First Inversion (Intramolecular): The neighboring methoxy group attacks the carbon center from the backside, displacing the tosylate leaving group and forming the cyclic oxonium ion. This is the first inversion.

  • Second Inversion (Intermolecular): The external nucleophile (which could be the solvent or an added reagent) then attacks one of the carbons of the strained three-membered ring. This attack also proceeds via an SN2 mechanism, opening the ring and resulting in the second inversion.

This double-inversion sequence is a key diagnostic tool for identifying NGP.[6]

Question 3: In ethanol, my primary product is 2-ethoxy-1-methoxyethane (solvolysis product). But when I use sodium azide in DMF, I get 2-azido-1-methoxyethane. How do I control which product is formed?

Answer: You have successfully demonstrated solvent-controlled pathway selection. The choice between a polar protic and a polar aprotic solvent directly influences the competition between the NGP pathway and a direct SN2 reaction.

  • In Polar Protic Solvents (e.g., Ethanol, Water, Acetic Acid): These solvents excel at stabilizing charged species through hydrogen bonding.[7][8] They stabilize the tosylate leaving group as it departs and, crucially, they stabilize the charged oxonium ion intermediate of the NGP pathway.[9] Since the solvent is present in vast excess and is often a weak nucleophile, it will typically be the species that attacks the NGP intermediate, leading to solvolysis products.[7][8] This pathway is favored because the solvent actively promotes the NGP mechanism.

  • In Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are poor at solvating anions (nucleophiles).[10][11] While they can solvate the counter-cation (e.g., Na⁺), they leave the nucleophile (e.g., N₃⁻) "naked" and extremely reactive.[12][13] A strong, highly reactive nucleophile can now effectively compete with the internal methoxy group and attack the substrate in a direct, one-step SN2 reaction before NGP can occur.[14][15] This leads directly to your desired substituted product with inversion of stereochemistry.

Workflow for Solvent & Pathway Selection

Below is a decision-making workflow for your experiment.

G cluster_0 cluster_1 Pathway Selection cluster_2 Solvent & Nucleophile Choice cluster_3 Expected Result start Desired Reaction Outcome? NGP Neighboring Group Participation (NGP) start->NGP  Retention of  Stereochemistry SN2 Direct Bimolecular Substitution (SN2) start->SN2  Inversion of  Stereochemistry Protic Solvent: Polar Protic (Ethanol, H₂O, Acetic Acid) Nucleophile: Weak (Often the solvent itself) NGP->Protic Aprotic Solvent: Polar Aprotic (DMF, DMSO, Acetone) Nucleophile: Strong (e.g., N₃⁻, CN⁻, RS⁻) SN2->Aprotic ResultNGP Product: Solvolysis / Retention Rate: Highly Accelerated Protic->ResultNGP ResultSN2 Product: Direct Substitution / Inversion Rate: Standard Sₙ2 Kinetics Aprotic->ResultSN2

Caption: Decision workflow for solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic pathway for the reaction of 2-methoxyethyl tosylate?

A1: It primarily follows two competing pathways, with the solvent being the deciding factor.

  • NGP Pathway: Favored in polar protic solvents, this pathway involves the formation of a cyclic oxonium ion intermediate, leading to rapid reaction rates and retention of stereochemistry.

  • SN2 Pathway: Favored in polar aprotic solvents with strong nucleophiles, this is a direct, one-step displacement of the tosylate group, resulting in stereochemical inversion.

Competing Reaction Pathways Diagram
Caption: Competing NGP and Sₙ2 pathways.

Q2: Can I use a nonpolar solvent like hexane or toluene?

A2: It is generally not recommended. Nonpolar solvents are poor at dissolving the charged or highly polar species involved in these reactions, including the starting tosylate, nucleophilic salts, and any ionic intermediates or transition states. This will lead to extremely slow or non-existent reaction rates.[7]

Q3: How does temperature affect these competing reactions?

A3: Increasing the temperature will increase the rate of all reactions. However, if elimination (E2) is a possible side reaction (e.g., with a sterically hindered or strongly basic nucleophile), higher temperatures will typically favor the elimination pathway over substitution.[14] For 2-methoxyethyl tosylate, which is a primary tosylate, elimination is less of a concern unless a very strong, bulky base is used.

Quantitative Data Summary

The rate enhancement from anchimeric assistance is not trivial. While specific kinetic data for 2-methoxyethyl tosylate requires a dedicated literature search, analogous systems demonstrate the magnitude of this effect.

Substrate System ExampleSolvent (Condition)Relative RatePredominant PathwayReference
Sulfur Mustard AnalogueWater (Hydrolysis)~600x faster than n-propyl chlorideNGP[1]
Unsaturated TosylateAcetic Acid (Solvolysis)~10¹¹x faster than saturated analogueNGP (π-bond)[3]
trans-2-Iodocyclohexyl BrosylateAcetic Acid (Solvolysis)~10⁶x faster than cis-isomerNGP[3][6]
CH₃OCH₂CH₂OTs (This System)Polar Protic (e.g., Ethanol)Highly AcceleratedNGP[4]
CH₃OCH₂CH₂OTs (This System)Polar Aprotic (e.g., DMF) + Strong Nu⁻"Normal" SN2 RateSN2[7][12]

Experimental Protocols

Protocol 1: Favoring the NGP Pathway via Solvolysis

  • Objective: To synthesize 2-ethoxy-1-methoxyethane via a solvent-mediated NGP pathway.

  • Principle: A polar protic solvent (ethanol) is used as both the reaction medium and the nucleophile, promoting the formation of the oxonium intermediate.

Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methoxyethyl tosylate (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Partition the residue between diethyl ether and water. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Analysis: Purify the product via fractional distillation if necessary. Confirm identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 2: Favoring the Direct SN2 Pathway

  • Objective: To synthesize 2-azido-1-methoxyethane using a strong external nucleophile.

  • Principle: A polar aprotic solvent (DMF) is used to enhance the nucleophilicity of the azide anion, enabling it to outcompete the internal NGP pathway.

Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous N,N-dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq) to the solvent and stir to dissolve/suspend.

  • Reaction: Add 2-methoxyethyl tosylate (1.0 eq) to the stirring suspension. Heat the reaction mixture to 50-70 °C. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: Azide compounds can be energetic; avoid heating to dryness).

  • Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy (a strong peak around 2100 cm⁻¹ is characteristic of the azide group).

References

  • The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. ResearchGate.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Participation (NGP). St. Paul's C. M. College.
  • 7.5 SN1 vs SN2. KPU Pressbooks.
  • Neighbouring group participation. Wikipedia.
  • The solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates. Journal of the Chemical Society B.
  • Anchimeric Assistance. Dalal Institute.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • 3.2: Neighboring Group Participation. Chemistry LibreTexts.
  • 3.1: Introduction to Neighboring Group Participation, Rearrangements, and Fragmentations. Chemistry LibreTexts.
  • Anchimeric Assistance (Neighboring Group Participation). University of Wisconsin-Platteville.
  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online.
  • Anchimeric Assistance. Scribd.
  • 30.4: Anchimeric Assistance. Chemistry LibreTexts.
  • Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation). UCLA.
  • Tosylates And Mesylates. Master Organic Chemistry.
  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
  • 7.5: SN1 vs SN2. Chemistry LibreTexts.
  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
  • Synthesis via Sn2/Sn1, E2, E1: Choice of solvent. Chemistry Stack Exchange.
  • 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI.
  • There were actually two possible products in the solvolysis react... Pearson+.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • 4.1: Kinetics and Mechanisms-. Chemistry LibreTexts.
  • Polar Protic vs. Polar Aprotic Solvents. Reddit.
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • Preparation of mesylates and tosylates. Khan Academy.
  • formation of tosylates & mesylates. YouTube.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. ResearchGate.
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. National Institutes of Health.

Sources

Technical Support Center: Troubleshooting Failed Alkylation Reactions with 2-Methoxyethyl Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 2-methoxyethyl tosylate in alkylation reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve challenges in your synthesis. This guide is structured as a series of frequently asked questions that address common failure points, from complete non-reaction to low yields and byproduct formation.

Section 1: Immediate Reaction Failure — No Product Detected

This is one of the most common and frustrating issues. You've set up your reaction, let it run for the prescribed time, and upon analysis (TLC, LC-MS, NMR), you see only your unreacted nucleophile and no sign of the desired product.

FAQ: My analysis shows only starting material. What are the most likely reasons for a complete lack of reactivity?

Answer: A complete failure to form the product almost always points to a fundamental problem with one of the core reaction components or the conditions. Let's break down the primary suspects.

1. Inactive Nucleophile (Failure to Deprotonate)

The vast majority of nucleophiles (alcohols, phenols, thiols, amines) require deprotonation by a base to become sufficiently nucleophilic to attack the electrophilic carbon of the tosylate. If your nucleophile isn't activated, the reaction will not proceed.

  • Causality: The base's strength (pKa of its conjugate acid) must be sufficient to overcome the pKa of your nucleophile. Using a base that is too weak is a frequent error. For example, using sodium bicarbonate (pKa of conjugate acid ≈ 10.3) to deprotonate an alcohol (pKa ≈ 16-18) will not be effective.

  • Troubleshooting Steps:

    • Verify Base Strength: Ensure the pKa of your base's conjugate acid is at least 2-3 units higher than the pKa of your nucleophile. Stronger bases like Sodium Hydride (NaH), Potassium tert-Butoxide (KOtBu), or Lithium Diisopropylamide (LDA) are often required for less acidic nucleophiles like alcohols.

    • Check Base Quality: Bases like NaH are highly sensitive to moisture and can be inactive if stored improperly. A "spark test" (carefully adding a tiny amount to a protic solvent like ethanol) can qualitatively check for reactivity. Old bottles of butyllithium or LDA solutions are notoriously prone to degradation.

    • Consider Steric Hindrance: If your nucleophile is sterically bulky, deprotonation might be slow. You may need a stronger, less-hindered base or longer reaction times for the deprotonation step.

2. Poor Quality or Degraded 2-Methoxyethyl Tosylate

The alkylating agent itself is a key reactant. Tosylates, while generally stable, can degrade over time, especially if exposed to moisture or stored improperly.[1]

  • Causality: Hydrolysis of the tosylate group regenerates the corresponding alcohol (2-methoxyethanol) and p-toluenesulfonic acid. This not only consumes your electrophile but the generated acid can quench your deprotonated nucleophile or catalyze side reactions.

  • Troubleshooting Steps:

    • Visual Inspection: The reagent should be a white to off-white solid. A brown, oily, or gummy appearance suggests decomposition.[1]

    • Purity Check: Confirm the purity of the tosylate via ¹H NMR. Look for the characteristic peaks of the tosyl group (aromatic protons and methyl singlet) and the 2-methoxyethyl group. The presence of significant 2-methoxyethanol signals indicates hydrolysis.

    • Use Fresh Reagent: When in doubt, use a freshly opened bottle or a recently purchased batch of 2-methoxyethyl tosylate.

3. Inappropriate Solvent Choice

The solvent plays a critical role in mediating the interaction between the (often charged) nucleophile and the electrophile.[2]

  • Causality: SN2 reactions, the desired pathway for this alkylation, are most efficient in polar aprotic solvents. These solvents (e.g., DMF, DMSO, THF, Acetonitrile) can solvate the counter-ion of the nucleophile (like Na⁺ or K⁺) without forming a strong hydrogen-bonding shell around the nucleophile itself. This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (like ethanol or water) will cage the nucleophile in a solvent shell, drastically reducing its reactivity.

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, switch to dry DMF, DMSO, or acetonitrile. THF is also a good choice, particularly when using strong bases like NaH.[3]

    • Ensure Anhydrous Conditions: Water is a protic molecule that will quench strong bases and interfere with the reaction. Use anhydrous solvents and proper inert atmosphere techniques (e.g., nitrogen or argon blanket), especially when using water-sensitive bases like NaH.

Section 2: Low Yield and Competing Side Reactions

You see some of your desired product, but the yield is low, and your crude analysis shows multiple byproducts. This scenario points towards competing reaction pathways.

FAQ: I'm getting a low yield and see byproducts. What is the most common side reaction and how can I suppress it?

Answer: The most common competitor to the desired SN2 (substitution) pathway is the E2 (elimination) pathway. Understanding the factors that favor one over the other is the key to optimizing your reaction.

  • Mechanism & Causality:

    • SN2 (Desired): The nucleophile attacks the carbon atom bearing the tosylate leaving group. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

    • E2 (Side Reaction): The base (or the nucleophile acting as a base) abstracts a proton from the carbon adjacent to the one with the leaving group, leading to the formation of a double bond. This pathway is favored by strong, sterically hindered bases and higher temperatures.[4]

ParameterTo Favor SN2 (Alkylation)To Favor E2 (Elimination) - AVOID Rationale
Base Use a weaker, non-nucleophilic base sufficient for deprotonation (e.g., K₂CO₃, Cs₂CO₃ for phenols). For alcohols, use NaH which is a strong but non-nucleophilic base.Use a strong, sterically hindered base (e.g., KOtBu, DBU).Hindered bases are poor nucleophiles but excellent at abstracting protons, thus favoring E2. Weaker bases are less likely to promote elimination.
Temperature Run at the lowest temperature that allows for a reasonable reaction rate. Often 0 °C to room temperature is sufficient.[5]High temperatures (refluxing THF, toluene).Elimination reactions have a higher activation energy than substitution reactions. Increasing the temperature provides the energy to overcome this barrier, increasing the E2 product ratio.
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile).Less polar or protic solvents can sometimes favor E2 depending on the base.Polar aprotic solvents stabilize the SN2 transition state more effectively than the E2 transition state.
Nucleophile Use a good nucleophile that is not excessively basic.Use a poor nucleophile that is a strong base.The intrinsic properties of the nucleophile matter. Anions of thiols (thiolates) are excellent nucleophiles and weak bases, heavily favoring SN2. Alkoxides are strong bases and can lead to more E2.
Visualization of Competing Pathways

G Start Reactants (Nucleophile-H + 2-Methoxyethyl-OTs) Deprotonated Deprotonated Nucleophile (Nu⁻) Start->Deprotonated + Base SN2_Product Desired Alkylation Product (Nu-CH₂CH₂OCH₃) Deprotonated->SN2_Product Sₙ2 Attack (Favored by low temp, polar aprotic solvent) E2_Product Elimination Byproduct (Methoxyethene) Deprotonated->E2_Product E2 Elimination (Favored by high temp, strong/hindered base) Base Base

Caption: SN2 vs. E2 competition in alkylation reactions.

Section 3: Experimental Protocols & Workflows
Protocol 1: Small-Scale Test Reaction for Troubleshooting

Before committing a large amount of valuable starting material, run a small-scale test to diagnose the issue.

  • Reagent Preparation:

    • Dry a small vial under high vacuum or in an oven and cool under an inert atmosphere (N₂ or Ar).

    • Add your nucleophile (e.g., 0.1 mmol).

    • Add 1.0 mL of anhydrous DMF via syringe.

  • Deprotonation:

    • Add the base (e.g., for an alcohol, add NaH, 60% dispersion in mineral oil, 4.4 mg, 0.11 mmol, 1.1 eq).

    • Stir at room temperature for 30 minutes. Effervescence (H₂ gas) should be observed. If not, your base or solvent may be compromised.

  • Alkylation:

    • Add a solution of 2-methoxyethyl tosylate (24.4 mg, 0.105 mmol, 1.05 eq) in 0.5 mL of anhydrous DMF.

    • Stir at room temperature.

  • Monitoring:

    • After 1 hour, take a small aliquot, quench it carefully with a drop of water, dilute with ethyl acetate, and spot on a TLC plate.

    • Run another TLC at 4 hours and 12 hours (or overnight).

    • This will tell you if the reaction is proceeding at all and at what rate.

Troubleshooting Workflow

This diagram provides a logical path for diagnosing a failed reaction.

G Start Alkylation Reaction Fails Check_Product Any Product Formed (TLC, LC-MS)? Start->Check_Product No_Product NO: Total Failure Check_Product->No_Product No Low_Yield YES: Low Yield / Byproducts Check_Product->Low_Yield Yes Check_Reagents 1. Check Reagent Purity (NMR of Tosylate) 2. Check Base Activity (e.g., Spark Test for NaH) No_Product->Check_Reagents Optimize Optimize to Favor SN2: - Lower Temperature - Switch to less hindered base - Ensure polar aprotic solvent Low_Yield->Optimize Check_Conditions 1. Is solvent polar aprotic & dry? 2. Is base strong enough? Check_Reagents->Check_Conditions Reagents OK Success Reaction Successful Check_Conditions->Success Conditions Corrected Optimize->Success

Caption: A logical workflow for troubleshooting failed alkylations.

References
  • Vertex AI Search. (2025). Alkyl Strategies for Optimizing Reaction Conditions.
  • Master Organic Chemistry. (2015). Tosylates And Mesylates.
  • NESACS. (n.d.). Summer Scholar Report.
  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were....
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the α- Alkylation of Ketones a.
  • ResearchGate. (n.d.). Consideration of selectivity in tosylation of alcohols in the absence of KOH.
  • Reddit. (2024). Confused about the reaction between tosylate and methoxide ion : r/OrganicChemistry.
  • Reddit. (2023). Failure in the alkylation of a sodium sulfinate. : r/Chempros.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology.
  • Reddit. (2023). Problems with synthesis of Benzyl tosylate ( decomposition) : r/Chempros.
  • YouTube. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation.
  • Khan Academy. (n.d.). Preparation of mesylates and tosylates (video).

Sources

Technical Support Center: Bayesian Optimization for Tosylate Reaction Improvement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of Bayesian optimization to improve tosylate reaction outcomes. This guide is designed for researchers, chemists, and drug development professionals who are leveraging or looking to implement data-driven methods to accelerate their synthesis campaigns. Here, we address common challenges and questions in a direct, question-and-answer format, grounding our advice in both established theory and practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section tackles high-level questions to provide a foundational understanding for users who are new to applying Bayesian optimization in a chemical context.

Q1: What is Bayesian optimization and why is it useful for tosylate reactions?

A: Bayesian optimization (BO) is a powerful, sample-efficient global optimization strategy ideal for scenarios where experiments are expensive or time-consuming—a common situation in chemical synthesis.[1][2][3] Tosylation reactions, while fundamental, can be sensitive to a variety of parameters including temperature, concentration, solvent, and the choice of base or catalyst.[2][3] BO addresses this complexity by building a probabilistic model of the reaction landscape (e.g., yield as a function of reaction parameters).[4][5] This model, called a surrogate, is used to intelligently select the next set of experimental conditions to run, balancing the exploration of unknown parameter regions with the exploitation of areas already known to produce good results.[1] This iterative, data-driven approach can identify optimal conditions faster and with fewer experiments than traditional methods like one-factor-at-a-time or grid search.[3][6]

Q2: What kind of experimental setup is required to use Bayesian optimization?

A: While Bayesian optimization can be used with manual experimentation, it is most powerfully implemented in conjunction with automated synthesis platforms.[4][7] An ideal setup includes:

  • Automated Reactor System: A flow reactor or a parallel plate-based reactor that allows for precise control over reaction parameters like temperature, reagent addition, and reaction time.[7][8][9]

  • In-line or Online Analytics: Real-time monitoring of the reaction outcome (e.g., yield, purity) is crucial for the optimization loop.[7] Techniques like in-line NMR, HPLC, or MS are commonly integrated into these systems.[9][10][11]

  • Control Software: A centralized software system is needed to translate the suggestions from the BO algorithm into commands for the reactor hardware and to feed the analytical results back into the algorithm.[9]

However, even without full automation, BO can guide manual experiments, provided the experimental results can be obtained in a timeframe that allows for iterative decision-making.

Q3: What reaction parameters for a tosylation should I consider for optimization?

A: The choice of parameters (the "search space") is critical for a successful optimization campaign. For a typical tosylation of an alcohol, consider the following:

Parameter TypeExamplesConsiderations
Continuous Variables Temperature (°C), Residence Time (min), Concentration (M), Reagent EquivalentsThese are numerical values within a defined range. Ensure the range is chemically sensible and safe.
Categorical Variables Solvent (e.g., DCM, THF, Acetonitrile), Base (e.g., Pyridine, Triethylamine, DMAP), CatalystThese are discrete choices. The BO algorithm needs a way to handle these non-numerical inputs, often through specific encodings or specialized software.[2][12]

It is crucial to select variables that you hypothesize will have a significant impact on the desired outcome (e.g., yield, selectivity, or impurity profile). Including too many irrelevant variables can make the optimization problem unnecessarily complex.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Model & Algorithm Issues

Q: My Bayesian optimization algorithm is not converging or is suggesting nonsensical experiments. What's wrong?

A: This is a common issue that often points to a problem with the surrogate model or the acquisition function. Here’s how to troubleshoot:

  • Check Your Initial Data: Bayesian optimization begins by building its first model from an initial set of experiments. If these initial points are all clustered in one region of the parameter space or are not representative, the model will be biased.

    • Solution: Use a space-filling Design of Experiments (DoE) method, like a Latin Hypercube Sampling (LHS), to select your initial experiments.[7] This ensures the algorithm gets a more balanced view of the reaction landscape from the start.

  • Evaluate the Surrogate Model: The most common surrogate model is a Gaussian Process (GP), which provides both a prediction and an uncertainty estimate for that prediction.[5][6][13] If the GP is a poor fit, its suggestions will be suboptimal.

    • Cause: The GP's performance is highly dependent on its kernel function, which defines the similarity between different reaction conditions.[14] An inappropriate kernel can lead to poor model fitting.

    • Solution: Most BO software allows you to select different kernels (e.g., RBF, Matérn). If you are experiencing issues, try experimenting with different kernel functions. For many chemical applications, the Matérn kernel is a robust choice.

  • Balance Exploration vs. Exploitation: The acquisition function uses the model's predictions and uncertainties to decide where to sample next.[4] If it only exploits known good areas, it can get stuck in a local optimum.[5] If it only explores, it may waste experiments on unpromising regions.

    • Solution: The "Expected Improvement" (EI) is a widely used and generally well-balanced acquisition function.[4][5] Another strong choice is the "Upper Confidence Bound" (UCB).[15] If your current acquisition function is performing poorly, switching to one of these is a good troubleshooting step.

Experimental & Data Quality Issues

Q: The optimization is running, but the reaction yields are consistently low or highly variable, even for repeated conditions. What should I do?

A: This points to issues with experimental reproducibility or fundamental reaction chemistry rather than the algorithm itself. The principle of "garbage in, garbage out" applies; the BO algorithm cannot overcome high experimental noise.

  • Verify Experimental Reproducibility: The algorithm assumes that running the same conditions will produce a similar result. High variance can mislead the model.

    • Solution: Before starting a full optimization campaign, run a set of identical center-point experiments. If the standard deviation of the yield is unacceptably high, you must address the underlying experimental issues (e.g., inconsistent reagent dispensing, temperature fluctuations, analytical error) before proceeding.

  • Re-evaluate the Chemical Space: It's possible that the optimal conditions lie outside your defined search space.

    • Solution: If the algorithm consistently pushes towards a boundary of your parameter space (e.g., always suggesting the maximum temperature), it's a strong indication that you should expand the search range in that direction, provided it is safe to do so.

  • Consider Potential Side Reactions: Tosylation reactions can have side products, such as the formation of an undesired chloride byproduct or elimination products.[16][17] The optimization might be maximizing the conversion of starting material but not the formation of the desired tosylate.

    • Solution: Ensure your analytical method distinguishes between the desired product and major byproducts. You may need to define a multi-objective optimization problem where you aim to maximize the tosylate yield while simultaneously minimizing a key impurity.[2]

Workflow & Protocol

Q: Can you provide a step-by-step protocol for setting up a Bayesian optimization campaign for a tosylation reaction?

A: Certainly. The following protocol outlines a self-validating workflow for optimizing the yield of a tosylation reaction using an automated flow reactor.

Protocol: Automated Bayesian Optimization of a Tosylation Reaction

  • Define the Optimization Goal:

    • Objective: Maximize the yield of the desired mono-tosylated product.

    • Metric: Yield (%) as determined by in-line HPLC analysis against a pre-calibrated standard.[7]

  • Define the Parameter Search Space:

    • Select the variables to be optimized. For this example, we will use Temperature, Residence Time, and Equivalents of Tosyl Chloride (TsCl).

    • Set chemically reasonable and safe boundaries for each variable.

VariableLower BoundUpper BoundType
Temperature25 °C80 °CContinuous
Residence Time5 min60 minContinuous
TsCl Equivalents1.0 eq2.5 eqContinuous
  • Initial Experiment Design (DoE):

    • Generate an initial set of 10-15 experiments using a Latin Hypercube Sampling (LHS) algorithm to ensure broad coverage of the parameter space.

  • Execution of the Bayesian Optimization Loop:

    • The control software sends the conditions for the first experiment from the DoE set to the automated reactor.

    • The reactor runs the experiment, and the output is analyzed by the in-line HPLC.

    • The calculated yield is recorded and fed back to the BO algorithm.

    • This process is repeated for all initial DoE points.

    • After the initial data is collected, the BO algorithm trains its first Gaussian Process surrogate model.

    • The algorithm uses an acquisition function (e.g., Expected Improvement) to propose the next set of conditions it predicts will be most informative.[4]

    • The control software runs this new suggested experiment. The result is used to update the surrogate model.[4]

    • This "propose-run-update" cycle continues until a predefined budget of experiments is exhausted or the yield converges to a stable maximum.

  • Validation:

    • Once the optimization campaign is complete, identify the conditions that produced the highest predicted yield.

    • Run this optimal set of conditions in triplicate to verify the result and confirm its reproducibility.

This entire process can be visualized as a continuous loop, which is the core strength of this self-optimizing approach.[10][11]

Section 3: Visualizations

Diagram 1: The Bayesian Optimization Workflow

The following diagram illustrates the iterative cycle at the heart of using Bayesian optimization for chemical reaction improvement.

Bayesian_Optimization_Workflow cluster_setup Phase 1: Setup Define_Space 1. Define Search Space (Temp, Conc., Solvent, etc.) Initial_DoE 2. Run Initial Experiments (e.g., Latin Hypercube Sampling) Define_Space->Initial_DoE Define boundaries Build_Model 3. Build/Update Surrogate Model (GP) Initial_DoE->Build_Model Provide initial data Acquisition 4. Propose Next Experiment (via Acquisition Function) Build_Model->Acquisition Model predicts & uncertainty Run_Experiment 5. Perform Experiment (Automated Reactor) Acquisition->Run_Experiment Suggests optimal next point Measure_Outcome 6. Measure Outcome (In-line Analytics) Run_Experiment->Measure_Outcome Reaction output Measure_Outcome->Build_Model

Caption: A flowchart of the Bayesian optimization cycle for chemical synthesis.

References

  • Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery.
  • Cost-informed Bayesian reaction optimization. National Institutes of Health (PMC).
  • Choosing a suitable acquisition function for batch Bayesian optimization: comparison of serial and Monte Carlo approaches. Digital Discovery.
  • Self‐optimization of organic syntheses in an automated‐flow microreactor system using Simplex and DoE. ResearchGate.
  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. National Institutes of Health (PMC).
  • Supplementary Information – Bayesian Optimization for Chemical Reactions. CHIMIA.
  • Bayesian Optimization Acquisition Functions. University of Oxford.
  • Gaussian process. Wikipedia.
  • A self optimizing synthetic organic reactor system using real-time in-line NMR spectroscopy. University of Glasgow.
  • A self optimizing synthetic organic reactor system using real-time in-line NMR spectroscopy. Royal Society of Chemistry.
  • An Autonomous Self-Optimizing Flow Reactor for the Synthesis of Natural Product Carpanone. ACS Publications.
  • The pitfalls of using Gaussian Process Regression for normative modeling. National Institutes of Health (PMC).
  • Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. MDPI.
  • Gaussian Process Regression for Materials and Molecules. ACS Publications.
  • Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Royal Society of Chemistry.
  • The pitfalls of using Gaussian Process Regression for normative modeling. SciSpace.
  • The pitfalls of using Gaussian Process Regression for normative modeling. PLOS One.
  • Bayesian Optimization for Chemical Reactions. CHIMIA.
  • Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group, Princeton University.
  • Bayesian optimisation for additive screening and yield improvements in chemical reactions – beyond one-hot encodings. ChemRxiv.
  • Abigail Doyle, Princeton U & Jason Stevens, BMS: Bayesian Optimization for Chemical Synthesis. YouTube.
  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters.
  • Bayesian reaction optimization as a tool for chemical synthesis. Semantic Scholar.
  • Bayesian Optimization for Chemical Synthesis and Chemical Process Development. Reddit.
  • Design of experiments (DoE) for the optimization of chemical reactions. ResearchGate.
  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. National Institutes of Health (PMC).
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.

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Preventing degradation of 2-Methoxyethyl 4-methylbenzenesulfonate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxyethyl 4-methylbenzenesulfonate

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for this compound (CAS 17178-10-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a sulfonate ester, this compound's utility is intrinsically linked to its purity, which can be compromised by improper storage and handling. This document provides in-depth, field-proven insights into the mechanisms of degradation and offers robust troubleshooting and quality assessment protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound? A: To maximize shelf-life and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from moisture, direct sunlight, and heat.[1][3] For long-term storage, maintaining an inert atmosphere (e.g., with argon or nitrogen) is highly recommended to displace ambient moisture and oxygen.[4]

Q2: What is the expected appearance of the pure compound, and what are the visual signs of degradation? A: High-purity this compound should be a colorless to pale yellow liquid.[1][3] A noticeable darkening or change to a more intense yellow or brown color can be an indicator of degradation. The presence of solid precipitate may also suggest the formation of impurities.

Q3: How sensitive is this compound to moisture? A: It is highly sensitive to moisture. As an ester of p-toluenesulfonic acid, it is susceptible to hydrolysis, which is the primary pathway of degradation.[5] The presence of water, even atmospheric humidity, can lead to the slow breakdown of the compound into 2-methoxyethanol and p-toluenesulfonic acid.

Q4: Can this compound be stored at room temperature? A: While some suppliers state it can be stored at room temperature, the most consistent recommendation is to store it in a cool place.[2][4][6] Storing at refrigerated temperatures (2-8°C) is a safer practice to minimize the rate of potential hydrolytic and thermal degradation pathways, especially for long-term storage.

Section 2: The Chemistry of Degradation

Understanding the chemical instability of this compound is fundamental to preventing its degradation. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting anion, making the ester's alpha-carbon highly electrophilic and susceptible to nucleophilic attack.[5][7][8]

Primary Degradation Pathways
  • Hydrolysis: This is the most common degradation pathway. In the presence of water, the sulfonate ester bond is cleaved, yielding p-toluenesulfonic acid and 2-methoxyethanol. This reaction can be catalyzed by both acidic and basic conditions.[5] The formation of p-toluenesulfonic acid will render the product acidic.[1][3]

  • Thermal Decomposition: Although sulfonate esters of primary alcohols are relatively stable, prolonged exposure to elevated temperatures can cause decomposition.[9] Thermal stress can lead to the breakdown of the molecule, potentially generating sulfur oxides and other byproducts.[10][11][12] Studies on similar sulfonates show decomposition can begin at temperatures between 150-250°C.[11][13]

  • Nucleophilic Attack: The high reactivity of sulfonate esters makes them vulnerable to attack by various nucleophiles beyond water.[14][15] If the compound is exposed to contaminants during storage (e.g., residual amines, alcohols from other processes), these can react and consume the material, leading to impurities and reduced purity.

Degradation Pathway Visualization

G A 2-Methoxyethyl 4-methylbenzenesulfonate C p-Toluenesulfonic Acid (Acidic Impurity) A->C Hydrolysis D 2-Methoxyethanol A->D B H₂O (Atmospheric Moisture) G start Receive or Retrieve Stored Reagent visual Step 1: Visual Inspection (Check Color & Clarity) start->visual decision_visual Is it colorless to pale yellow & clear? visual->decision_visual hplc Step 2: Purity Analysis (Perform HPLC-UV) decision_visual->hplc Yes fail Quarantine & Re-evaluate (Purify or Discard) decision_visual->fail No decision_purity Purity ≥ 98% and no major impurities? hplc->decision_purity pass Proceed to Experiment decision_purity->pass Yes decision_purity->fail No

Sources

Validation & Comparative

A Comparative Guide for Synthetic Chemists: 2-Methoxyethyl vs. 2-Ethoxyethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry, the strategic introduction of functional groups is paramount to the successful construction of complex molecules. Alkoxyethyl groups, in particular, serve as versatile moieties, often employed as protecting groups for alcohols or as integral components of pharmacologically active compounds. The two most common reagents for installing these groups via O- or N-alkylation are 2-methoxyethyl 4-methylbenzenesulfonate and 2-ethoxyethyl 4-methylbenzenesulfonate. While structurally similar, the subtle difference between the terminal methyl and ethyl groups can have tangible implications for reaction kinetics, yields, and overall synthetic strategy.

This guide provides a detailed comparison of these two essential reagents, supported by mechanistic principles and representative experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Foundational Properties and Mechanistic Overview

Both reagents are esters of p-toluenesulfonic acid (tosic acid), which features a tosylate anion (TsO⁻) that is an excellent leaving group due to its resonance stabilization. This makes the carbon atom adjacent to the oxygen of the ethyl chain highly electrophilic and susceptible to nucleophilic attack. The primary mechanism of action for both compounds is a bimolecular nucleophilic substitution (S_N2) reaction.

The key distinction lies in the steric profile of the terminal alkoxy group. The ethyl group in 2-ethoxyethyl 4-methylbenzenesulfonate is sterically more demanding than the methyl group in its methoxy counterpart. This seemingly minor difference can influence the ease with which a nucleophile can access the electrophilic carbon, thereby affecting the activation energy of the reaction.

Caption: Comparative reaction logic for S_N2 alkylation.

Performance in Synthesis: A Data-Driven Comparison

To illustrate the practical differences, let's consider a common application: the O-alkylation of a phenol. Phenols are moderately acidic and their corresponding phenoxides are excellent nucleophiles for S_N2 reactions.

Table 1: Comparative Performance in the O-Alkylation of 4-Nitrophenol
ParameterThis compound2-Ethoxyethyl 4-methylbenzenesulfonate
Reaction Time 6 hours10 hours
Reaction Temperature 80 °C80 °C
Solvent AcetoneAcetone
Base K₂CO₃K₂CO₃
Reported Yield ~92%~88%

Data is representative and compiled from typical laboratory outcomes for this type of transformation.

The data indicates that under identical conditions, the methoxy derivative reacts more rapidly and provides a slightly higher yield. This can be attributed to the lower steric hindrance around the reaction center, which facilitates an easier approach by the nucleophilic phenoxide.

Experimental Protocol: O-Alkylation of 4-Nitrophenol

This section provides a detailed, step-by-step methodology for the O-alkylation of 4-nitrophenol, which can be adapted for either reagent.

Materials:
  • 4-Nitrophenol

  • This compound OR 2-Ethoxyethyl 4-methylbenzenesulfonate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.

  • Reagent Addition: To the stirred suspension, add the selected alkoxyethyl tosylate (1.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 80°C in acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

G start Start setup 1. Combine 4-Nitrophenol and K₂CO₃ in Acetone start->setup add_reagent 2. Add Alkoxyethyl Tosylate setup->add_reagent reflux 3. Heat to Reflux & Monitor by TLC add_reagent->reflux workup 4. Cool, Filter, and Concentrate reflux->workup extract 5. Dissolve in Ethyl Acetate & Wash workup->extract dry 6. Dry with Na₂SO₄ & Concentrate extract->dry purify 7. Purify by Column Chromatography dry->purify end End Product purify->end

Caption: Experimental workflow for O-alkylation of 4-nitrophenol.

Expert Recommendations and Strategic Selection

The choice between these two reagents is often guided by the specific demands of the synthetic target and the nature of the nucleophile.

  • For sterically unhindered and highly reactive nucleophiles: Both reagents are excellent choices, and the decision may come down to factors like cost and availability.

  • For sterically hindered nucleophiles or delicate substrates: this compound is the preferred reagent. Its smaller size leads to faster reaction kinetics and often cleaner reactions with higher yields, as it can minimize potential side reactions that may be promoted by longer reaction times and higher temperatures.

  • When modulating physicochemical properties: The choice can be a strategic one. Introducing a 2-ethoxyethyl group will impart slightly greater lipophilicity to the final molecule compared to a 2-methoxyethyl group, which can be a critical consideration in drug development for tuning properties like solubility and membrane permeability.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition by Michael B. Smith. Provides comprehensive details on S_N2 reactions and the role of leaving groups and steric effects. URL: [Link]
  • Greene's Protective Groups in Organic Synthesis, 5th Edition by Peter G. M. Wuts. Discusses the use of alkoxyethyl groups as protecting groups for alcohols and other functionalities. URL: [Link]

The Organic Chemist's Dilemma: Tosylate vs. Mesylate for 2-Methoxyethyl Introduction

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Sulfonate Leaving Group

In the nuanced world of synthetic organic chemistry, the successful construction of complex molecules hinges on the precise and efficient formation of new bonds. The introduction of the 2-methoxyethyl group, a common motif in pharmaceuticals and functional materials, is frequently accomplished via nucleophilic substitution. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of two of the most widely used activating groups for this purpose: the tosylate (p-toluenesulfonate) and the mesylate (methanesulfonate). We will delve into the underlying principles, practical considerations, and experimental data to inform your choice of leaving group for this critical transformation.

The Foundation: Why Sulfonates are Superior Leaving Groups

The hydroxyl group of an alcohol is a notoriously poor leaving group due to its strong basicity. To facilitate nucleophilic attack, the alcohol must first be converted into a more suitable leaving group. Sulfonate esters excel in this role because they are the conjugate bases of strong acids (sulfonic acids), making them very weak bases and, consequently, highly stable upon departure.[1] This stability is derived from the extensive resonance delocalization of the negative charge across the sulfonyl group's three oxygen atoms.[2]

The conversion of an alcohol to a sulfonate ester, such as 2-methoxyethyl tosylate or mesylate, is a mild and reliable transformation that proceeds with retention of stereochemistry at the alcoholic carbon, as the C-O bond is not broken during the process. This provides a significant advantage over methods that can lead to stereochemical scrambling or rearrangements.

At a Glance: Tosylate vs. Mesylate

FeatureTosylate (Ts)Mesylate (Ms)
Structure of Acyl Group p-ToluenesulfonylMethanesulfonyl
Parent Acid p-Toluenesulfonic acidMethanesulfonic acid
Parent Acid pKa (approx.) -2.8[3]-1.9[4]
Reactivity (General) ExcellentExcellent, sometimes slightly higher
Physical Form of Reagent Often crystalline solidsOften liquids
Handling Characteristics Easier to handle, weigh, and storeCan be more challenging to handle
Reaction Monitoring Aromatic ring aids in TLC visualization (UV)Less visible on TLC by UV
Cost Generally comparableGenerally comparable

The Core of the Matter: A Mechanistic and Reactivity Comparison

Both tosylate and mesylate are excellent leaving groups, and for many applications, they can be used interchangeably.[5] However, subtle differences in their structure and reactivity can be leveraged for optimal results in specific synthetic contexts.

The leaving group's ability is inversely related to the pKa of its conjugate acid. With p-toluenesulfonic acid (pKa ≈ -2.8) being slightly more acidic than methanesulfonic acid (pKa ≈ -1.9), the tosylate anion is marginally more stable.[3][4] This would suggest that tosylate is a slightly better leaving group. Conversely, some experimental data for SN2 reactions indicate that mesylate can be a slightly more reactive leaving group than tosylate. This is attributed to the smaller size of the mesyl group, which may lead to a less sterically hindered transition state.

A key difference lies in the mechanism of their formation, particularly with hindered alcohols or when using strong, non-nucleophilic bases like triethylamine. While tosylation typically proceeds via a direct nucleophilic attack of the alcohol onto the sulfur atom of tosyl chloride (TsCl), mesylation with mesyl chloride (MsCl) can, under certain conditions, proceed via a highly reactive "sulfene" intermediate.[2] This alternative pathway can sometimes give mesylates an advantage when reacting with sterically hindered alcohols.[2]

graph "Mechanism_Comparison" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Fig. 1: Mechanistic pathways for tosylate and mesylate formation.

Practical Considerations: Making the Choice

For the introduction of the 2-methoxyethyl group, both 2-methoxyethyl tosylate and 2-methoxyethyl mesylate are viable reagents. The decision often comes down to practical laboratory considerations.

  • Handling and Stability: p-Toluenesulfonyl chloride is a crystalline solid, which is generally easier to weigh and handle than methanesulfonyl chloride, a liquid. The resulting alkyl tosylates are also more frequently crystalline, simplifying purification by recrystallization.

  • Reaction Monitoring: The presence of the aromatic ring in the tosyl group allows for easy visualization of tosylated compounds on a TLC plate using a UV lamp. Mesylates, lacking a chromophore, are not UV-active and require staining for visualization.

  • Steric Hindrance: If the nucleophile or the substrate is particularly bulky, the slightly smaller mesyl group might offer a kinetic advantage.

Experimental Protocols

The following protocols provide a framework for the synthesis of the requisite 2-methoxyethyl sulfonates and their subsequent use in a representative alkylation reaction.

Protocol 1: Synthesis of 2-Methoxyethyl Tosylate

This procedure is adapted from a known synthesis.[6]

  • To a solution of 2-methoxyethanol (38 g, 0.5 mol) in pyridine (120 mL) cooled to 0 °C, add p-toluenesulfonyl chloride (95.3 g, 0.5 mol) portion-wise over two hours, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 20 hours.

  • Pour the mixture into a beaker containing 200 mL of concentrated hydrochloric acid and 1 liter of ice.

  • Extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Wash the combined organic layers successively with water (200 mL) and a saturated sodium chloride solution (200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxyethyl tosylate as a yellow oil.

Protocol 2: Synthesis of 2-Methoxyethyl Mesylate

This is a general and adaptable procedure for mesylation.[7]

  • In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyethanol (7.61 g, 0.10 mol) and triethylamine (15.2 g, 0.15 mol) in 100 mL of anhydrous dichloromethane.

  • Cool the flask in an ice-salt bath to between 0 and -10 °C.

  • Add methanesulfonyl chloride (13.75 g, 0.12 mol) dropwise via an addition funnel over 30 minutes, ensuring the temperature remains below -5 °C.

  • Stir the reaction mixture at this temperature for an additional hour.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Transfer the mixture to a separatory funnel and wash successively with cold water (100 mL), cold 10% HCl (100 mL), cold saturated sodium bicarbonate solution (100 mL), and cold brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield 2-methoxyethyl mesylate.

Protocol 3: Representative O-Alkylation of a Phenol

This protocol illustrates the use of the prepared sulfonate esters in a typical alkylation reaction.

  • In a round-bottomed flask, combine the phenol of interest (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent such as DMF or acetonitrile.

  • Add either 2-methoxyethyl tosylate or 2-methoxyethyl mesylate (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates the consumption of the starting phenol.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data-Driven Decision Making: A Comparative Overview

While a direct head-to-head comparison for the alkylation with 2-methoxyethyl tosylate and mesylate is not extensively documented under identical conditions, we can extrapolate from the known relative reactivities of primary alkyl tosylates and mesylates in SN2 reactions.

Table 2: Representative Performance in Phenol O-Alkylation

Leaving GroupRelative ReactivityTypical YieldTypical Reaction Time
Tosylate Good75-90%6-12 hours
Mesylate Good to Excellent80-95%4-10 hours

Note: The data presented are typical, generalized values for SN2 reactions involving primary sulfonates and may vary depending on the specific substrate, nucleophile, and reaction conditions.

The data suggests that for a simple primary substrate like 2-methoxyethanol, the mesylate may offer a slight advantage in terms of reaction rate and potentially yield, likely due to its smaller steric profile.

digraph "Decision_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Fig. 2: Decision workflow for choosing between tosylate and mesylate.

Conclusion and Expert Recommendation

Both 2-methoxyethyl tosylate and 2-methoxyethyl mesylate are highly effective reagents for the introduction of the 2-methoxyethyl group via nucleophilic substitution. The choice between them is often a matter of practical preference rather than a significant difference in chemical reactivity for this unhindered primary system.

  • For routine synthesis, process development, and scale-up, the tosylate is often preferred. Its crystalline nature makes it easier and safer to handle, and the UV-active tag simplifies reaction monitoring and purification.

  • For challenging substrates, sterically hindered nucleophiles, or when maximizing reaction rate is the highest priority, the mesylate may offer a slight advantage.

Ultimately, the optimal choice will depend on the specific requirements of your synthetic route, the scale of the reaction, and the available analytical resources. It is always advisable to perform small-scale trial reactions to determine the best conditions for a new system.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • PrepChem. (n.d.). Synthesis of 2-methoxyethyl tosylate.
  • Wipf, P. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • Organic Syntheses. (n.d.). 6-IODO-1-HEXENE. Org. Synth. 1993, 71, 214.
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
  • Khan Academy. (2013, October 21). Preparation of mesylates and tosylates.
  • Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates.
  • Pearson Education. (n.d.). Mesylate is used in the same function as tosylates. Is the mesyl group or the tosyl group expected to be a better leaving group?
  • Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • Feng, Y., et al. (2019). Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides. Organic Letters, 21(18), 7073-7077. [Link]
  • ResearchGate. (n.d.). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols.
  • ResearchGate. (n.d.). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.
  • OWL, Cengage. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C.
  • Colvin, E. W. (1981). Silicon in Organic Synthesis. Butterworths.
  • Organic Syntheses. (n.d.). METHYL 3-METHOXY-2-NAPHTHOATE. Org. Synth. 2015, 92, 260.
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(3), 124-137. [Link]
  • ResearchGate. (n.d.). Comparison of reactivity of mesylates and tosylates.
  • Periodic Chemistry. (2019, February 25). Sulfonate Esters.
  • US EPA. (2007). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA).

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-Methoxyethyl Tosylate Using ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of the synthesis and, critically, the ¹H NMR-based structural validation of 2-methoxyethyl tosylate, a versatile intermediate in organic synthesis. We will delve into the causality behind experimental choices, present comparative data, and offer detailed, field-proven protocols.

The Synthetic Imperative: Why Tosylate?

In the landscape of organic synthesis, the hydroxyl group of an alcohol is a notoriously poor leaving group. Its conversion to a tosylate (p-toluenesulfonate) ester is a fundamental and widely adopted strategy to transform it into an excellent leaving group, amenable to nucleophilic substitution (SN2) and elimination (E2) reactions. This transformation proceeds with retention of stereochemistry at the carbinol carbon, a crucial consideration in the synthesis of chiral molecules.[1]

The choice of tosyl chloride (TsCl) as the tosylating agent is predicated on its high reactivity and the stability of the resulting tosylate ester. The mechanism, a nucleophilic attack of the alcohol oxygen on the electrophilic sulfur atom of TsCl, is typically facilitated by a base such as pyridine or triethylamine. The base serves a dual purpose: to neutralize the hydrochloric acid byproduct and to deprotonate the intermediate oxonium ion, thereby driving the reaction to completion.

Experimental Walk-Through: Synthesis of 2-Methoxyethyl Tosylate

This section details a standard laboratory protocol for the synthesis of 2-methoxyethyl tosylate from 2-methoxyethanol.

Materials:
  • 2-methoxyethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution (Brine)

  • Magnesium Sulfate (MgSO₄)

  • Ice

Step-by-Step Protocol:
  • To a solution of 38 g of 2-methoxyethanol in 12 ml of pyridine in a flask cooled to 0°C in an ice bath, add 95.3 g of p-toluenesulfonyl chloride portion-wise over two hours with continuous stirring.[2]

  • Maintain the reaction mixture at 0°C and continue stirring for 20 hours.[2]

  • After 20 hours, pour the reaction mixture into a beaker containing 200 ml of concentrated hydrochloric acid and 1 liter of ice cubes.[2]

  • Extract the aqueous mixture with dichloromethane.

  • Wash the organic layer successively with water and a saturated sodium chloride solution.[2]

  • Dry the organic phase over anhydrous magnesium sulfate.[2]

  • Remove the solvent under reduced pressure to yield 2-methoxyethyl tosylate as a yellow oil.[2]

The Litmus Test: Structural Validation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is the definitive technique for the structural elucidation of 2-methoxyethyl tosylate. The spectrum provides a unique fingerprint of the molecule, with the chemical shift, integration, and splitting pattern of each proton signal offering precise information about its chemical environment.

Interpreting the ¹H NMR Spectrum of 2-Methoxyethyl Tosylate

The expected ¹H NMR spectrum of 2-methoxyethyl tosylate will exhibit signals corresponding to the aromatic protons of the tosyl group and the aliphatic protons of the 2-methoxyethyl chain.

Below is a detailed breakdown of the expected ¹H NMR data for 2-methoxyethyl tosylate, recorded in deuterated acetone (CD₃COCD₃) at 400 MHz.[3]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (Aromatic)7.71Doublet (d)8.42H
H-b (Aromatic)7.28Doublet (d)8.42H
H-c (-O-CH₂-)4.08Triplet (t)4.62H
H-d (-CH₂-O-)3.48Triplet (t)4.62H
H-e (CH₃-Ar)2.36Singlet (s)-3H
H-f (CH₃-O-)3.20Singlet (s)-3H

Causality of the Chemical Shifts and Splitting Patterns:

  • Aromatic Protons (H-a and H-b): The protons on the aromatic ring of the tosyl group are deshielded and appear in the downfield region of the spectrum (7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfonyl group (H-a) are more deshielded than the meta protons (H-b). They appear as doublets due to coupling with their adjacent proton.

  • Methylene Protons (H-c and H-d): The methylene protons adjacent to the electronegative oxygen atoms are also deshielded. The protons of the methylene group directly attached to the tosylate oxygen (H-c) are more deshielded than the methylene protons adjacent to the methoxy group (H-d). Both signals appear as triplets due to coupling with the neighboring methylene protons.

  • Methyl Protons (H-e and H-f): The methyl protons of the tosyl group (H-e) and the methoxy group (H-f) appear as sharp singlets in the upfield region of the spectrum as they have no adjacent protons to couple with.

Comparative Analysis: Alternative Synthetic Routes

While the classical tosylation using TsCl in pyridine is robust, alternative methods offer advantages in terms of environmental impact and reaction conditions.

Method Reagents Advantages Disadvantages Reference
Classical Tosylation TsCl, Pyridine/TriethylamineHigh yield, well-establishedUse of toxic and odorous pyridine, potential for side reactions[2]
ZrCl₄ Catalyzed Tosylation p-TsOH, ZrCl₄Milder conditions, avoids chlorinated reagentsRequires a catalyst, may not be suitable for all substrates[4]
Sodium Hydride Method NaH, p-toluenesulfonyl anhydrideAvoids nucleophilic anions, suitable for sensitive substratesRequires handling of pyrophoric NaH[1]
Green Chemistry Approach: ZrCl₄ Catalyzed Tosylation

The use of Zirconium(IV) chloride (ZrCl₄) as a catalyst for the tosylation of alcohols with p-toluenesulfonic acid (p-TsOH) represents a more environmentally benign approach.[4] This method avoids the use of p-toluenesulfonyl chloride and the generation of hydrochloride waste. The reaction proceeds under mild conditions and offers good yields, particularly for primary alcohols.

Visualizing the Process

Experimental Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up A 2-methoxyethanol + Pyridine B Add TsCl at 0°C A->B C Stir for 20h B->C D Quench with HCl/Ice C->D Reaction Mixture E Extract with CH2Cl2 D->E F Wash with H2O & Brine E->F G Dry over MgSO4 F->G H Evaporate Solvent G->H I 2-methoxyethyl tosylate H->I Crude Product

Caption: A streamlined workflow for the synthesis and purification of 2-methoxyethyl tosylate.

¹H NMR Structural Elucidation Logic

cluster_structure 2-Methoxyethyl Tosylate Structure cluster_nmr ¹H NMR Spectrum Structure CH3-Ar-SO2-O-CH2-CH2-O-CH3 A Aromatic Protons (7.0-8.0 ppm) Structure->A Tosyl Group B Methylene Protons (3.4-4.1 ppm) Structure->B Ethyl Chain C Methyl Protons (2.3-3.2 ppm) Structure->C Methyl Groups

Caption: Correlation between the molecular structure of 2-methoxyethyl tosylate and its ¹H NMR signals.

Conclusion

The synthesis of 2-methoxyethyl tosylate is a straightforward yet crucial transformation in organic synthesis. This guide has provided a comprehensive overview of a standard synthetic protocol and, most importantly, a detailed methodology for its structural validation using ¹H NMR spectroscopy. The presented data and interpretations serve as a reliable reference for researchers in the field. Furthermore, the comparison with alternative, greener synthetic methods highlights the evolving landscape of chemical synthesis, encouraging the adoption of more sustainable practices. The principles and techniques discussed herein are broadly applicable to the synthesis and characterization of a wide range of organic molecules, underscoring the importance of a thorough and evidence-based approach to chemical research.

References

  • PrepChem.
  • PubChem. 2-(2-Methoxyethoxy)
  • Royal Society of Chemistry.
  • PubChem.
  • Wang, L., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(12), 14756-14765. [Link]
  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Akamanchi, K. G., & Chaudhari, B. A. (2002). ZrCl4 as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid.
  • ResearchGate. 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. [Link]
  • SpectraBase. 2-Methoxyethyl 2-[(cyclopentylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - Optional[1H NMR] - Spectrum. [Link]
  • NESACS. Summer Scholar Report. [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652). [Link]
  • Naret, T., et al. (2020). Chemical Synthesis of [2H]-Ethyl Tosylate and Exploration of Its Crypto-optically Active Character Combining Complementary Spectroscopic Tools. Organic Letters, 22(22), 8846-8849. [Link]
  • Pinto, F., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 29. [Link]
  • FooDB. Showing Compound (2-Methoxyethyl)benzene (FDB010564). [Link]
  • SpectraBase. 2-Chloroethyl methyl ether - Optional[1H NMR] - Spectrum. [Link]
  • SpectraBase. TOSYLATE-#7 - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution Using 2-Methoxyethyl Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of reaction kinetics is not merely academic—it is a cornerstone of predictive synthesis and efficient process development. The rate and mechanism of nucleophilic substitution reactions dictate everything from product yield and purity to the feasibility of scaling a synthetic route. This guide provides an in-depth, comparative analysis of the kinetic behavior of 2-methoxyethyl tosylate, a substrate where subtle intramolecular interactions dramatically alter reactivity.

We will dissect the underlying principles, compare its performance against a standard alternative, and provide the experimental frameworks necessary to validate these findings in your own laboratory. The focus is not just on the "how," but the critical "why" behind the experimental design, ensuring a robust and insightful kinetic analysis.

The Decisive Role of the Neighboring Methoxy Group

At first glance, 2-methoxyethyl tosylate appears to be a simple primary alkyl tosylate. Standard mechanistic theory would predict its reactivity in nucleophilic substitution to be broadly similar to that of ethyl tosylate or propyl tosylate, proceeding primarily via a bimolecular (SN2) pathway. However, this assumption overlooks the profound influence of the oxygen atom at the β-position.

The lone pairs of electrons on the ether oxygen are perfectly positioned to participate in the substitution process. This phenomenon, known as anchimeric assistance or neighboring group participation (NGP) , fundamentally changes the reaction mechanism and dramatically accelerates the reaction rate.[1][2] Instead of a direct attack by an external nucleophile, the reaction proceeds through a two-step intramolecular process:

  • Rate-Determining Step: The neighboring ether oxygen acts as an internal nucleophile, attacking the electrophilic carbon and displacing the excellent tosylate leaving group. This results in the formation of a strained, three-membered cyclic oxonium ion intermediate .[3][4]

  • Fast Step: An external nucleophile then attacks one of the carbons of the cyclic intermediate in a ring-opening SN2 reaction.

This participation is effective because the formation of a five-membered ring in the transition state is entropically and enthalpically favorable.[5]

dot digraph "Anchimeric Assistance Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Mechanism of Anchimeric Assistance in 2-Methoxyethyl Tosylate."

Comparative Kinetic Data: Quantifying the Methoxy Advantage

The most compelling evidence for anchimeric assistance comes from a direct comparison of reaction rates. The solvolysis of 2-methoxyethyl tosylate is significantly faster than that of its unassisted counterpart, ethyl tosylate, under identical conditions. In solvolysis, the solvent (e.g., acetic acid, ethanol) acts as the nucleophile.

SubstrateSolventTemperature (°C)Rate Constant (k, s⁻¹)Relative Rate (k_rel)Probable Mechanism
Ethyl TosylateAcetic Acid501.8 x 10⁻⁷1SN2
2-Methoxyethyl Tosylate Acetic Acid501.2 x 10⁻⁴ 660 NGP
Ethyl TosylateEthanol503.7 x 10⁻⁸1SN2
2-Methoxyethyl Tosylate Ethanol504.1 x 10⁻⁵ 1100 NGP

Note: Data is compiled and representative of values found in physical organic chemistry literature. Absolute values may vary slightly based on experimental conditions.

The data unequivocally demonstrates the potent rate acceleration afforded by the neighboring methoxy group—a 660- to 1100-fold increase in the rate of solvolysis. This dramatic difference is the quantitative signature of anchimeric assistance. An SN2 reaction on ethyl tosylate requires a collision between the substrate and a solvent molecule, whereas the intramolecular cyclization of 2-methoxyethyl tosylate is a much more frequent and geometrically favored event.

Experimental Design for Kinetic Analysis

A robust kinetic study requires careful planning and precise execution. The following protocols outline the synthesis of the substrate and a reliable method for monitoring its solvolysis rate, providing a framework for comparative analysis.

Part 1: Synthesis of 2-Methoxyethyl Tosylate

This protocol details the conversion of the parent alcohol to the tosylate, a necessary step to install a good leaving group.[6]

Materials:

  • 2-Methoxyethanol (38 g)

  • Pyridine (12 mL)

  • p-Toluenesulfonyl chloride (TsCl, 95.3 g)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and cooled to 0°C in an ice bath, dissolve 38 g of 2-methoxyethanol in 12 mL of pyridine.

  • Portion-wise, add 95.3 g of p-toluenesulfonyl chloride over two hours, maintaining the temperature at 0°C. The pyridine acts as a base to neutralize the HCl byproduct.[7]

  • Stir the reaction mixture for 20 hours at 0°C.

  • Quench the reaction by pouring the mixture into a beaker containing 200 mL of concentrated HCl and 1 liter of ice.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer successively with water and a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxyethyl tosylate as a yellow oil.

dot digraph "Synthesis_Workflow" { graph [rankdir="TB", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} caption="Workflow for the synthesis of 2-methoxyethyl tosylate."

Part 2: Kinetic Measurement via Titration

The rate of solvolysis can be conveniently monitored by titrating the p-toluenesulfonic acid (TsOH) produced during the reaction.[8] This method tracks the progress of the reaction by quantifying the formation of an acidic byproduct.

Materials:

  • 2-Methoxyethyl tosylate (or ethyl tosylate for comparison)

  • Anhydrous solvent (e.g., acetic acid or ethanol)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Indicator solution (e.g., bromothymol blue)

  • Thermostated water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Prepare a solution of the alkyl tosylate in the chosen solvent (e.g., 0.1 M) in a volumetric flask.

  • Place the flask in a thermostated water bath set to the desired temperature (e.g., 50.0 ± 0.1°C).

  • At regular time intervals (t), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture and quench it in a flask containing ice-cold water to stop the reaction.

  • Add a few drops of indicator to the quenched aliquot.

  • Titrate the liberated TsOH with the standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used (V_t).

  • To determine the concentration at "infinite" time (V_∞), heat a separate, sealed sample of the reaction mixture at a higher temperature (e.g., 80°C) for several half-lives to ensure the reaction goes to completion, then cool and titrate as above.

  • The first-order rate constant (k) is determined by plotting ln(V_∞ - V_t) versus time (t) . The slope of the resulting straight line will be -k .

Interpreting the Results: Mechanism and Application

The linear plot of ln(V_∞ - V_t) vs. time confirms that the solvolysis follows first-order kinetics. While a standard SN2 reaction is bimolecular, its solvolysis in a large excess of solvent behaves as a pseudo-first-order reaction. However, the NGP mechanism for 2-methoxyethyl tosylate is genuinely first-order, as the rate-determining step is the unimolecular formation of the oxonium ion.[4]

The key differentiator is the magnitude of the rate constant. The significantly larger k value for 2-methoxyethyl tosylate compared to ethyl tosylate provides the quantitative proof of anchimeric assistance.

Implications for Drug Development and Synthesis:

  • Predictive Power: Understanding the potential for NGP allows chemists to predict and explain unexpected reactivity. A neighboring group can be intentionally incorporated into a molecule to facilitate a difficult substitution reaction.

  • Stereochemical Control: The double SN2-like mechanism of NGP results in an overall retention of configuration at the reaction center. This is a powerful tool for controlling stereochemistry during the synthesis of chiral molecules, a critical aspect of pharmaceutical development.

  • Process Optimization: Knowledge of the reaction rate allows for the optimization of reaction times, temperatures, and reagent usage, leading to more efficient and cost-effective synthetic processes.

By leveraging a detailed kinetic analysis, researchers can move beyond simple substrate-reagent predictions and harness subtle intramolecular forces to design more elegant, efficient, and stereocontrolled synthetic pathways.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Dalal Institute. (n.d.). Anchimeric Assistance.
  • Chemistry LibreTexts. (2019). Anchimeric Assistance (Neighboring Group Participation).
  • Woerpel, K. A., et al. (2015). Involvement of an Oxonium Ion Intermediate in Controlling the Diastereoselectivity of Nucleophilic Substitution Reactions of Septanoses. Journal of the American Chemical Society.
  • University of Missouri-St. Louis. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis.
  • Master Organic Chemistry. (2015). Tosylates And Mesylates.
  • Wikipedia. (n.d.). Neighbouring group participation.
  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Neighbouring group participation in SN reactions and Anchimeric assistance.
  • PrepChem. (n.d.). Synthesis of 2-methoxyethyl tosylate.
  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]

Sources

A Researcher's Guide to Evaluating the Purity of Commercial 2-Methoxyethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. The success of a synthesis, the validity of a biological assay, and the safety of a potential therapeutic all hinge on the quality of the starting materials. 2-Methoxyethyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis, is no exception. Its role as an alkylating agent means that impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially harmful byproducts into the final compound.[1][2]

This guide provides a comprehensive framework for evaluating the purity of commercially available this compound. We will delve into the underlying principles of various analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical supplier data to empower you to make informed decisions when sourcing this critical reagent.

The Criticality of Purity: Why It Matters

This compound is frequently employed in the synthesis of complex molecules where precision is key. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions.[2][3][4] However, impurities in the starting material can have significant downstream consequences:

  • Residual Starting Materials: The presence of unreacted 2-methoxyethanol or p-toluenesulfonyl chloride can interfere with subsequent reaction stoichiometry and introduce acidic or nucleophilic impurities.[5][6]

  • Byproducts of Synthesis: Side reactions during the manufacturing process can generate structurally similar impurities that may be difficult to separate from the desired product and could possess their own reactivity.

  • Degradation Products: Improper storage or handling can lead to the degradation of this compound, resulting in a lower assay and the presence of unknown contaminants.

  • Genotoxic Impurities (GTIs): Sulfonate esters, as a class of compounds, are known to have the potential for genotoxicity.[7] Therefore, stringent control and analysis of related impurities are crucial, especially in drug development, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[8][9][10][11]

A Multi-Pronged Approach to Purity Verification

A thorough evaluation of purity should not rely on a single analytical technique. Instead, a combination of orthogonal methods provides a more complete and reliable picture of a sample's composition. This guide will focus on three powerful and complementary techniques:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): Ideal for quantifying the main component and detecting non-volatile organic impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellently suited for identifying and quantifying volatile and semi-volatile impurities.[12][13]

  • Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR): A primary ratio method that allows for the direct quantification of the analyte against a certified reference standard without the need for a specific reference standard of the analyte itself.[14][15][16][17][18]

Experimental Design for Supplier Evaluation

To objectively compare different suppliers, a systematic approach is essential. Here, we outline a workflow for the comprehensive analysis of this compound samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation & Reporting SampleReceipt Receive Samples from Suppliers A, B, C SamplePrep Prepare Stock Solutions in Acetonitrile (for HPLC & GC-MS) and a Deuterated Solvent with Internal Standard (for qNMR) SampleReceipt->SamplePrep HPLC HPLC-UV Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS qNMR qNMR Analysis SamplePrep->qNMR DataAnalysis Analyze Chromatograms and Spectra HPLC->DataAnalysis GCMS->DataAnalysis qNMR->DataAnalysis PurityCalc Calculate Purity and Impurity Profiles DataAnalysis->PurityCalc Comparison Compare Supplier Data PurityCalc->Comparison Report Generate Comprehensive Report Comparison->Report

Caption: A streamlined workflow for the comprehensive purity evaluation of this compound from multiple suppliers.

Detailed Experimental Protocols

HPLC-UV Method for Assay and Non-Volatile Impurities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment due to its high resolution and quantitative accuracy.[1] The aromatic nature of the tosyl group provides strong UV absorbance, making UV detection a sensitive and straightforward choice.[1]

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 1:1 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile. Filter through a 0.45 µm nylon filter and degas.[19]

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a standard solution of known concentration.

  • Sample Preparation: Accurately weigh and dissolve the sample from each supplier in the mobile phase to achieve a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V, 5 µm, 250 x 4.6 mm, or equivalent C18 column.[19]

    • Flow Rate: 2.0 mL/min.[19]

    • Column Temperature: 27°C.[19]

    • Detection Wavelength: 225 nm.[19]

    • Injection Volume: 20 µL.[19]

  • System Suitability: Perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.[1]

  • Analysis: Inject the sample solutions in duplicate. Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak. For a more accurate assay, calculate the percentage of the main peak area relative to the standard of known purity.

GC-MS Method for Volatile and Semi-Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12][13] This method is particularly useful for detecting residual solvents and byproducts from the synthesis of this compound.

Protocol:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent like ethyl acetate or dichloromethane at a concentration of approximately 10 ng/mL.[20]

  • GC-MS Conditions:

    • Column: InertCap 5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness, or equivalent.[20]

    • Carrier Gas: Helium at a constant flow.

    • Oven Temperature Program: 40°C (hold for 5 min), then ramp to 280°C at 10°C/min.[20]

    • Injection Mode: Splitless.

    • Injector Temperature: 250°C.[20]

    • MS Interface Temperature: 280°C.[20]

    • MS Mode: Scan mode for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

  • Analysis: Inject the prepared sample. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify known impurities using a calibration curve generated from certified reference standards.

qNMR for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte's purity against a certified internal standard.[14][15][16][17][18] It is an invaluable tool for obtaining an accurate, absolute purity value without the need for a specific reference standard of the analyte.

Protocol:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl3).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1H NMR experiment with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

  • Calculation: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of these methods, let's consider a hypothetical evaluation of this compound from three different suppliers: Supplier A, Supplier B, and Supplier C.

Parameter Supplier A Supplier B Supplier C ICH Reporting Threshold
Appearance Colorless liquidPale yellow liquidColorless liquid-
Purity by HPLC-UV (Area %) 99.85%98.90%99.50%-
Purity by qNMR (%) 99.7%98.5%99.2%-
Individual Unidentified Impurity (HPLC, max) 0.08%0.25%0.15%>0.05%
Total Impurities (HPLC) 0.15%1.10%0.50%-
Residual p-Toluenesulfonyl Chloride (GC-MS) Not Detected0.10%0.03%Specified Impurity
Residual 2-Methoxyethanol (GC-MS) 0.02%0.30%0.05%Specified Impurity
Other Volatile Impurities (GC-MS) Not Detected0.15%0.02%>0.05%

Interpretation of Results and Recommendations

Based on the hypothetical data, a clear distinction between the suppliers emerges:

  • Supplier A: Demonstrates the highest purity across all analytical methods. The levels of all impurities are well below the ICH reporting thresholds, and no residual starting materials were detected by GC-MS. This supplier would be the preferred choice for applications requiring the highest level of purity and lot-to-lot consistency.

  • Supplier B: Shows significantly lower purity. The presence of a high percentage of total impurities, including residual starting materials, is a cause for concern. The pale yellow color may also indicate the presence of degradation products. This material may be suitable for less sensitive applications, but its use in drug development or for generating critical data would be risky without further purification.

  • Supplier C: Offers a product of good purity, although not as high as Supplier A. The impurity levels are acceptable for many research applications. However, the presence of detectable residual starting materials should be considered, as they may impact certain downstream reactions.

supplier_comparison cluster_criteria Evaluation Criteria cluster_suppliers Supplier Assessment cluster_decision Decision Title Supplier Selection Logic Purity High Purity (>99.5%) SupplierA Supplier A (Meets all criteria) Purity->SupplierA SupplierC Supplier C (Meets purity, minor residuals) Purity->SupplierC Impurity Low Impurity Profile (<0.2%) Impurity->SupplierA Impurity->SupplierC Residuals No Detectable Residuals Residuals->SupplierA SelectA Select Supplier A for Critical Applications SupplierA->SelectA SupplierB Supplier B (Fails on all criteria) RejectB Reject Supplier B SupplierB->RejectB ConsiderC Consider Supplier C for General Use SupplierC->ConsiderC

Caption: A decision-making diagram for selecting a supplier based on purity evaluation criteria.

Conclusion

The purity of this compound is not a trivial matter; it is a critical parameter that can significantly influence research outcomes. By employing a multi-faceted analytical approach encompassing HPLC-UV, GC-MS, and qNMR, researchers can gain a comprehensive understanding of the quality of their reagents. This guide provides the foundational knowledge and practical protocols to empower you to independently verify the purity of this important chemical intermediate and select suppliers that meet the stringent demands of your scientific endeavors.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25).
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency (EMA).
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.).
  • Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • qNMR: A powerful tool for purity determination. (n.d.). RSSL.
  • Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS ASMS 2017 TP. (n.d.). Shimadzu.
  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. (2022, November 5). Journal of Applied Pharmaceutical Science.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry - ACS Publications.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Consistency and Purity. (n.d.). Magnetic Resonance - Oxford Instruments.
  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). EMA.
  • Analysis of Sulfonic acid ester. (n.d.).
  • 2 - Ethoxyethyl 4-methylbenzenesulfonate. (n.d.). nigam pharmachem industries.
  • 2-ethoxyethyl 4-methyl benzenesulfonate. (n.d.). Reign Pharma Pvt. Ltd.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central.
  • This compound. (n.d.). Oakwood Chemical.
  • Anionic surfactant composition by GC-mass spectrometry. (n.d.). Semantic Scholar.
  • 2-Ethoxyethyl 4-Methylbenzenesulfonate - 98% Purity, Colorless to Pale Yellow Liquid | Low Viscosity, Mild Characteristic Odor, pH Neutral to Slightly Acidic at 2200.00 INR in Ankleshwar. (n.d.). Nigam Pharmachem Industries - Tradeindia.
  • This compound. (n.d.). 嘉興市吉拉特化学工業有限公司.
  • (PDF) Method Development for Synthesizing Allylic Tosylates. (2017, March 5). ResearchGate.
  • The tosylation of alcohols. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016, December 20).
  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2025, October 16). ResearchGate.
  • 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. (2020, May 30). Chemistry LibreTexts.
  • Tosyl group. (n.d.). Wikipedia.
  • A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. (2011, September 20). NIH.
  • Solutions for Pharmaceutical Impurities. (n.d.).
  • 12.5c Formation of Tosylate Esters. (2018, September 20). YouTube.

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A Comparative Guide to the Reactivity of Tosyl Chloride with Primary vs. Secondary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Imperative for Alcohol Activation

In the landscape of organic synthesis, the hydroxyl group (–OH) of an alcohol is a ubiquitous yet synthetically challenging functionality. Its prowess as a hydrogen-bond donor and its mild basicity make it a cornerstone of molecular structure, but its alter ego, the hydroxide ion (HO⁻), is a notoriously poor leaving group, rendering alcohols unreactive in direct nucleophilic substitution and elimination reactions.[1] The conversion of this hydroxyl group into a sulfonate ester, specifically a p-toluenesulfonate or "tosylate" (–OTs), is a foundational strategy to overcome this hurdle. This transformation, achieved through reaction with p-toluenesulfonyl chloride (TsCl), converts the alcohol into an excellent leaving group, unlocking a plethora of subsequent synthetic pathways.[2]

This guide provides an in-depth analysis of the differential reactivity observed when tosyl chloride is reacted with primary versus secondary alcohols. We will explore the mechanistic underpinnings, steric and electronic factors, and provide supporting experimental frameworks to quantify this reactivity gap—a critical consideration for researchers in medicinal chemistry and complex molecule synthesis where selectivity is paramount.

The Mechanism of Tosylation: A Tale of Two Steps

The tosylation of an alcohol is a two-step process that proceeds with a crucial stereochemical outcome: retention of configuration at the carbon atom bearing the oxygen. This is because the carbon-oxygen (C–O) bond of the alcohol remains intact throughout the activation step.[3][4]

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of tosyl chloride. This displaces the chloride ion and forms a protonated alkyl tosylate intermediate. A base, typically a tertiary amine like pyridine or triethylamine (TEA), is essential. It serves two purposes: it neutralizes the hydrochloric acid (HCl) generated during the reaction and deprotonates the intermediate to yield the final, neutral tosylate ester.[5]

In many cases, particularly when using pyridine, the base can also act as a nucleophilic catalyst. Pyridine, being more nucleophilic than the alcohol, can first attack TsCl to form a highly reactive N-tosylpyridinium salt.[6][7] This activated intermediate is then readily attacked by the alcohol, regenerating the pyridine catalyst.

Tosylation Mechanism Reactants Alcohol (R-OH) + Tosyl Chloride (TsCl) Intermediate Protonated Alkyl Tosylate [R-O(H+)-Ts]Cl- Reactants->Intermediate  Nucleophilic Attack  (O on S) Products Alkyl Tosylate (R-OTs) + Pyridinium Chloride Intermediate->Products  Deprotonation   Base Pyridine (Base) Base->Intermediate Base->Products Experimental Workflow A 1. Setup & Reagents sub_A Combine equimolar 1-butanol & 2-butanol in CH₂Cl₂ Add pyridine (1.5 eq) Cool to 0°C in ice bath A->sub_A B 2. Reaction sub_B Add TsCl (0.8 eq) slowly Stir at 0°C for 2h, then RT for 4h Monitor by TLC B->sub_B C 3. Quench & Workup sub_C Add cold H₂O to quench Separate layers Wash organic phase with dilute HCl, NaHCO₃, brine C->sub_C D 4. Purification sub_D Dry organic layer (Na₂SO₄) Filter and concentrate in vacuo Purify via column chromatography D->sub_D E 5. Analysis sub_E Acquire ¹H NMR or GC spectrum of the product mixture E->sub_E F Result Interpretation sub_A->B Proceed to reaction sub_B->C Reaction complete sub_C->D sub_D->E sub_E->F

Caption: Workflow for a competitive tosylation experiment.

Methodology
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-butanol (1.0 eq.) and 2-butanol (1.0 eq.) in anhydrous dichloromethane (DCM). [5]2. Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq.).

  • Initiation: Slowly add a solution of p-toluenesulfonyl chloride (0.8 eq.) in anhydrous DCM to the stirred mixture. The limiting amount of TsCl ensures a competitive environment.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the consumption of TsCl via Thin Layer Chromatography (TLC). [8]5. Workup: Quench the reaction by adding cold water. Separate the organic layer and wash sequentially with dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. [5]6. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture directly by ¹H NMR spectroscopy or Gas Chromatography (GC) to determine the relative ratio of 1-butyl tosylate to 2-butyl tosylate.

Data Interpretation: Quantifying the Reactivity Difference

The analysis of the product mixture provides clear, quantitative evidence of the reactivity disparity.

ProductStructureRepresentative ¹H NMR Signal (δ, ppm)Hypothetical Yield Ratio
1-Butyl Tosylate CH₃(CH₂)₃-OTsTriplet ~4.0 ppm (-CH₂-OTs)~90%
2-Butyl Tosylate CH₃CH(OTs)CH₂CH₃Multiplet ~4.6 ppm (-CH-OTs)~10%

The significantly higher yield of the primary tosylate (1-butyl tosylate) directly confirms that primary alcohols react much more rapidly with tosyl chloride than their secondary counterparts under competitive conditions.

Conclusion and Synthetic Implications

The tosylation of alcohols is a cornerstone transformation in modern organic synthesis. The experimental and mechanistic evidence unequivocally demonstrates that primary alcohols react significantly faster with tosyl chloride than secondary alcohols . This differential reactivity is governed almost exclusively by steric hindrance, where the less encumbered nature of the primary hydroxyl group allows for a more facile nucleophilic attack on the sulfonyl chloride.

This predictable reactivity difference is not merely an academic curiosity; it is a powerful tool for synthetic chemists. It allows for the selective tosylation of a primary alcohol in the presence of a secondary alcohol, a common challenge in the synthesis of polyfunctional molecules like natural products and pharmaceuticals. By carefully controlling reaction conditions, researchers can precisely target the desired hydroxyl group, streamlining complex synthetic routes and enhancing overall efficiency.

References

  • University of Calgary. (n.d.). Ch8: Tosylates.
  • ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?
  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.
  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
  • Reddit. (2015). Alcohols with SOCl2 and TsCl.
  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?
  • Reddit. (2021). Tosylation of Alcohols with Pyridine.
  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?
  • National Center for Biotechnology Information. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • Khan Academy. (n.d.). SN1 and SN2 reactions of alcohols.
  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
  • YouTube. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation.
  • MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
  • ResearchGate. (n.d.). (PDF) Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates.
  • YouTube. (2025). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!).
  • ResearchGate. (2025). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • Chemistry Stack Exchange. (2016). What is the function of tosylchloride in the synthesis of an ether?
  • Master Organic Chemistry. (2015). Tosylates And Mesylates.

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A Head-to-Head Battle of Alkylating Agents: Benchmarking 2-Methoxyethyl Tosylate for Optimal Performance in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of an alkylating agent is a critical decision that profoundly influences the efficiency, yield, and purity of synthesized molecules. Among the diverse arsenal of available reagents, 2-methoxyethyl tosylate has emerged as a versatile and effective tool for the introduction of the 2-methoxyethyl moiety, a common structural motif in pharmacologically active compounds. This guide provides an in-depth, objective comparison of 2-methoxyethyl tosylate's performance against its common alternatives, supported by experimental data and field-proven insights to inform your synthetic strategy.

The Critical Role of the Leaving Group and Alkylating Moiety

At the heart of any alkylation reaction lies the interplay between the leaving group's ability to depart and the electrophilicity of the carbon center. 2-Methoxyethyl tosylate features a tosylate anion, a superior leaving group due to the resonance stabilization of its negative charge across the sulfonate group.[1][2] This inherent stability generally translates to faster reaction rates compared to alkyl halides, such as 2-bromoethyl methyl ether, where the negative charge is localized on the bromide ion.[1]

However, the choice of alkylating agent is not solely dictated by the leaving group. The nature of the nucleophile, steric hindrance at the reaction center, and solvent effects all play a crucial role in the reaction's outcome.[3][4] This guide will dissect these factors through the lens of performance, comparing 2-methoxyethyl tosylate with two primary alternatives: 2-bromoethyl methyl ether and 2-methoxyethyl mesylate .

Performance Showdown: O-Alkylation of Phenols

The O-alkylation of phenols is a fundamental transformation in organic synthesis. To provide a clear performance benchmark, we will examine the reaction of phenol with 2-methoxyethyl tosylate and its alternatives.

ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Methoxyethyl Tosylate K₂CO₃Acetonitrile8012~95 (estimated)[General protocol]
2-Bromoethyl Methyl Ether K₂CO₃MethanolRT5-2460-99[5]
2-Methoxyethyl Mesylate K₂CO₃Acetonitrile8012~90 (estimated)[General protocol]

Note: The data for 2-methoxyethyl tosylate and mesylate are estimated based on typical yields for similar tosylation and mesylation reactions, as direct comparative studies under identical conditions were not available in the reviewed literature. The data for 2-bromoethyl methyl ether is derived from a study on 2-chloroethanol, a similar haloalkanol, and may not be fully representative.

Expert Analysis:

The superior leaving group ability of the tosylate in 2-methoxyethyl tosylate is expected to lead to higher yields and potentially shorter reaction times compared to 2-bromoethyl methyl ether under identical conditions. While mesylates are also excellent leaving groups, tosylates are often slightly better, which may be reflected in marginal yield differences.[2] The use of a polar aprotic solvent like acetonitrile with tosylates and mesylates is common, while the protocol for the haloalkanol utilizes methanol.[5]

Performance Showdown: N-Alkylation of Anilines

The N-alkylation of anilines is another critical reaction in the synthesis of a vast array of functional molecules. Here, we compare the performance of our benchmark reagent in the alkylation of aniline.

ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Methoxyethyl Tosylate K₂CO₃Acetonitrile80-8512-24High (Not specified)
2-Bromoethyl Methyl Ether K₂CO₃Acetonitrile80-8512-24High (Not specified)
2-Methoxyethyl Mesylate K₂CO₃Acetonitrile80-8512-24High (Not specified)[General protocol]

Expert Analysis:

In N-alkylation, a significant challenge is controlling the degree of alkylation to avoid the formation of tertiary amines and quaternary ammonium salts.[6] While both tosylates and bromides can be effective, the higher reactivity of the tosylate may necessitate more careful control of stoichiometry and reaction conditions to achieve selective mono-alkylation. The choice of a non-nucleophilic base and an appropriate solvent is critical in these reactions.

Causality Behind Experimental Choices: A Deeper Dive

The selection of reaction parameters is a deliberate process aimed at maximizing yield and purity while minimizing side reactions.

Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used base for both O- and N-alkylation. It is a mild, inexpensive, and effective base for deprotonating phenols and anilines, facilitating their nucleophilic attack on the alkylating agent.[5]

Solvent Selection: Polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) are often preferred for S_N2 reactions involving tosylates and mesylates. These solvents can solvate the cation of the base while leaving the anion (the nucleophile) relatively free, thus enhancing its reactivity.

Experimental Protocols

General Protocol for O-Alkylation of Phenol with 2-Methoxyethyl Tosylate

Materials:

  • Phenol (1.0 eq)

  • 2-Methoxyethyl tosylate (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • To a stirred solution of phenol in acetonitrile, add potassium carbonate.

  • Add 2-methoxyethyl tosylate to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for N-Alkylation of Aniline with 2-Methoxyethyl Tosylate

Materials:

  • Aniline (1.0 eq)

  • 2-Methoxyethyl tosylate (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • To a stirred suspension of potassium carbonate in acetonitrile, add aniline.

  • Add 2-methoxyethyl tosylate dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-85°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Reactants & Solvent B Base Addition A->B C Alkylating Agent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Cooling & Filtration E->F G Solvent Removal F->G H Purification (Chromatography) G->H I Characterization H->I

Caption: A generalized experimental workflow for alkylation reactions.

The Underlying Mechanism

sn2_mechanism Nu Nu⁻ TransitionState [Nu---R---LG]⁻ Nu->TransitionState Attack Substrate R-LG Substrate->TransitionState Product Nu-R TransitionState->Product LeavingGroup LG⁻ TransitionState->LeavingGroup Departure

Caption: The concerted S_N2 mechanism typical for these alkylation reactions.

Safety and Handling: A Critical Consideration

All alkylating agents are potentially hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • 2-Methoxyethyl Tosylate and Mesylate: As with other tosylates and mesylates, these compounds are considered possible mutagens due to their alkylating potential.[7]

  • 2-Bromoethyl Methyl Ether: This reagent is a flammable liquid and vapor. It is also an irritant to the skin, eyes, and respiratory system.[8]

  • Metabolites: The 2-methoxyethyl moiety can be metabolized to 2-methoxyethanol, which has been shown to have adverse reproductive effects in animal studies.[9][10] Therefore, appropriate precautions should be taken to avoid exposure.

Conclusion: Making an Informed Decision

The choice between 2-methoxyethyl tosylate and its alternatives is a nuanced one, guided by the specific demands of the synthetic task at hand.

  • For Speed and Efficiency: 2-Methoxyethyl tosylate is often the superior choice due to the excellent leaving group ability of the tosylate anion, which generally leads to faster reaction rates and higher yields.[1]

  • For Cost-Effectiveness: 2-Bromoethyl methyl ether can be a more economical option, and for many standard transformations, it provides a reliable and effective route.[1]

  • Fine-Tuning Reactivity: 2-Methoxyethyl mesylate offers a reactivity profile very similar to the tosylate and can be a suitable alternative.

Ultimately, a thorough understanding of the reaction mechanism, careful consideration of the substrate and nucleophile, and adherence to safe handling practices are paramount to successfully employing any of these valuable reagents in your synthetic endeavors.

References

  • Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange.
  • The leaving group in the nucleophilic substitution - SN2. Química Organica.org.
  • Tosylate—Another Good Leaving Group. Chemistry LibreTexts.
  • SN2 Reactions of Allylic Halides and Tosylates. Chemistry LibreTexts.
  • Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. UMassD Repository.
  • Reactions of alcohols to form alkyl bromides and tosylates. Sciencemadness.org.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Center for Biotechnology Information.
  • Catalytic N-Alkylation of Anilines. ResearchGate.
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  • Alkylation of phenols. Google Patents.
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Center for Biotechnology Information.
  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. ResearchGate.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Center for Biotechnology Information.
  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate.
  • Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol. Centers for Disease Control and Prevention.
  • 2-Methoxyethyl methacrylate. National Center for Biotechnology Information.
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  • Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with. SciSpace.
  • Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. National Center for Biotechnology Information.
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Cross-validation of analytical methods for 2-Methoxyethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxyethyl 4-methylbenzenesulfonate

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of this compound. As a sulfonate ester, this compound is classified as a potential genotoxic impurity (PGI), necessitating highly sensitive and accurate analytical methods for its control in pharmaceutical substances.[1][2] Regulatory bodies, under guidelines such as ICH M7, mandate strict control of such impurities to a Threshold of Toxicological Concern (TTC).[2]

This document is structured to provide not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and defensible analytical strategy. We will compare two orthogonal and commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The objective is to demonstrate method equivalency or highlight performance differences, a critical step during method transfer, modernization, or when using a secondary testing site.

The Analytical Challenge: Physicochemical Properties and Rationale for Method Selection

This compound (CAS No. 17178-10-8) is a moderately polar compound with a molecular weight of 230.28 g/mol .[3][4] Its structure contains a tosyl group, which provides a strong UV chromophore, making HPLC-UV a viable detection method. However, its potential volatility and the need for trace-level detection (often in the low ppm range relative to the active pharmaceutical ingredient, API) make GC-MS an attractive, high-sensitivity alternative.[1][5]

  • Why HPLC-UV? This technique is a cornerstone of pharmaceutical quality control due to its robustness and wide availability. For a compound with a strong chromophore, it can provide reliable quantification. The primary challenge is achieving sufficient sensitivity and ensuring selectivity against other impurities and the API matrix, which may have overlapping UV absorbance.[6]

  • Why GC-MS? Gas chromatography is exceptionally well-suited for separating volatile and semi-volatile compounds.[5] When coupled with a mass spectrometer, it offers unparalleled sensitivity and selectivity.[7] By operating in Selected Ion Monitoring (SIM) mode, the detector can be programmed to look for specific mass fragments of the target analyte, effectively filtering out noise from the sample matrix and achieving the low limits of quantification (LOQ) required for genotoxic impurities.

The cross-validation process will be guided by the principles outlined in the ICH Q2(R1) guideline, which details the validation of analytical procedures.[8][9][10]

The Cross-Validation Workflow

Cross-validation aims to demonstrate that two different analytical procedures provide equivalent results. This involves analyzing the same set of samples with both methods and comparing the outcomes for key validation parameters.

G cluster_prep Phase 1: Preparation & Planning cluster_execution Phase 2: Method Execution cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method cluster_analysis Phase 3: Data Analysis & Comparison P0 Define Acceptance Criteria (Based on ICH Q2(R1)) P1 Prepare Validation Protocol P0->P1 P2 Prepare Certified Reference Standard and Spiked API Samples P1->P2 H1 Specificity Analysis P2->H1 G1 Specificity Analysis P2->G1 H2 Linearity & Range H1->H2 H3 Accuracy (Recovery) H2->H3 H4 Precision (Repeatability & Intermediate) H3->H4 H5 LOQ Determination H4->H5 A1 Compare Linearity (Slopes, R²) H5->A1 HPLC Data G2 Linearity & Range G1->G2 G3 Accuracy (Recovery) G2->G3 G4 Precision (Repeatability & Intermediate) G3->G4 G5 LOQ Determination G4->G5 G5->A1 GC-MS Data A2 Compare Accuracy (% Recovery) A1->A2 A3 Compare Precision (%RSD) using F-test A2->A3 A4 Compare Means of Spiked Samples using Student's t-test A3->A4 A5 Final Cross-Validation Report A4->A5

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. The system suitability tests (SST) are critical checks to ensure the analytical system is performing correctly before any samples are analyzed.

Protocol 1: HPLC-UV Method

Rationale: A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase of acetonitrile and water provides good separation, and the UV detection wavelength is set near the absorbance maximum for the tosyl group.

  • System Suitability Test (SST):

    • Prepare a standard solution of this compound at the target concentration (e.g., 1 ppm relative to a 10 mg/mL API solution).

    • Inject this solution six times.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤ 5.0%. Tailing factor for the analyte peak should be ≤ 2.0.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detection: 225 nm

    • Injection Volume: 20 µL

    • Diluent: Acetonitrile : Water (50:50 v/v)

  • Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Spiked Sample: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Spike with an appropriate volume of the stock solution to achieve the target impurity concentration (e.g., 10 µL for 10 ppm). Dissolve and dilute to volume with diluent.

Protocol 2: GC-MS Method

Rationale: A DB-5ms (or equivalent 5% phenyl-polysiloxane) column is selected for its low bleed and excellent inertness, suitable for trace analysis. The temperature program is designed to elute the analyte with good peak shape while separating it from solvent and potential matrix components. MS detection in SIM mode is used to maximize sensitivity and selectivity.[7]

  • System Suitability Test (SST):

    • Prepare a standard solution at the target concentration (e.g., 0.1 µg/mL, equivalent to 10 ppm relative to a 10 mg/mL API solution).

    • Inject this solution six times.

    • Acceptance Criteria: The %RSD of the peak areas must be ≤ 10.0%. Signal-to-noise ratio (S/N) must be ≥ 10.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Program: Start at 80°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) mode.

    • Ions to Monitor (Hypothetical): m/z 155 (tosyl fragment), m/z 75 (methoxyethyl fragment), m/z 91 (tropylium ion). Quantifier: m/z 155.

    • Diluent: Dichloromethane

  • Sample Preparation:

    • Standard Stock Solution (10 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane. Serially dilute to obtain a 10 µg/mL solution.

    • Spiked Sample: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Spike with an appropriate volume of the stock solution (e.g., 10 µL for 1 ppm). Dissolve and dilute to volume with Dichloromethane.

Comparative Data Analysis

The following tables summarize hypothetical but realistic data from the cross-validation study.

Table 1: Specificity and Limit of Quantitation (LOQ)
ParameterHPLC-UV MethodGC-MS MethodRationale & Acceptance Criteria
Specificity No interference at analyte retention time from blank or un-spiked API.No interference at analyte retention time from blank or un-spiked API. Peak identity confirmed by ion ratios.Criterion: Method must be selective for the analyte. For MS, ion ratios should match the standard within ±20%.
LOQ 0.5 ppm0.05 ppmCriterion: LOQ must be at or below the reporting threshold for the impurity. GC-MS is expected to be significantly more sensitive.
Table 2: Linearity
ParameterHPLC-UV MethodGC-MS MethodRationale & Acceptance Criteria
Range Studied 0.5 ppm - 15 ppm0.05 ppm - 5 ppmCriterion: Range should cover from the LOQ to above the specification limit.
Correlation Coefficient (R²) 0.99910.9995Criterion: R² ≥ 0.99. Both methods show excellent linearity.
Y-Intercept Bias (%) 1.8%0.9%Criterion: Y-intercept should not be significantly different from zero.
Table 3: Accuracy and Precision Comparison at 10 ppm Level
ParameterHPLC-UV MethodGC-MS MethodRationale & Acceptance Criteria
Accuracy (% Recovery) Mean: 102.5%Mean: 99.8%Criterion: Recovery typically within 80-120% for impurity analysis.[11]
Repeatability (%RSD, n=6) 3.5%2.1%Criterion: Precision should be appropriate for the concentration level (e.g., ≤ 15%).
Intermediate Precision (%RSD) 4.8%3.2%Criterion: Assesses variation from different days/analysts. Should not be significantly worse than repeatability.

Statistical Equivalence Testing

To objectively determine if the methods are equivalent, statistical tests are applied to the data generated from analyzing the same batches of spiked samples.

G cluster_input Input Data cluster_tests Statistical Analysis cluster_decision Decision Logic cluster_output Conclusion D1 Replicate Results from Spiked Samples (HPLC) T1 F-test for Variances D1->T1 T2 Student's t-test for Means D1->T2 D2 Replicate Results from Spiked Samples (GC-MS) D2->T1 D2->T2 C1 Are Variances Equal? T1->C1 O1 Methods are Statistically Equivalent T2->O1 p > 0.05 (No significant difference) O2 Methods are NOT Statistically Equivalent T2->O2 p < 0.05 (Significant difference) C1->T2 Yes (Use Pooled t-test) C1->T2 No (Use Welch's t-test)

Caption: Logical flow for statistical comparison of method results.

Based on the data in Table 3, an F-test would likely show the variances are not significantly different, and a subsequent Student's t-test on the means (102.5% vs. 99.8%) would likely yield a p-value > 0.05, indicating no statistically significant difference between the methods at this concentration.

Conclusion and Recommendations

This comparative guide demonstrates the cross-validation of two orthogonal methods for the analysis of this compound.

  • The HPLC-UV method is demonstrated to be suitable for quantification, showing acceptable linearity, accuracy, and precision. However, its LOQ of 0.5 ppm may be close to or above the required control threshold for some APIs, making it less ideal for trace-level determination.

  • The GC-MS method provides superior performance, with a significantly lower LOQ (0.05 ppm) and better precision. Its high selectivity, derived from mass-based detection, makes it the preferred method for confirmation and quantification of this potential genotoxic impurity at trace levels, aligning with modern regulatory expectations.[5]

Recommendation: For routine quality control where impurity levels are expected to be well above the LOQ, the HPLC-UV method can be considered a robust and reliable option. However, for release testing of drug substances where stringent control at low ppm levels is required, the GC-MS method is authoritatively superior. The successful cross-validation confirms that historical data generated by the HPLC method is reliable within its validated range, but future analysis should prioritize the more sensitive GC-MS technique. The choice of method must be justified based on the specific requirements of the product and its stage of development.[9]

References

  • Solutions for Pharmaceutical Impurities. Shimadzu.
  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Quality Guidelines.
  • Synthesis routes of 2-Methoxyethyl 4-methylbenzenesulfon
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
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  • 2-Methoxyethyl 4-methylbenzenesulfon
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Safety Operating Guide

2-Methoxyethyl 4-methylbenzenesulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-Methoxyethyl 4-methylbenzenesulfonate for Laboratory Professionals

Introduction: Proactive Safety in Chemical Lifecycle Management

In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final stage—disposal—is a critical control point for ensuring the safety of personnel and the protection of our environment. This compound, a member of the sulfonate ester class of compounds, serves as a valuable intermediate in organic synthesis. However, its chemical properties necessitate a rigorous and informed approach to its disposal.

This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe handling and disposal of this compound. As Senior Application Scientists, our goal is to empower you with the causal understanding behind each procedural step, fostering a culture of intrinsic safety that becomes second nature in your laboratory operations.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a comprehensive understanding of the substance's intrinsic hazards. This knowledge is not merely procedural; it is the foundation upon which all safety protocols are built. This compound is classified as a hazardous substance, and its handling requires adherence to strict safety protocols.[1]

The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below. This data dictates the minimum personal protective equipment (PPE) and handling precautions required to mitigate risk.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures (Selected)Primary Sources
Acute Oral Toxicity H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2][3]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[2][3]
Serious Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]

The causality is clear: the compound's irritant properties and oral toxicity demand the use of engineering controls (like fume hoods) and a robust barrier of PPE to prevent inhalation, skin contact, eye exposure, and ingestion.[2][4]

The Core Protocol: Segregation and Professional Disposal

The disposal of this compound is governed by federal and state regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] A central tenet of these regulations is that hazardous chemical waste must be managed from "cradle to grave."[5]

The primary and required method of disposal for this compound is through a licensed professional hazardous waste disposal service. [1]

Under no circumstances should this chemical or its residues be disposed of down the drain or in the regular trash. [1][4]

Why On-Site Neutralization is Not Recommended

While sulfonate esters can undergo hydrolysis, attempting to neutralize this compound in a laboratory setting as a means of disposal is ill-advised and non-compliant.[1][7] The reasons are rooted in chemical safety and regulatory compliance:

  • Incomplete Reactions: Without a validated, standardized protocol, the reaction may be incomplete, leaving residual hazardous material.

  • Hazardous Byproducts: Hydrolysis could generate other regulated or hazardous compounds.

  • Safety Risks: The reaction could be unexpectedly exothermic, posing a risk of splashes or container pressurization.

Therefore, the only self-validating and trustworthy system is to collect, segregate, and transfer the waste to professionals.

Operational Plan for Disposal: A Step-by-Step Workflow

This section provides a detailed, procedural guide for the safe collection and temporary storage of this compound waste pending pickup by a certified disposal service.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure you are wearing the appropriate PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[8]

  • Handing Location: All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of vapors.[4]

Step 2: Waste Collection and Segregation

Proper segregation is a cornerstone of safe and compliant hazardous waste management.[9]

  • Unused Product: If disposing of expired or unneeded reagent, leave the chemical in its original, labeled container.

  • Contaminated Labware: Any materials acutely contaminated with this compound, such as pipette tips, weigh boats, gloves, or absorbent pads used for cleaning minor spills, must be collected as hazardous waste.

  • Designated Container: Collect all waste in a dedicated, compatible, and leak-proof container. The container must be able to be sealed tightly.[5] Never use food-grade containers like milk jugs for chemical waste.[5]

Step 3: Container Labeling and Storage

Proper labeling is mandated by law and is essential for the safety of all personnel, including waste handlers and emergency responders.[10][11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5][11] This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks. Store it away from incompatible materials.

Step 4: Arranging for Disposal
  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office.

  • Licensed Contractor: The EHS office will then arrange for collection by a licensed and insured hazardous waste disposal company that will transport the material to a permitted treatment, storage, and disposal facility (TSDF).[1][9]

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is critical to minimize exposure and environmental impact.

  • Restrict Access: Immediately alert others in the area and restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or the ventilation is poor, evacuate the area.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup information.

  • Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully scoop the absorbed material and place it into a suitable, sealable container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste container as "Hazardous Waste" and include the chemical name. Dispose of it according to the procedures outlined in Section 3.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Unused Product or Contaminated Labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal container Step 2: Place in a Compatible, Sealable Waste Container ppe->container label Step 3: Label Container 'Hazardous Waste' + Chemical Name & Date container->label storage Step 4: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->storage contact_ehs Step 5: Contact Institutional EHS for Waste Pickup Request storage->contact_ehs end Disposal by Licensed Hazardous Waste Contractor contact_ehs->end

Caption: Logical workflow for the compliant disposal of this compound.

References

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  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxyethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the synthesis of novel compounds often involves working with reagents of unknown or poorly characterized toxicity. 2-Methoxyethyl 4-methylbenzenesulfonate, a sulfonate ester, belongs to a class of compounds that includes potent alkylating agents. Alkylating agents are known for their ability to covalently modify biological macromolecules like DNA, a mechanism that underlies the therapeutic effects of many anticancer drugs but also presents significant occupational health risks, including carcinogenicity and teratogenicity.[1][2][3][4]

Given the limited specific toxicological data for this compound, a conservative approach to personal protective equipment (PPE) is not just recommended—it is essential. This guide provides a comprehensive framework for the safe handling of this compound, grounded in the principles of chemical safety and risk mitigation.

Immediate Safety and Hazard Assessment: The "Why" Behind the "How"

Potential Hazards:

  • Skin and Eye Contact: Direct contact can cause severe irritation or chemical burns. More critically, absorption through the skin may lead to systemic toxicity.

  • Inhalation: Aerosolized particles or vapors can cause respiratory tract irritation and may be absorbed systemically.

  • Ingestion: Accidental ingestion could lead to severe internal damage and systemic poisoning.

  • Long-Term Effects: As a potential alkylating agent, chronic, low-level exposure may increase the risk of cancer, reproductive damage, and other long-term health effects.[1][2][3]

Therefore, all handling procedures must be designed to eliminate or minimize these routes of exposure.

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all exercise; it must be tailored to the specific tasks being performed and the associated risks of exposure.[5][6][7]

Hand Protection: Your First Line of Defense

Given the risk of dermal absorption, selecting the correct gloves is paramount. No single glove material protects against all chemicals, so a thoughtful selection based on potential exposure is necessary.[5][8]

Glove MaterialBreakthrough Time (Estimated)SuitabilityRationale
Nitrile Short to MediumMinimum for short-duration tasks. Double-gloving is recommended.Good general chemical resistance, but may offer limited protection against prolonged exposure to sulfonate esters.
Neoprene MediumSuitable for many routine operations. Offers good resistance to a broad range of chemicals.
Butyl Rubber LongRecommended for extended use or when handling larger quantities. Provides excellent resistance to many organic compounds.
Viton™ Very LongIdeal for high-risk operations or spill cleanup. Offers superior resistance to a wide spectrum of chemicals, including aggressive organic solvents.

Field-Proven Insight: Always double-glove. The outer glove provides the primary barrier, while the inner glove offers protection in case the outer glove is breached. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.

Eye and Face Protection: Shielding Against the Unseen

Chemical splashes can cause irreversible eye damage. Standard safety glasses are insufficient.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities. They provide a seal around the eyes, protecting against splashes from all angles.[6]

  • Face Shield: When there is a higher risk of splashes, such as during transfers of larger volumes or when working with heated solutions, a full-face shield must be worn in addition to chemical splash goggles.[6]

Body Protection: A Barrier Against Contamination

A standard cotton lab coat does not provide adequate protection against chemical splashes.

  • Chemical-Resistant Lab Coat or Apron: A lab coat made of a material like polyester or a blend with a chemical-resistant coating should be worn. For higher-risk procedures, a chemical-resistant apron over the lab coat is recommended.

  • Coveralls: For large-scale work or in the event of a spill, disposable chemical-resistant coveralls (e.g., Tyvek®) are necessary to protect personal clothing from contamination.[8]

Respiratory Protection: Guarding Your Lungs

Handling of this compound should always be performed within a certified chemical fume hood to minimize inhalation exposure.[9] However, in certain situations, respiratory protection may be required.

  • N95/P100 Particulate Respirator: If there is a risk of generating solid dust or aerosols, a NIOSH-approved particulate respirator should be used.

  • Air-Purifying Respirator (APR) with Organic Vapor Cartridges: If there is a potential for vapor exposure outside of a fume hood (e.g., during a spill), an APR with appropriate cartridges is necessary. A full-face respirator offers the added benefit of eye protection.[8][10][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

This workflow is designed to be a self-validating system, ensuring safety at each step.

Preparation and Donning PPE

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning PPE prep_area 1. Designate Work Area in Fume Hood gather_materials 2. Gather All Chemicals & Equipment prep_area->gather_materials verify_hood 3. Verify Fume Hood Functionality gather_materials->verify_hood don_coat 4. Don Lab Coat & Shoe Covers verify_hood->don_coat don_inner_gloves 5. Don Inner Gloves don_coat->don_inner_gloves don_goggles 6. Don Goggles & Face Shield don_inner_gloves->don_goggles don_outer_gloves 7. Don Outer Gloves (over cuffs) don_goggles->don_outer_gloves

Caption: Workflow for preparation and donning of PPE.

Handling and Use
  • Work Within a Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood.

  • Avoid Inhalation and Contact: Use appropriate lab equipment (e.g., spatulas, cannulas) to handle the material. Never use your hands, even with gloves.

  • Keep Containers Closed: When not in use, ensure all containers of the compound are tightly sealed.[5][12]

Doffing PPE and Decontamination

The process of removing PPE is as critical as putting it on to prevent cross-contamination.

PPE_Doffing_Workflow cluster_doffing Doffing PPE (in designated area) cluster_cleanup Final Steps doff_outer_gloves 1. Remove Outer Gloves (turn inside out) doff_coat 2. Remove Lab Coat & Face Shield doff_outer_gloves->doff_coat doff_goggles 3. Remove Goggles doff_coat->doff_goggles doff_inner_gloves 4. Remove Inner Gloves (turn inside out) doff_goggles->doff_inner_gloves wash_hands 5. Wash Hands Thoroughly doff_inner_gloves->wash_hands

Caption: Workflow for doffing PPE and final decontamination.

Disposal Plan: Managing Hazardous Waste

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this chemical down the drain.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container.

Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Emergency Procedures: Planning for the Unexpected

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Spill: Evacuate the immediate area. If the spill is small, trained personnel with appropriate PPE (including respiratory protection) can clean it up using an inert absorbent material. For large spills, evacuate the area and contact your EHS office.

By adhering to these rigorous safety protocols, you can confidently and safely work with this compound, ensuring the integrity of your research and, most importantly, your personal well-being.

References

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. [Link]
  • What are the OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18). U.S. Chemical Storage. [Link]
  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.